Cimicifugic acid F
Descripción
See also: Black Cohosh (part of).
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3S)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-30-16-8-4-12(10-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGMKAAMRFEBHK-PZTMCFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220618-91-7 | |
| Record name | Cimicifugic acid F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220618917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMICIFUGIC ACID F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5586G4WLE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Cimicifugic Acid F: Natural Sources, Biosynthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimicifugic acid F, a hydroxycinnamic acid ester of piscidic acid, is a phenolic compound of interest found predominantly in the rhizomes of plants belonging to the Actaea (formerly Cimicifuga) genus. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and experimental methodologies related to this compound. Quantitative data on its occurrence in various plant species is presented, alongside detailed protocols for its extraction, isolation, and characterization. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores its potential role in modulating inflammatory signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily isolated from the rhizomes of several species within the Actaea genus, commonly known as black cohosh. These plants have a history of use in traditional medicine, which has prompted scientific investigation into their phytochemical constituents. The concentration of this compound can vary between different species and potentially based on geographical location and harvesting time.
Table 1: Quantitative Analysis of this compound in Actaea Species
| Plant Species | Plant Part | Method of Analysis | Concentration of this compound | Reference |
| Actaea racemosa (L.) Nutt. (syn. Cimicifuga racemosa) | Rhizomes | HPLC-DAD | Constitutes a portion of the 0.62% total phenolic compounds in dried rhizomes. | [1] |
| Actaea rubra | Rhizomes | HPLC | Present as one of the main polyphenolic compounds. | [2] |
| Cimicifuga heracleifolia Kom. | Rhizomes | UPLC-Q-TOF/MS | Identified as one of 21 cinnamic acid derivatives. | [3] |
| Cimicifuga dahurica (Turcz.) Maxim. | Rhizomes | HPLC | Present in a mixture with C. heracleifolia used as "Cimicifugae Rhizoma". | [4] |
| Cimicifuga foetida L. | Rhizomes | UPLC-MS | Identified as a component of the rhizome extract. | [1] |
Biosynthesis of this compound
The biosynthesis of this compound involves the esterification of piscidic acid with a hydroxycinnamoyl-CoA thioester, a reaction catalyzed by a specific acyltransferase.
The proposed biosynthetic pathway begins with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine and L-tyrosine. These amino acids serve as precursors for the synthesis of hydroxycinnamic acids, such as ferulic acid. Through a series of enzymatic reactions involving deamination, hydroxylation, and methylation, L-phenylalanine is converted to p-coumaric acid, which is then hydroxylated and methylated to form ferulic acid. Ferulic acid is subsequently activated to feruloyl-CoA.
The biosynthesis of piscidic acid is less clearly defined but is thought to involve the condensation of a C6-C1 unit with a C4 dicarboxylic acid. A key enzyme in this process is hydroxy(phenyl)pyruvic acid reductase.
The final step in the biosynthesis of this compound is the transfer of the feruloyl group from feruloyl-CoA to the hydroxyl group of piscidic acid. This reaction is catalyzed by a hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase, which can be broadly classified as a cimicifugic acid synthase (CAS).
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a generalized procedure for the extraction and isolation of this compound from Actaea racemosa rhizomes.
Materials:
-
Dried and powdered rhizomes of Actaea racemosa
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Deionized water
-
Amberlite XAD-2 resin
-
Centrifugal Partition Chromatography (CPC) system
-
Solvents for CPC (e.g., n-butanol, ethyl acetate, water)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Macerate the powdered rhizomes with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in deionized water and partition successively with ethyl acetate. The Cimicifugic acids will primarily be in the ethyl acetate fraction.
-
Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on Amberlite XAD-2 resin. Elute with a stepwise gradient of methanol in water to remove non-polar impurities.
-
Centrifugal Partition Chromatography (CPC): Further purify the enriched fraction containing this compound using a CPC system. A two-phase solvent system, such as n-butanol:ethyl acetate:water, can be employed. The separation is based on the differential partitioning of the compounds between the stationary and mobile liquid phases.
-
Preparative HPLC: For final purification, subject the fractions containing this compound from CPC to preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural elucidation of this compound is primarily achieved through 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. While a complete, published spectrum for this compound is not readily available in the searched literature, the general characteristics of cimicifugic acids have been described.[5] The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the ferulic acid and piscidic acid moieties, as well as signals for the olefinic protons of the ferulic acid side chain and the methine and methylene protons of the piscidic acid core.[5] The ¹³C NMR spectrum will show corresponding signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
Potential Biological Activity and Signaling Pathways
Extracts from Cimicifuga species have been reported to possess anti-inflammatory properties.[6] While the specific contribution of this compound to this activity is not yet fully elucidated, studies on related compounds and the whole extract suggest a potential role in modulating inflammatory signaling pathways. One of the key pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α and IL-6.
While direct evidence for this compound is pending, it is hypothesized that it may, like other phenolic compounds, interfere with this pathway, potentially by inhibiting IKK activation or the subsequent steps leading to NF-κB nuclear translocation.
References
- 1. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Polyphenolic Compounds and Radical Scavenging Activity of Four American Actaea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Biological Activities of Cimicifugic Acid F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, isolation and characterization methodologies, and biological activities of Cimicifugic acid F. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a phenolic compound and a hydroxycinnamic acid ester of piscidic acid.[1] It is found in plants of the Cimicifuga genus, such as Cimicifuga racemosa.[1][2] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₀ | [3] |
| Molecular Weight | 432.38 g/mol | [3] |
| Physical Description | Powder | ChemFaces |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
| Purity | ≥90.0% (HPLC) | Sigma-Aldrich |
| CAS Number | 220618-91-7 | [1] |
| Melting Point | Not reported in the reviewed literature | |
| Boiling Point | Not reported in the reviewed literature | |
| pKa | Not experimentally determined in the reviewed literature. Can be predicted using computational methods.[4] |
Experimental Protocols
Isolation and Purification
This compound is naturally present in the rhizomes of Cimicifuga species.[1][2] A general methodology for its isolation and purification involves solvent extraction followed by chromatographic separation.
Experimental Workflow for Isolation and Purification:
A detailed protocol can be adapted from methodologies described for the isolation of cimicifugic acids from Cimicifuga species.[5][6]
-
Extraction: The dried and powdered rhizomes of the plant material are extracted with a suitable solvent, such as 70% ethanol or 80% acetone, to obtain a crude extract.[7][8]
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in enriching the phenolic fraction which contains this compound.[6]
-
Chromatography: The enriched phenolic fraction is further purified using chromatographic techniques.
-
Centrifugal Partition Chromatography (CPC): This technique is effective for the separation of cimicifugic acids.[5][6] A pH-zone refinement CPC method can be employed to pool the cimicifugic acids into one fraction.[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used as a final step to isolate pure this compound.[8]
-
Characterization
The structural elucidation and confirmation of this compound are typically achieved using a combination of spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for the identification and quantification of this compound in extracts.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed chemical structure.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.
Antioxidant Activity
As a phenolic compound, this compound is an effective antioxidant.[9] Its antioxidant mechanism is believed to involve two primary pathways: radical scavenging and metal chelation.[10][11]
Enzyme Inhibition
This compound has been shown to inhibit the activity of several enzymes, including neutrophil elastase and hyaluronidase.
| Enzyme | IC₅₀ Value | Source |
| Neutrophil Elastase | 18 µmol/L | [12] |
| Hyaluronidase | Strong inhibitory activity (specific IC₅₀ not reported) | [7] |
Neutrophil elastase is a serine protease that can degrade various extracellular matrix proteins. Its overactivity is implicated in inflammatory conditions. This compound inhibits neutrophil elastase in a dose-dependent manner.[12][13] The proposed mechanism involves the binding of this compound to the active site of the enzyme, thereby preventing its catalytic activity.
Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of hyaluronidase can help maintain the integrity of the extracellular matrix and has anti-inflammatory effects.[14] this compound has demonstrated strong inhibitory activity against hyaluronidase.[7]
Conclusion
This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. Its antioxidant and enzyme-inhibitory effects suggest its potential for development as a therapeutic agent for inflammatory and oxidative stress-related conditions. This guide provides foundational data and methodologies to aid researchers in further exploring the pharmacological potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. mrupp.info [mrupp.info]
- 5. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyaluronidase inhibitors from "Cimicifugae Rhizoma" (a mixture of the rhizomes of Cimicifuga dahurica and C. heracleifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of neutrophil elastase activity by cinnamic acid derivatives from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hyaluronidase inhibitors: a biological and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Cimicifugic Acid F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acid F, a phenylpropanoid ester, is a constituent of plants from the Cimicifuga genus, notably Cimicifuga racemosa (black cohosh).[1][2] As part of the broader family of cimicifugic acids, it has been a subject of phytochemical investigations, although detailed in vitro biological activity studies specifically on this compound are limited. This technical guide synthesizes the currently available data on its in vitro effects, alongside related compounds, to provide a resource for the research and drug development community.
Chemical Structure and Classification
This compound is an ester of piscidic acid and isoferulic acid.[1] The cimicifugic acids are broadly categorized into two groups based on their core structure: esters of fukiic acid and esters of piscidic acid. This structural difference appears to influence their biological activity.
Summary of In Vitro Biological Activities
The in vitro biological activities of this compound have been investigated in a few key areas, with most studies indicating weak or no significant effects compared to other related compounds. The available quantitative and qualitative data are summarized below.
Table 1: Quantitative Data on the In Vitro Biological Activity of this compound and Related Compounds
| Biological Activity | Assay | Target/Cell Line | Compound(s) | Concentration | Result |
| Serotonergic Activity | 5-HT7 Competitive Binding Assay | Human 5-HT7 Serotonin Receptor (in CHO cells) | This compound | > 500 µM | Inactive (IC50 > 500 µM)[3] |
| Collagenolytic Activity | Collagenase Inhibition Assay | Clostridium histolyticum collagenase | Cimicifugic Acids D, E, and F | 0.23-0.24 µM | 20-37% inhibition[4] |
| Anticancer Activity | Cell Proliferation Assay | MDA-MB-453 (Human Breast Cancer Cells) | Polyphenols including some cimicifugic acids | > 100 µM | Weak activity (IC50 > 100 µM)[5] |
Detailed Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, the methodologies employed in studies of cimicifugic acids and related compounds provide a framework for future research.
Serotonin Receptor (5-HT7) Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for the 5-HT7 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT7 serotonin receptor.
-
Radioligand: [3H]LSD (lysergic acid diethylamide).
-
Procedure:
-
Prepare cell membrane homogenates from the transfected CHO cells.
-
Incubate the membrane homogenates with a fixed concentration of [3H]LSD in the presence of varying concentrations of the test compound (this compound).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Collagenase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of collagenase.
-
Enzyme: Collagenase from Clostridium histolyticum.
-
Substrate: N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA).
-
Procedure:
-
Pre-incubate the collagenase enzyme with the test compound (this compound) in a suitable buffer (e.g., Tricine buffer, pH 7.5).
-
Initiate the enzymatic reaction by adding the FALGPA substrate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) as the substrate is cleaved by the enzyme.
-
Calculate the percentage of inhibition of collagenase activity by comparing the reaction rate in the presence and absence of the test compound.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways modulated by this compound have not been elucidated, the following diagrams illustrate the general classification of cimicifugic acids and a typical workflow for investigating their in vitro bioactivity.
Conclusion and Future Directions
The currently available scientific literature indicates that this compound exhibits weak in vitro biological activity in the assays conducted to date, particularly in comparison to other cimicifugic acids derived from fukiic acid. Its inactivity in the serotonergic receptor binding assay and lower potency in collagenase inhibition suggest a limited role in these specific biological processes.
Further research is warranted to fully elucidate the bioactivity profile of this compound. Future studies could explore a broader range of in vitro models, including various cancer cell lines, inflammatory pathways, and neuroprotective assays, to identify potential therapeutic applications. More detailed structure-activity relationship studies within the piscidic acid ester class could also provide valuable insights into the chemical moieties responsible for biological effects. The development of robust and validated analytical methods for the quantification of this compound in biological matrices will be crucial for any future preclinical and clinical investigations.
References
- 1. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbio.com [ijbio.com]
- 5. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Cimicifugic Acids from Black Cohosh: A Technical Guide
Abstract
Cimicifugic acids, a class of phenylpropanoid esters, are significant constituents of black cohosh (Actaea racemosa, syn. Cimicifuga racemosa), a botanical widely used for menopausal symptoms. Historically, the therapeutic effects of black cohosh, particularly its serotonergic activity, were partially attributed to these acids. However, recent, more definitive research has revised this understanding, identifying other compounds, such as Nω-methylserotonin, as the primary drivers of serotonergic effects. This technical guide provides a comprehensive overview of the current pharmacological profile of cimicifugic acids. It consolidates quantitative data on their diverse biological activities—including anti-inflammatory, antioxidant, and vasoactive properties—and details the experimental protocols used for their evaluation. Furthermore, this guide clarifies the historical context of their purported serotonergic action and presents the current scientific consensus, supported by diagrams of key experimental workflows and signaling pathways.
Introduction: The Evolving Role of Cimicifugic Acids
Black cohosh has a long history of use in traditional medicine for treating a variety of conditions, most notably the vasomotor and psychological symptoms associated with menopause.[1][2] Its complex phytochemistry, which includes triterpene glycosides, alkaloids, and phenolic compounds, has made the identification of specific active principles a significant scientific challenge.[3][4] Among these constituents are the cimicifugic acids (CAs), a group of esters formed between hydroxycinnamic acids and benzyltartaric acid derivatives like fukiic or piscidic acid.[4][5]
Early investigations into black cohosh extracts suggested a potential serotonergic mechanism of action for alleviating menopausal symptoms, as the serotonergic system is involved in thermoregulation and mood.[6][7] Initial bioassay-guided fractionation studies pointed towards polar, phenolic fractions containing cimicifugic acids as being responsible for this activity.[8] However, subsequent and more refined separation techniques have demonstrated that pure cimicifugic acids possess weak to no activity at serotonin receptors.[9][10] These studies conclusively identified the potent serotonergic agent in black cohosh extracts as Nω-methylserotonin, an indole alkaloid that co-fractionated with the acidic compounds in earlier protocols.[8][10][11]
Despite their lack of direct serotonergic action, cimicifugic acids exhibit a range of other biological activities that are pharmacologically relevant. These include antioxidant, anti-inflammatory, vasoactive, and cytotoxic effects, positioning them as compounds of continued interest for drug discovery and development.[12][13][14] This guide aims to provide a clear and technically detailed profile of these activities.
Pharmacological Activities and Quantitative Data
While not responsible for the serotonergic effects of black cohosh, cimicifugic acids and the related fukinolic acid have demonstrated multiple other bioactivities. The following tables summarize the available quantitative data.
Table 1: Antioxidant Activity of Cimicifugic Acids
The antioxidant potential of cimicifugic acids has been evaluated primarily through the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical scavenging assay.
| Compound | Assay | IC₅₀ (μM) | Source(s) |
| Cimicifugic Acid A | DPPH Radical Scavenging | Not specified | [15] |
| Cimicifugic Acid B | DPPH Radical Scavenging | Not specified | [15] |
| Cimicifugic Acid G | DPPH Radical Scavenging | 37 | [15] |
| Fukinolic Acid | DPPH Radical Scavenging | Not specified | [15] |
| A. racemosa Extract | DPPH Radical Scavenging | 99 µg/mL | [16] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-inflammatory and Related Activities
Cimicifugic acids have shown potential anti-inflammatory effects through the inhibition of collagenolytic enzymes.
| Compound | Assay | Inhibition (%) | Concentration (µM) | Source(s) |
| Fukinolic Acid | Collagenolytic Activity | 47 - 64 | 0.22 - 0.24 | [14] |
| Cimicifugic Acid A | Collagenolytic Activity | 47 - 64 | 0.22 - 0.24 | [14] |
| Cimicifugic Acid B | Collagenolytic Activity | 47 - 64 | 0.22 - 0.24 | [14] |
| Cimicifugic Acid C | Collagenolytic Activity | 47 - 64 | 0.22 - 0.24 | [14] |
| Cimicifugic Acid D | Collagenolytic Activity | 20 - 37 | 0.23 - 0.24 | [14] |
| Cimicifugic Acid E | Collagenolytic Activity | 20 - 37 | 0.23 - 0.24 | [14] |
| Cimicifugic Acid F | Collagenolytic Activity | 20 - 37 | 0.23 - 0.24 | [14] |
Table 3: Vasoactive Effects
Studies on rat aortic strips have revealed structure-dependent vasoactive properties of cimicifugic acids.
| Compound | Effect on Norepinephrine-Induced Contraction | Concentration (M) | Source(s) |
| Cimicifugic Acid D | Relaxation | 3 x 10⁻⁴ | [5] |
| Fukinolic Acid | Relaxation | 3 x 10⁻⁴ | [5] |
| Cimicifugic Acid C | Weak Contraction | 3 x 10⁻⁴ | [5] |
| Cimicifugic Acids A, B, E | No Vasoactivity | 3 x 10⁻⁴ | [5] |
The relaxing effect of Cimicifugic Acid D and fukinolic acid is attributed to the suppression of Ca²⁺ influx from the extracellular space.[5]
Key Experimental Methodologies
The elucidation of the pharmacological profile of cimicifugic acids has relied on several key in vitro assays. The protocols outlined below are representative of the methodologies cited in the literature.
Serotonin Receptor (5-HT₇) Binding Assay
This competitive binding assay was crucial in determining that cimicifugic acids are not the primary serotonergic agents in black cohosh.[8]
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the human 5-HT₇ receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human 5-HT₇ serotonin receptor.
-
Radioligand: [³H]LSD (lysergic acid diethylamide) at a concentration near its K_d (e.g., 5.67 nM).
-
Protocol:
-
Membrane Preparation: Homogenize transfected cells in a buffered solution and centrifuge to pellet the cell membranes containing the receptors. Resuspend the pellet in an appropriate assay buffer.
-
Assay Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]LSD), and varying concentrations of the test compound (e.g., purified cimicifugic acids, plant extracts).
-
Non-specific Binding: A set of wells containing a high concentration of a known non-labeled 5-HT₇ ligand (e.g., serotonin) is used to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Scintillation Counting: Wash the filters to remove unbound radioligand. Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
DPPH Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of natural products.[15]
-
Objective: To measure the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent: 1,1-diphenyl-2-picrylhydrazyl (DPPH) solution in methanol or ethanol.
-
Protocol:
-
Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to achieve an absorbance of ~1.0 at 517 nm.
-
Reaction: Add various concentrations of the test compound (e.g., cimicifugic acids) to the DPPH solution in a 96-well plate or cuvettes.
-
Control: A control reaction contains the solvent instead of the test compound. A known antioxidant (e.g., gallic acid, ascorbic acid) is used as a positive control.
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The reduction in absorbance (decolorization from purple to yellow) is proportional to the radical scavenging activity.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
Vasoactivity Assay Using Rat Aortic Strips
This ex vivo assay assesses the direct effect of compounds on blood vessel contraction and relaxation.[5]
-
Objective: To determine if a compound induces contraction or relaxation in isolated vascular tissue.
-
Tissue Preparation:
-
Isolate the thoracic aorta from a rat (e.g., Wistar) and place it in an oxygenated Krebs-Henseleit solution.
-
Carefully remove adhering connective and fatty tissues.
-
Cut the aorta into helical or ring strips (e.g., 2-3 mm in width). The endothelium may be intentionally removed in some strips to test for endothelium-dependent effects.
-
-
Protocol:
-
Mounting: Suspend the aortic strips in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Transducer Connection: Connect one end of the strip to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for 60-90 minutes.
-
Pre-contraction: Induce a stable contraction in the aortic strips using a vasoconstrictor agent, such as norepinephrine (NE) or potassium chloride (KCl).
-
Compound Addition: Once a stable plateau of contraction is reached, add the test compound (e.g., cimicifugic acids) cumulatively to the organ bath.
-
Measurement: Record the resulting relaxation or further contraction as a change in isometric tension.
-
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by NE. Analyze contraction responses relative to a maximal contractile agent.
Visualizing Pathways and Processes
The following diagrams, rendered in DOT language, illustrate key workflows and proposed mechanisms related to the study of cimicifugic acids.
Bioassay-Guided Fractionation of Black Cohosh
This workflow illustrates the process that led to the crucial discovery that serotonergic activity was not due to cimicifugic acids, but to the co-eluting Nω-methylserotonin.
Proposed Vasoactive Mechanism of Cimicifugic Acid D
This diagram outlines the proposed mechanism by which certain cimicifugic acids induce vasorelaxation in pre-contracted aortic tissue.
Conclusion and Future Directions
The pharmacological profile of cimicifugic acids is more nuanced than initially reported. While they are not the primary serotonergic agents in black cohosh, they possess a distinct and potentially valuable range of biological activities. The structure-activity relationships observed in their vasoactive and anti-collagenolytic effects suggest that specific chemical moieties are critical for their function.[5][14] For instance, the presence of a caffeoyl group (as in fukinolic acid and cimicifugic acid D) appears important for vasorelaxation, whereas a p-coumaroyl group (in cimicifugic acid C) may cause contraction.[5]
For researchers and drug development professionals, this refined understanding is critical. Future research should focus on:
-
Systematic Screening: Evaluating purified cimicifugic acids against a broader panel of receptors and enzymes to uncover new pharmacological targets.
-
Mechanism of Action: Elucidating the precise molecular mechanisms behind their anti-inflammatory and cytotoxic activities.
-
In Vivo Studies: Progressing from in vitro findings to well-designed animal models to assess the efficacy, safety, and pharmacokinetic profiles of these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of cimicifugic acids to optimize their potency and selectivity for desired biological effects.
By moving beyond the now-debunked serotonergic hypothesis, the scientific community can better explore the true therapeutic potential of cimicifugic acids as standalone pharmacological agents.
References
- 1. Ethnobotany, Phytochemistry, Traditional and Modern Uses of Actaea racemosa L. (Black cohosh): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals Constituent of Cimicifuga racemosa | Encyclopedia MDPI [encyclopedia.pub]
- 5. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Black cohosh acts as a mixed competitive ligand and partial agonist of the serotonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Polyphenolic constituents of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Role of Cimicifugic Acid F in the Anti-inflammatory Effects of Cimicifuga Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracts from the genus Cimicifuga, commonly known as black cohosh, have a long history of use in traditional medicine for their anti-inflammatory properties.[1][2] Modern scientific investigation has identified a range of bioactive compounds within these extracts, including triterpene glycosides and phenolic constituents.[3] Among the latter are the cimicifugic acids, with Cimicifugic acid F being a notable member.[3][4] This technical guide provides an in-depth analysis of the role of this compound and related phenolic compounds in the anti-inflammatory effects of Cimicifuga extracts. We will delve into the mechanistic pathways, present quantitative data from key studies, detail experimental protocols, and visualize the complex signaling cascades involved. While direct research on the specific anti-inflammatory activity of this compound is limited, this guide will synthesize the available information on the broader class of cimicifugic acids and other key phenolic constituents to provide a comprehensive understanding of their potential contribution to the therapeutic effects of Cimicifuga extracts.
Introduction to Cimicifuga Extracts and their Anti-inflammatory Properties
Cimicifuga species, particularly Cimicifuga racemosa, are perennial plants native to North America whose rhizomes are used to create extracts for various medicinal purposes.[3] Traditionally employed for treating menopausal symptoms, their anti-inflammatory and analgesic applications are also well-documented.[1][2] The anti-inflammatory effects of these extracts are attributed to a complex interplay of their constituent phytochemicals.
The primary classes of bioactive compounds isolated from Cimicifuga rhizomes are triterpene glycosides and phenolic compounds.[3] The phenolic constituents include a variety of acids such as caffeic acid, ferulic acid, isoferulic acid, and a series of compounds known as cimicifugic acids (A-F).[3][5][6] These compounds are believed to be major contributors to the extracts' ability to modulate inflammatory responses.
Studies have demonstrated that Cimicifuga extracts can significantly reduce the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, these extracts have been shown to decrease the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[7][8][9] Furthermore, they inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[10][11]
The Role of Phenolic Compounds, Including this compound
While the complete picture of how Cimicifuga extracts exert their anti-inflammatory effects is still being elucidated, research has pointed towards the significant role of its phenolic components.
This compound is a hydroxycinnamic acid ester of piscidic acid found in the rhizomes of Cimicifuga racemosa.[4] Although identified as a constituent, there is a scarcity of research focused specifically on its individual anti-inflammatory activity. One study on the collagenolytic activity of various cimicifugic acids found that those which are esters of pscidic acid (cimicifugic acids D, E, and F) exhibited less potent inhibition compared to those that are esters of fukiic acid (cimicifugic acids A, B, and C).[12] This suggests that the specific structure of the cimicifugic acid plays a crucial role in its biological activity.
Given the limited direct evidence for this compound, it is crucial to consider the activities of other, more extensively studied phenolic compounds within Cimicifuga extracts to understand the potential mechanisms through which this compound might contribute to the overall anti-inflammatory effect.
Isoferulic Acid , another key phenolic component, has been identified as a prominent active principle in Cimicifuga racemosa extracts.[2][8][9] It has been shown to be largely responsible for the observed inhibition of IL-6, TNF-α, and IFN-γ in LPS-stimulated human whole blood.[2][8][9]
Mechanistic Pathways of Anti-inflammatory Action
The anti-inflammatory effects of Cimicifuga extracts and their phenolic constituents are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to these mechanisms.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators such as iNOS, COX-2, and various cytokines.
Some studies suggest that Cimicifuga extracts can inhibit the activation of the NF-κB pathway.[6][13] For example, KHF16, a cycloartane triterpenoid from Cimicifuga foetida, has been shown to block TNFα-induced NF-κB activation.[14][15][16] While the direct effect of this compound on this pathway is unknown, the activity of other components of the extract on NF-κB signaling is a likely contributor to its overall anti-inflammatory effect.
Modulation of the MAPK Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory genes. Some studies have implicated the MAPK pathway in the anti-inflammatory action of Cimicifuga constituents.[17] For instance, certain flavones isolated from a related plant species have been shown to reduce the activity of p38 MAPK.[18] The potential for this compound and other phenolic compounds to modulate MAPK signaling warrants further investigation.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of Cimicifuga extracts and their constituents.
Table 1: Effect of Cimicifuga racemosa Extract (CRE) on Pro-inflammatory Cytokine Production in LPS-stimulated Human Whole Blood
| Treatment | Concentration | IL-6 Inhibition (%) | TNF-α Inhibition (%) | IFN-γ Inhibition (%) |
| CRE | 3 µg/µL | Concentration-dependent reduction | Concentration-dependent reduction | Almost complete blockage |
| CRE | 6 µg/µL | Concentration-dependent reduction | Concentration-dependent reduction | Almost complete blockage |
Data synthesized from Schmid et al. (2009).[2][8][9]
Table 2: Effect of Cimicifuga racemosa Extract (CRE) on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration | NO Production Inhibition (%) |
| Aqueous CRE | 1 mg/ml | 51.6 ± 1.0 |
| Aqueous CRE | 2 mg/ml | 72.4 ± 0.9 |
| Aqueous CRE | 4 mg/ml | 83.0 ± 1.4 |
| Aqueous CRE | 6 mg/ml | 84.8 ± 1.1 |
Data from Schmid et al. (2009).[10][11]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of Cimicifuga extracts and their constituents.
In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages
This protocol is widely used to screen for anti-inflammatory activity.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Treatment and Stimulation:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the Cimicifuga extract or purified this compound for a pre-incubation period (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the culture medium.
3. Measurement of Nitric Oxide (NO) Production:
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent. The absorbance is measured at 540 nm.
4. Measurement of Pro-inflammatory Cytokines:
-
The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. Western Blot Analysis for Protein Expression:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, or components of the NF-κB pathway (e.g., phospho-p65).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Human Whole Blood Assay
This ex vivo model more closely mimics the physiological environment.
1. Blood Collection:
-
Venous blood is collected from healthy volunteers into heparinized tubes.
2. Treatment and Stimulation:
-
Aliquots of whole blood are incubated with various concentrations of Cimicifuga extract or this compound.
-
LPS is added to stimulate an inflammatory response.
3. Cytokine Measurement:
-
After incubation (e.g., 4-24 hours) at 37°C, the samples are centrifuged to separate the plasma.
-
Cytokine levels in the plasma are determined by ELISA as described previously.
Conclusion and Future Directions
The available scientific evidence strongly supports the anti-inflammatory properties of Cimicifuga extracts. These effects are mediated, at least in part, by the phenolic constituents through the modulation of key inflammatory signaling pathways such as NF-κB. While compounds like isoferulic acid have been identified as significant contributors, the precise role of this compound remains an area that requires more focused investigation.
Future research should aim to:
-
Isolate pure this compound and evaluate its specific anti-inflammatory activity in various in vitro and in vivo models.
-
Elucidate the exact molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
Investigate potential synergistic or antagonistic interactions between this compound and other phytochemicals present in Cimicifuga extracts.
A deeper understanding of the individual contributions of compounds like this compound will be invaluable for the standardization of Cimicifuga extracts and the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future work.
References
- 1. mdpi.com [mdpi.com]
- 2. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma [mdpi.com]
- 7. Cimicifuga racemosa extract Ze 450 shifts macrophage immunometabolism and attenuates pro-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Research on Cimicifugic Acid F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimicifugic acid F, a phenylpropanoid derivative found in plants of the Cimicifuga genus, has been a subject of phytochemical interest. While direct and extensive research into its specific anticancer properties is currently limited, preliminary studies on related compounds and crude extracts from Cimicifuga species have revealed promising biological activities that may be relevant to oncology research. This technical guide provides a comprehensive overview of the existing, albeit sparse, data on this compound and contextualizes it within the broader landscape of anticancer research on constituents of the Cimicifuga genus. This document summarizes the known biological activities of this compound, presents quantitative data from studies on closely related compounds, details relevant experimental methodologies, and visualizes key signaling pathways implicated in the anticancer effects of Cimicifuga constituents.
Introduction to this compound
This compound is a member of a group of phenolic compounds known as cimicifugic acids, which are characteristic constituents of the rhizomes of Cimicifuga species, such as Cimicifuga racemosa (black cohosh). These plants have a history of use in traditional medicine for various ailments, prompting scientific investigation into their bioactive components. While research has identified several cimicifugic acids, specific investigations into the anticancer potential of this compound are still in their infancy.
Biological Activities of this compound
Direct evidence for the anticancer activity of this compound is not yet well-documented in publicly available research. However, existing studies have highlighted other biological activities that are often relevant in the context of cancer prevention and therapy.
Antioxidant Activity
Research has shown that extracts of Cimicifuga racemosa containing cimicifugic acids, including this compound, possess the ability to scavenge reactive oxygen species[1]. In one study, bioassay-directed fractionation of a methanolic extract of black cohosh identified this compound as one of the active antioxidant compounds. These compounds were shown to protect against menadione-induced DNA damage[1]. Oxidative stress and resulting DNA damage are key factors in the initiation and progression of cancer, suggesting that the antioxidant properties of this compound could contribute to chemopreventive effects.
Anti-inflammatory Effects
Cimicifugic acids have been reported to possess anti-inflammatory properties[2][3]. Chronic inflammation is a well-established risk factor for various types of cancer. While specific studies detailing the anti-inflammatory mechanisms of this compound are scarce, the general anti-inflammatory nature of this class of compounds suggests a potential role in mitigating inflammation-driven carcinogenesis.
Limited Antiproliferative Activity in Breast Cancer Cell Lines
A study investigating the growth inhibitory effects of various polyphenols from Cimicifuga species on human breast cancer cells (MDA-MB-453 and MCF7) reported that the polyphenol fraction, which included cimicifugic acids, displayed very weak activity, with IC50 values greater than 100 µM[4]. This suggests that this compound may not be a potent cytotoxic agent on its own against these specific cancer cell lines, but its role in combination with other compounds or its effects on other cancer types cannot be ruled out.
Anticancer Research on Related Cimicifuga Compounds
In contrast to the limited data on this compound, more substantial research is available for other constituents of the Cimicifuga genus, particularly other cimicifugic acids and triterpene glycosides. These findings provide a valuable framework for understanding the potential mechanisms through which compounds from this genus may exert anticancer effects.
Quantitative Data for Related Compounds
The following table summarizes the in vitro cytotoxic and antiproliferative activities of various compounds isolated from Cimicifuga species on different cancer cell lines.
| Compound/Extract | Cancer Cell Line | Assay | Result (IC50) | Reference |
| Cimicifugic acids A, B, G & other polyphenols | MDA-MB-453 | Cell Proliferation | > 100 µM | [4] |
| Cimicifugic acids A, B, G & other polyphenols | MCF7 | Cell Proliferation | > 100 µM | [4] |
| Isopropanolic extract of C. racemosa | MCF-7 | WST-1 Assay | 54.1 ± 11.4 µg/ml | [5] |
| Isopropanolic extract of C. racemosa | MDA-MB-231 | WST-1 Assay | 29.5 ± 3.0 µg/ml | [5] |
| Ethanolic extract of C. racemosa | MCF-7 | WST-1 Assay | 80.6 ± 17.7 µg/ml | [5] |
| Ethanolic extract of C. racemosa | MDA-MB-231 | WST-1 Assay | 58.6 ± 12.6 µg/ml | [5] |
| Cimicifugic acid B | C33A (cervical cancer) | MTT Assay | Dose-dependent decrease in viability | [6] |
Signaling Pathways Modulated by Cimicifuga Compounds
Research on compounds like Cimicifugic acid B and various triterpenoids from Cimicifuga has elucidated their involvement in key signaling pathways related to cancer cell survival, proliferation, and apoptosis.
Cimicifugic acid B has been shown to induce apoptosis in cervical cancer cells by triggering both the intrinsic (mitochondrial) and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and an increased Bax/Bcl-2 ratio, leading to the activation of caspases[6].
Cimicifugic acid B has also been found to downregulate the Hedgehog signaling pathway, which is aberrantly activated in many cancers and plays a role in tumor growth and maintenance[6].
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the in vitro evaluation of anticancer compounds, based on studies of Cimicifuga constituents.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, C33A) are obtained from a repository like the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion and Future Directions
The preliminary research on this compound indicates that while its direct and potent anticancer activity has not yet been established, its antioxidant and potential anti-inflammatory properties warrant further investigation in the context of cancer chemoprevention. The more extensive research on related compounds from the Cimicifuga genus, which demonstrates activities such as apoptosis induction and modulation of key cancer-related signaling pathways, provides a strong rationale for more focused studies on this compound.
Future research should aim to:
-
Evaluate the cytotoxic and antiproliferative effects of purified this compound across a broader panel of human cancer cell lines.
-
Investigate the specific molecular mechanisms underlying its antioxidant and anti-inflammatory effects and their relevance to cancer.
-
Explore potential synergistic effects of this compound with other chemotherapeutic agents.
-
Conduct in vivo studies to assess its bioavailability, safety, and efficacy in animal models of cancer.
A deeper understanding of the biological activities of this compound will be crucial in determining its potential as a lead compound for the development of novel anticancer therapies.
References
- 1. Black cohosh (Cimicifuga racemosa L.) protects against menadione-induced DNA damage through scavenging of reactive oxygen species: bioassay-directed isolation and characterization of active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cimicifuga racemosa extract inhibits proliferation of estrogen receptor-positive and negative human breast carcinoma cell lines by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cimicifugic Acid F and its Relationship with Fukinolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cimicifugic acid F and its structural and functional relationship with fukinolic acid. Both compounds, primarily isolated from plants of the Cimicifuga (Actaea) genus, are hydroxycinnamic acid esters that exhibit a range of significant biological activities. This document details their chemical properties, summarizes key quantitative data from various biological assays in structured tables, provides in-depth experimental protocols for these assays, and visualizes their known mechanisms of action through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: Unveiling the Chemical Architecture
This compound and fukinolic acid belong to a class of phenylpropanoid derivatives that have garnered considerable interest for their diverse pharmacological effects. Their core structure consists of a substituted tartaric acid moiety esterified with a hydroxycinnamic acid derivative.
Fukinolic acid is an ester of fukiic acid ([2S,3R]-3',4'-dihydroxybenzyl tartaric acid) and caffeic acid.[1] Its chemical formula is C₂₀H₁₈O₁₁[2][3].
This compound , on the other hand, is an ester of piscidic acid (4'-hydroxybenzyl tartaric acid) and isoferulic acid.[1][4] Its chemical formula is C₂₁H₂₀O₁₀[5][6]. The fundamental difference between these two molecules lies in the substitution pattern of the benzyl tartaric acid core and the specific hydroxycinnamic acid attached. This structural variance contributes to their distinct biological activities.
Quantitative Biological Data
The following tables summarize the key quantitative data associated with the biological activities of this compound and fukinolic acid.
Table 1: Inhibition of Cytochrome P450 (CYP) Isozymes [7][8][9]
| Compound | CYP Isozyme | IC₅₀ (µM) |
| Fukinolic acid | CYP1A2 | 1.8 |
| CYP2D6 | >12.6 | |
| CYP2C9 | 12.6 | |
| CYP3A4 | 10.5 | |
| Cimicifugic acid A | CYP1A2 | 7.2 |
| CYP2D6 | >12.6 | |
| CYP2C9 | 11.8 | |
| CYP3A4 | 9.8 | |
| Cimicifugic acid B | CYP1A2 | 6.5 |
| CYP2D6 | >12.6 | |
| CYP2C9 | 10.2 | |
| CYP3A4 | 8.7 |
Note: Data for Cimicifugic acids A and B are included for comparative purposes as they are closely related derivatives often studied alongside fukinolic acid.
Table 2: Inhibition of Collagenolytic Activity [1][10]
| Compound | Concentration (µM) | % Inhibition |
| Fukinolic acid | 0.22 - 0.24 | 47 - 64 |
| Cimicifugic acid A | 0.22 - 0.24 | 47 - 64 |
| Cimicifugic acid B | 0.22 - 0.24 | 47 - 64 |
| Cimicifugic acid C | 0.22 - 0.24 | 47 - 64 |
| Cimicifugic acid D | 0.23 - 0.24 | 20 - 37 |
| Cimicifugic acid E | 0.23 - 0.24 | 20 - 37 |
| This compound | 0.23 - 0.24 | 20 - 37 |
Table 3: Inhibition of Neutrophil Elastase Activity
| Compound | IC₅₀ (µM) |
| Fukinolic acid | 0.23 |
| This compound | 18 |
Table 4: Estrogenic Activity of Fukinolic Acid [11][12]
| Compound | Concentration (M) | Cell Proliferation (% of control) |
| Fukinolic acid | 5 x 10⁻⁸ | 126 |
| Estradiol (reference) | 10⁻¹⁰ | 120 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cytochrome P450 (CYP) Isozyme Inhibition Assay
This protocol outlines the in vitro fluorometric microtiter plate assay used to determine the inhibitory activity of compounds against various CYP isozymes.[7]
Materials:
-
Human recombinant CYP enzymes (e.g., from insect Sf9 cells)
-
Substrate: 3-cyano-7-ethoxycoumarin (CEC) for CYP1A2, CYP2C9, and CYP2D6. A different substrate is required for CYP3A4.
-
Inhibitor compounds (this compound, fukinolic acid, etc.) dissolved in an appropriate solvent (e.g., DMSO).
-
Reference inhibitors: Furafylline (for CYP1A2), Sulfaphenazole (for CYP2C9), Quinidine (for CYP2D6), Ketoconazole (for CYP3A4).
-
Cofactors (e.g., NADPH regenerating system).
-
96-well microtiter plates.
-
Plate reader capable of fluorescence detection.
-
Incubator (37°C).
-
Acetonitrile.
-
Tris buffer (0.1 M, pH 9).
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
Add the substrate and inhibitor solutions to the wells of the 96-well plate.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding 0.1 mL of the pre-warmed enzyme and cofactor mixture to each well. The final incubation volume should be 0.2 mL.
-
Incubate the plate for 30 minutes (for CYP1A2 and CYP3A4) or 45 minutes (for CYP2C9 and CYP2D6) at 37°C. Ensure that metabolite formation is linear within this incubation time.
-
Stop the reaction by adding 0.1 mL of a solution containing 60% acetonitrile and 40% 0.1 M Tris buffer (pH 9).
-
Measure the fluorescence of the metabolite using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Collagenolytic Activity Assay
This protocol describes a method to assess the inhibitory effect of compounds on collagenase activity.
Materials:
-
Collagenase (e.g., from Clostridium histolyticum).
-
Fluorogenic collagenase substrate (e.g., a self-quenched fluorescent peptide).
-
Test compounds (this compound, fukinolic acid, etc.) dissolved in a suitable solvent.
-
Assay buffer (e.g., Tris-HCl buffer with CaCl₂).
-
96-well microtiter plates (black, for fluorescence assays).
-
Fluorometric plate reader.
-
Incubator.
Procedure:
-
Prepare solutions of collagenase and the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds and the collagenase solution to the wells of the 96-well plate.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Monitor the increase in fluorescence over time using a fluorometric plate reader. The cleavage of the substrate by collagenase will result in an increase in fluorescence.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of the test compound by comparing the reaction rate to that of the vehicle control.
-
Calculate the IC₅₀ values as described in the previous protocol.
Signaling Pathways and Mechanisms of Action
This compound and fukinolic acid have been shown to modulate key signaling pathways involved in inflammation and cellular regulation. The following diagrams, generated using the DOT language, illustrate these interactions.
Inhibition of the NF-κB Signaling Pathway
Extracts from Cimicifuga species, containing cimicifugic acids, have been shown to suppress the phosphorylation of NF-κB, a critical transcription factor in the inflammatory response. This inhibition likely contributes to the anti-inflammatory effects of these compounds.
Caption: Inhibition of the NF-κB signaling pathway by Cimicifuga extracts.
Modulation of the MAPK Signaling Pathway
Fukinolic acid and related phenolic compounds have been suggested to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular processes like proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is a potential target.
Caption: Potential modulation of the p38 MAPK signaling pathway by fukinolic acid.
Conclusion
This compound and fukinolic acid represent a fascinating class of natural products with a broad spectrum of biological activities. Their structural similarities and differences provide a valuable platform for structure-activity relationship studies. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research into their therapeutic potential. Further elucidation of their precise molecular targets and mechanisms of action, particularly within complex signaling networks, will be crucial for advancing their development as potential therapeutic agents. This document serves as a comprehensive starting point for scientists and researchers dedicated to exploring the pharmacological promise of these intricate molecules.
References
- 1. This compound | CAS:220618-91-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound CAS#: 220618-91-7 [chemicalbook.com]
- 4. Fukinolic Acid | C20H18O11 | CID 6441059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C21H20O10 | CID 6450179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fukinolic acid derivatives and triterpene glycosides from black cohosh inhibit CYP isozymes, but are not cytotoxic to Hep-G2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of fukinolic acid and cimicifugic acids from Cimicifuga species on collagenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Cimicifugic Acid F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Cimicifugic acid F, a phenolic compound isolated from plants of the Cimicifuga genus. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed information on its mass spectrometry and nuclear magnetic resonance characteristics, alongside the experimental protocols for data acquisition.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for the identification and characterization of this compound. The data reveals a molecular formula of C₂₁H₂₀O₁₀.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Mode | Adduct | Observed m/z | Calculated m/z | Mass Error (ppm) | Key Fragment Ions (m/z) |
| Negative | [M-H]⁻ | 431.09837 | 431.09788 | -1.1 | 193.0506 [C₁₀H₉O₄]⁻, 165.0557 [C₉H₉O₃]⁻, 149.0608 [C₉H₉O₂]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities for the Core Structure of Cimicifugic Acids
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~ 5.5 | s |
| H-4a, H-4b | ~ 3.0 | d |
| Olefinic H-2'' | ~ 6.4 | d |
| Olefinic H-3'' | ~ 7.7 | d |
| Aromatic Protons | 6.5 - 7.5 | m, d, dd |
| Methoxy Protons | ~ 3.8 | s |
Note: The precise chemical shifts for this compound will vary depending on the specific substitution pattern of the aromatic rings. The data presented is based on the general characteristics of the cimicifugic acid class.[1]
Experimental Protocols
Mass Spectrometry
The following protocol outlines a typical liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound and related phenolic compounds in Cimicifuga extracts.
Instrumentation:
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) system.[2]
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[2]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C₁₈ (2.1 × 100 mm, 1.7 μm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 1 μL.[2]
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, negative ion mode.[2]
-
Capillary Voltage: -4.5 kV.[2]
-
Source Temperature: 500 °C.[2]
-
Scan Range: m/z 100–1500.[2]
-
Data Acquisition: Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for acquiring NMR data for cimicifugic acids, based on published methodologies.[1]
Instrumentation:
-
Spectrometer: Bruker AVANCE-400 NMR spectrometer or equivalent.[1]
-
Probe: 5 mm auto-tune broad-band probe.[1]
Sample Preparation:
-
Samples are dissolved in deuterated methanol (CD₃OD).[1]
-
Tetramethylsilane (TMS) is used as an internal standard.[1]
Data Acquisition:
-
Temperature: 20 °C.[1]
-
Experiments: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed for complete structural assignment.[1]
-
Referencing: Chemical shifts are referenced to the residual solvent signal.[1]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
A Technical Guide to the Nomenclature and Core Characteristics of Cimicifugic Acids A-N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nomenclature, chemical properties, and biological activities of Cimicifugic acids A-N, a group of phenylpropanoid derivatives found predominantly in plants of the Actaea (formerly Cimicifuga) genus. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for ongoing research and development.
Introduction to Cimicifugic Acids
Cimicifugic acids are a class of natural compounds characterized by a core structure formed from the condensation of a benzyltartaric acid moiety (either piscidic acid or fukiic acid) with a hydroxycinnamic acid derivative.[1][2] These compounds have garnered scientific interest due to their presence in medicinal plants, most notably Black Cohosh (Actaea racemosa), and their potential biological activities.[3][4] The nomenclature of Cimicifugic acids A-N was historically assigned based on the order of their discovery.[1] However, a more systematic nomenclature has been proposed to better reflect their chemical structures.[1]
Nomenclature of Cimicifugic Acids A-N
The historical nomenclature of Cimicifugic acids (A-N) can be confusing as it does not directly relate to their chemical structures. A more systematic nomenclature proposed by Gödecke et al. (2009) is based on the two constituent building blocks of the molecules: the benzyltartaric acid moiety and the hydroxycinnamoyl moiety.[1]
The benzyltartaric acid moiety can be either Piscidic acid (P) or Fukiic acid (K). The hydroxycinnamoyl part is abbreviated based on the specific cinnamic acid derivative, for instance: C innamic acid, P -coumaric acid, caK eic acid, F erulic acid, I soferulic acid, or S inapic acid.[1]
This guide will refer to both the historical and systematic nomenclature where possible to ensure clarity.
Physicochemical and Biological Data
The following table summarizes available quantitative data for Cimicifugic acids A-N, including their molecular formula, molecular weight, and reported biological activities with IC50 values where available.
| Historical Name | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity | IC50 Value |
| Cimicifugic acid A | CA-KF | C₂₁H₂₀O₁₁ | 448.38 | Weak growth inhibition on human breast cancer cells (MCF7) | > 100 µM (MDA-MB-453 cells)[5] |
| Cimicifugic acid B | CA-KI | C₂₁H₂₀O₁₁ | 448.38 | Weak growth inhibition on human breast cancer cells (MCF7) | > 100 µM (MDA-MB-453 cells)[5] |
| Cimicifugic acid C | - | - | - | Weakly contractile on rat aortic strips[6] | - |
| Cimicifugic acid D | CA-PP | C₂₀H₁₈O₁₀ | 418.35 | Vasorelaxant[6][7] | - |
| Cimicifugic acid E | CA-PF | C₂₁H₂₀O₁₀ | 432.38 | Radical scavenging activity[8] | - |
| Cimicifugic acid F | CA-PI | C₂₁H₂₀O₁₀ | 432.38 | Radical scavenging activity[8] | - |
| Cimicifugic acid G | CA-KK (Fukinolic acid) | C₂₀H₁₈O₁₁ | 434.35 | Weak growth inhibition on human breast cancer cells (MCF7) | > 100 µM (MDA-MB-453 cells)[5] |
| Cimicifugic acid H | - | C₁₈H₁₆O₁₀ | - | - | - |
| Cimicifugic acid I | - | - | - | - | - |
| Cimicifugic acid J | - | - | - | - | - |
| Cimicifugic acid K | - | - | - | Potent hyaluronidase inhibitory activity | - |
| Cimicifugic acid L | - | - | - | Potent hyaluronidase inhibitory activity | - |
| Cimicifugic acid M | - | - | - | Potent hyaluronidase inhibitory activity | - |
| Cimicifugic acid N | - | - | - | Potent hyaluronidase inhibitory activity | - |
Experimental Protocols
The isolation and characterization of Cimicifugic acids typically involve a series of chromatographic and spectroscopic techniques. Below are generalized protocols based on methodologies reported in the scientific literature.
Extraction and Initial Fractionation
A common starting point for the isolation of Cimicifugic acids is the dried rhizomes of Actaea racemosa.[3][9]
-
Milling and Extraction: The dried plant material is milled into a fine powder. This powder is then exhaustively extracted with a solvent such as methanol at room temperature.[3]
-
Concentration: The resulting crude extract is concentrated under reduced pressure (in vacuo) at a temperature below 40°C to yield a syrupy residue.[3]
-
Liquid-Liquid Partitioning: The residue is reconstituted in deionized water and then partitioned sequentially with solvents of increasing polarity, such as ethyl acetate.[3] This step separates compounds based on their polarity, with the more polar Cimicifugic acids remaining in the aqueous or methanolic fractions.
Chromatographic Purification
Further purification is achieved through various chromatographic methods.
-
Column Chromatography: The polar fraction is often subjected to column chromatography using a stationary phase like Amberlite XAD-2. Elution is performed with a gradient of water and methanol.[3]
-
Centrifugal Partition Chromatography (CPC): This technique is particularly effective for separating acidic compounds. A pH-zone refinement CPC method can be employed to dissociate acid-base complexes that may form with alkaloids present in the extract, allowing for better separation of the Cimicifugic acids.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual Cimicifugic acids is typically achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.[9] A common mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of an acid like formic or acetic acid to improve peak shape.[9][10]
Structure Elucidation
The chemical structures of the isolated Cimicifugic acids are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compounds.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[3][12][13][14]
Biological Signaling Pathways
While research into the specific molecular mechanisms of individual Cimicifugic acids is ongoing, studies on extracts of Cimicifuga species suggest the involvement of these and other constituents in key signaling pathways related to inflammation and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some studies suggest that compounds from Cimicifuga foetida can inhibit the NF-κB signaling pathway.[15][16] This inhibition may occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.
References
- 1. researchgate.net [researchgate.net]
- 2. cimicifugic acid a - Wikidata [wikidata.org]
- 3. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Cimicifugic Acid D | C20H18O10 | CID 11742743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analysis of Polyphenolic Compounds and Radical Scavenging Activity of Four American Actaea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Cimicifugic Acid F in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimicifugic acid F is a hydroxycinnamic acid ester found in the rhizomes of plants from the Cimicifuga genus, such as Cimicifuga racemosa (Black Cohosh)[1]. These plants and their extracts are widely used in dietary supplements and herbal medicine, making the accurate quantification of their chemical constituents crucial for quality control, standardization, and research into their biological activities. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from other components in a complex plant extract matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and acetonitrile. The gradient elution allows for the effective separation of compounds with varying polarities. A photodiode array (PDA) or UV detector is used to monitor the column effluent at a specific wavelength where this compound exhibits strong absorbance, enabling its accurate quantification against a standard calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard: Purity ≥98%
-
Plant Material: Dried and powdered rhizomes of Cimicifuga species.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acids: Trifluoroacetic acid (TFA).
-
Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters (Nylon or PTFE)
-
HPLC vials
-
2. Instrumentation
-
An HPLC system equipped with a quaternary pump, online degasser, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector[2].
3. Sample Preparation This protocol is designed to efficiently extract phenolic compounds, including this compound, from powdered plant material.
-
Weighing: Accurately weigh approximately 300-400 mg of the powdered plant material into a 10 mL volumetric flask[2].
-
Extraction: Add approximately 7 mL of 75% methanol to the flask[2].
-
Sonication: Sonicate the mixture for 30 minutes for extracts or up to 6 hours for crude powders to ensure thorough extraction[2]. Allow the solution to cool to room temperature.
-
Dilution: Make up the volume to 10.0 mL with 75% methanol and mix well.
-
Filtration: Filter the solution through a 0.45 µm membrane filter into an HPLC vial before analysis[2][3].
4. Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol.
5. Chromatographic Conditions The following conditions are based on a method that successfully separated this compound from other constituents in a Cimicifuga racemosa extract[4].
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent[2] |
| Column | Hypersil ODS RP-18, 5 µm particle size, 250 mm x 4 mm I.D.[4] |
| Mobile Phase A | Water/Acetonitrile/TFA (929:70:1, v/v/v)[4] |
| Mobile Phase B | Acetonitrile/TFA (999:1, v/v)[4] |
| Gradient Elution | 0 min: 0% B3 min: 20% B8 min: 20% B20 min: 35% B25 min: 100% B[4] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 25°C[2] |
| Detection Wavelength | 331 nm[4] |
6. Quantification
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Sample Analysis: Inject the prepared plant extract sample.
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration in the sample using the regression equation from the calibration curve.
Data Presentation
The following table summarizes typical performance characteristics for an HPLC method of this type. These values are representative and should be confirmed during in-house method validation[5][6].
| Parameter | Typical Value |
| Retention Time (RT) | Approx. 22-24 min (Estimated from[4]) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 103% |
Experimental Workflow Visualization
The logical flow of the entire analytical process, from sample acquisition to final quantification, is depicted below.
Caption: Workflow for HPLC quantification of this compound.
The described HPLC method provides a robust and reliable approach for the quantification of this compound in plant extracts. The protocol includes detailed steps for sample preparation, chromatographic separation, and detection. This application note serves as a comprehensive guide for researchers and quality control professionals, ensuring the accurate assessment of this important phytochemical in botanical materials and products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Cimicifugic Acid F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acid F is a hydroxycinnamic acid ester found in the rhizomes of Cimicifuga racemosa (L.) Nutt. (black coosh), a plant with a history of use in traditional medicine.[1] As a member of the cimicifugic acid class of compounds, it is of interest to researchers for its potential biological activities.[2] Early studies have shown that this compound exhibits inhibitory effects on neutrophil elastase and hyaluronidase, suggesting potential anti-inflammatory and other therapeutic applications.[3][4] This document provides a detailed protocol for the isolation and purification of this compound from Cimicifuga racemosa, based on established phytochemical methodologies.
Data Presentation
The following tables summarize the expected yields at each stage of the isolation and purification process. The initial masses are based on the protocol by Gödecke et al., starting with 1 kg of dried rhizomes.[2] The final yield is an estimate based on typical yields of minor constituents from Cimicifuga racemosa.[1]
Table 1: Summary of Fraction Yields
| Step | Fraction | Starting Mass | Final Mass | Yield (%) |
| 1 | Crude Methanol Extract | 1000 g | 173 g | 17.3% |
| 2 | Ethyl Acetate Partition | 173 g | 42 g | 24.3% |
| 3 | Amberlite XAD-2 Methanol Eluate | 173 g (aqueous portion) | 6 g | 3.5% |
Table 2: Estimated Final Product Yield and Purity
| Product | Starting Plant Material | Estimated Final Yield | Purity |
| This compound | 1000 g | 5-30 mg (0.0005-0.003%) | >95% (by HPLC) |
Experimental Protocols
This protocol describes a multi-step process for the isolation and purification of this compound from the dried rhizomes of Cimicifuga racemosa.
Extraction
-
Milling: Mill 1 kg of dried Cimicifuga racemosa rhizomes to a fine powder.
-
Maceration: Exhaustively extract the milled plant material with methanol at room temperature.
-
Concentration: Concentrate the crude methanol extract in vacuo at a temperature below 40°C to yield a syrupy residue.
Liquid-Liquid Partitioning
-
Reconstitution: Reconstitute the 173 g of syrupy residue in 250 mL of deionized water.
-
Partitioning: Partition the aqueous solution with ethyl acetate (20 x 400 mL). Separate and concentrate the ethyl acetate fraction (contains non-polar compounds) and the aqueous fraction.
Column Chromatography
-
Column Preparation: Equilibrate an Amberlite XAD-2 column (1.735 kg) with deionized water.
-
Loading: Load the aqueous partition onto the column.
-
Elution:
-
Elute with 19 L of deionized water to remove highly polar compounds.
-
Subsequently, elute with 9 L of methanol to obtain the fraction containing cimicifugic acids.
-
-
Concentration: Concentrate the methanol eluate to dryness.
Centrifugal Partition Chromatography (CPC) - Step 1: pH Zone Refinement
This step is designed to separate the acidic cimicifugic acids from co-eluting basic compounds.
-
Solvent System Preparation: Prepare the biphasic solvent system of ethyl acetate-butanol-water (1:4:5 v/v/v).
-
Phase Modification:
-
Add trifluoroacetic acid (TFA) to the upper (stationary) phase to a final concentration of 0.1% (v/v).
-
Add 28% aqueous ammonia solution to the lower (mobile) phase to a final concentration of 0.3% (v/v).
-
-
CPC Instrument Setup:
-
Column: 185 mL CPC column.
-
Mode: Head to tail.
-
Mobile Phase: Lower phase.
-
Flow Rate: 4 mL/min.
-
Rotational Speed: 1200 rpm.
-
-
Sample Preparation and Injection: Dissolve 1.5 g of the methanol-soluble fraction from the Amberlite XAD-2 column in 5 mL of the stationary phase and inject into the CPC system.
-
Fraction Collection: Collect fractions and monitor the pH and UV absorbance of the eluate. Combine fractions containing the cimicifugic acids based on TLC and UV profiles.
Centrifugal Partition Chromatography (CPC) - Step 2: Purification of Cimicifugic Acids
This step further purifies the fraction containing the cimicifugic acids.
-
Solvent System Preparation: Prepare the biphasic solvent system of ethyl acetate-butanol-water (1:4:5 v/v/v).
-
Phase Modification: Add TFA to both phases to a final concentration of 0.2% (v/v).
-
CPC Instrument Setup:
-
Mode: Tail to head.
-
Stationary Phase: Lower phase.
-
Mobile Phase: Upper phase.
-
Flow Rate: 4 mL/min.
-
Rotational Speed: 1100 rpm.
-
-
Sample Preparation and Injection: Dissolve the pooled cimicifugic acid fraction from the first CPC step in 4 mL of a mixture of both phases and inject.
-
Fraction Collection and Analysis: Collect 4 mL fractions and monitor the eluate at 354 nm. Analyze fractions by HPLC to identify those containing pure this compound.
Mandatory Visualizations
References
- 1. Isolation of CYP3A4 Inhibitors from the Black Cohosh (Cimicifuga racemosa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neutrophil elastase activity by cinnamic acid derivatives from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyaluronidase inhibitors from "Cimicifugae Rhizoma" (a mixture of the rhizomes of Cimicifuga dahurica and C. heracleifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Cimicifugic Acids using Centrifugal Partition Chromatography (CPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acids, a group of phenolic compounds found in the rhizomes of Cimicifuga (Actaea) species, have garnered interest for their potential biological activities. However, their isolation and purification are often complicated by the formation of strong acid/base associations with co-occurring alkaloids.[1][2][3] This association can hinder effective separation using traditional chromatographic techniques. Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatographic technique, offers a robust solution by eliminating solid stationary phases and allowing for specialized methods like pH-zone refining to break these molecular complexes.[1][4][5][6]
These application notes provide a detailed protocol for a two-step CPC method designed to separate cimicifugic acids from crude extracts of Cimicifuga racemosa (black cohosh). The initial step employs pH-zone refining CPC to dissociate the acid-base complexes, followed by a second CPC step for further purification.[1][2][7]
Data Presentation
The following table summarizes the quantitative data from the extraction and initial fractionation of Cimicifuga racemosa rhizomes as a precursor to CPC separation.
| Parameter | Value | Reference |
| Starting Material | 1 kg dried, milled rhizomes/roots of C. racemosa | [1] |
| Crude Methanol Extract Yield | 173 g | [1] |
| Ethyl Acetate Partition | 42 g | [1] |
| Water Partition subjected to Amberlite XAD-2 | 250 mL | [1] |
| Methanol-soluble fraction from XAD-2 | 6 g | [1] |
| Sample loaded onto first CPC | 1.5 g of the methanol-soluble fraction | [1] |
Experimental Workflow
The following diagram illustrates the overall workflow from extraction to the separation of cimicifugic acids.
Caption: Workflow from extraction to CPC separation and analysis.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol describes the initial extraction and fractionation of Cimicifuga racemosa rhizomes to enrich the phenolic compounds prior to CPC.
-
Extraction:
-
Mill and homogenize 1 kg of dried C. racemosa rhizomes/roots.
-
Perform an exhaustive extraction with methanol at room temperature.
-
Concentrate the crude organic extract in vacuo at a temperature below 40°C to yield a syrupy residue (approx. 173 g).[1]
-
-
Liquid-Liquid Partitioning:
-
Reconstitute the residue in 250 mL of deionized water.
-
Partition the aqueous solution with ethyl acetate (20 x 400 mL). This yields approximately 42 g of residue from the ethyl acetate phase.[1]
-
-
Solid Phase Extraction:
-
Subject the remaining water partition to column chromatography on Amberlite XAD-2 (1.735 kg) pre-equilibrated with water.
-
Elute with 19 L of water, followed by 9 L of methanol to yield a methanol-soluble fraction of approximately 6 g.[1] This fraction is enriched with cimicifugic acids and is used for the first CPC step.
-
Protocol 2: Two-Step Centrifugal Partition Chromatography (CPC)
This two-step CPC method is designed to first separate the cimicifugic acids from associated basic compounds and then to purify the acids.
Step 1: pH-Zone Refining CPC for Dissociation of Acid/Base Complexes
This step utilizes a pH gradient to separate acidic and basic compounds.
-
Solvent System Preparation:
-
Mobile and Stationary Phase Modification:
-
CPC Instrument Parameters:
-
Procedure:
-
Fill the CPC column entirely with the stationary phase (TFA-acidified upper phase).
-
Set the rotor to the specified speed (1200 rpm).
-
Dissolve 1.5 g of the methanol-soluble fraction in 5 mL of the stationary phase and inject it into the column.[1]
-
Immediately begin pumping the mobile phase (ammonia-alkalinized lower phase) at the specified flow rate.
-
The stationary phase retention volume ratio (Sf) should be approximately 0.38 (70 mL).[1]
-
Collect 4 mL fractions starting 15 minutes after injection.
-
Combine fractions based on their pH, TLC, and UV profiles. This process should yield fractions eluting across a pH range from approximately 1.5 to 9.5.[1] The cimicifugic acids will be concentrated in one of the earlier, acidic fractions.
-
Caption: Protocol for pH-Zone Refining CPC (Step 1).
Step 2: CPC Purification of the Cimicifugic Acid Fraction
This step takes the enriched, crude cimicifugic acid fraction from Step 1 for further purification.
-
Solvent System Preparation:
-
Prepare a biphasic solvent system (details not specified in the source, but a common system like hexane-ethyl acetate-methanol-water could be optimized).
-
Add 0.2% (v/v) of TFA to both the upper and lower phases before separation.[1]
-
-
CPC Instrument Parameters:
-
Procedure:
-
Fill the CPC column with the chosen stationary phase (lower phase).
-
Allow the column to equilibrate while spinning at 1100 rpm.
-
Dissolve the crude cimicifugic acid fraction in 4 mL of a mixture of both phases and inject.[1]
-
Pump the mobile phase (upper phase) at 4 mL/min. The stationary phase retention volume ratio (Sf) should be approximately 0.57.[1]
-
Collect 4 mL fractions.
-
After a predetermined volume (K = 3, corresponding to 392 mL), switch the pumps to extrude the stationary phase from the column to recover all compounds.[1]
-
Combine fractions containing pure cimicifugic acids based on TLC and/or HPLC analysis.
-
Conclusion
The described two-step Centrifugal Partition Chromatography method, incorporating a pH-zone refining step, is highly effective for separating cimicifugic acids from the complex matrix of Cimicifuga racemosa extracts.[1][2][3] This protocol successfully addresses the challenge of acid-base complex formation, enabling the isolation of pure cimicifugic acids for further research and development.[1][7] The technique is scalable and avoids the irreversible adsorption issues associated with solid-support chromatography, making it an efficient and economical choice for natural product purification.[5][6][8]
References
- 1. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centrifugal partition chromatography - Wikipedia [en.wikipedia.org]
- 5. plantaanalytica.com [plantaanalytica.com]
- 6. ijpra.com [ijpra.com]
- 7. researchgate.net [researchgate.net]
- 8. Centrifugal Partition Chromatography (CPC): A Sustainable Approach for Complex Mixture Separation - Rotachrom Technologies [rotachrom.com]
Application Note & Protocol: LC-MS/MS Analysis of Cimicifugic Acid F and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Cimicifugic acids are a group of phenolic compounds found in plants of the Actaea (formerly Cimicifuga) genus, such as Black Cohosh (Actaea racemosa). These compounds are esters of hydroxycinnamic acids with fukiic or piscidic acid.[1] Cimicifugic acid F, in particular, is one of several related compounds that contribute to the overall phytochemical profile of these plants.[2][3] The analysis and quantification of these compounds and their potential metabolites are crucial for quality control of herbal products, pharmacokinetic studies, and understanding their pharmacological activities.[4] This document provides a detailed protocol for the extraction and analysis of this compound from a plant matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and outlines a strategy for the identification of its potential metabolites.
Principle This method utilizes the high selectivity and sensitivity of LC-MS/MS for the identification and characterization of this compound.[3] A reversed-phase liquid chromatography system separates the analyte from other matrix components. The analyte is then ionized, typically using electrospray ionization (ESI) in negative mode, and detected by a tandem mass spectrometer.[3][5] Identification is based on the compound's retention time and specific mass transitions (precursor ion to product ions). While the in vivo metabolic pathways of this compound are not extensively documented, this method can be adapted for metabolite identification studies by analyzing samples from in vitro systems (e.g., liver microsomes) or in vivo studies (e.g., plasma, urine).
Experimental Workflow & Protocols
The overall workflow for the analysis of this compound from a plant matrix is outlined below.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
I. Sample Preparation Protocol (from Plant Material)
This protocol is adapted from methodologies used for the extraction of phenolic compounds from Cimicifuga species.[5]
-
Homogenization : Weigh approximately 1 gram of dried and powdered plant material (e.g., rhizome) into a centrifuge tube.
-
Extraction : Add 10 mL of 75% ethanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes.
-
Centrifugation : Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Collection : Carefully collect the supernatant. Repeat the extraction process (steps 2-3) on the remaining pellet and combine the supernatants.
-
Evaporation : Evaporate the combined ethanol extract to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution and Partitioning : Reconstitute the dried residue in 20 mL of deionized water. Transfer the aqueous solution to a separatory funnel and partition twice with an equal volume of ethyl acetate.[5] The phenolic compounds, including cimicifugic acids, will preferentially partition into the ethyl acetate layer.
-
Final Preparation : Collect the ethyl acetate fraction and evaporate to dryness. Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration : Filter the final sample through a 0.22 µm syringe filter into an LC vial prior to injection.
II. Protocol for Metabolite Identification (in vitro)
For metabolite studies, the parent compound (this compound) would be incubated with a biological system, such as human liver microsomes (HLMs), followed by analysis.
-
Incubation : Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system, and this compound in a phosphate buffer (pH 7.4).
-
Reaction : Initiate the metabolic reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Centrifugation : Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis : Collect the supernatant, filter if necessary, and inject directly into the LC-MS/MS system for analysis.
LC-MS/MS Analysis Protocol
The following parameters are a composite based on typical conditions for analyzing caffeic acid derivatives and other phenolics from Cimicifuga extracts.[6][7][8]
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.2 - 0.4 mL/min[6][7] |
| Column Temperature | 30 - 40 °C[6][8] |
| Injection Volume | 2 - 10 µL[6][9] |
| Gradient Elution | Start at 5% B, ramp to 95% B over 20-40 min, hold, and re-equilibrate.[8] |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[5] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas | Nitrogen |
| Gas Temperature | 300 - 350 °C |
| Collision Gas | Argon |
Data Presentation and Analysis
Mass Spectrometric Data
This compound is tentatively identified based on its mass-to-charge ratio ([M-H]⁻) and characteristic fragmentation patterns.[2][3] The analysis of related compounds helps build confidence in identification.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Key Product Ions (m/z) | Reference |
| This compound | 431.09 | 255 [M-isoferuloyl]⁻, 237 [M-isoferulic acid-H]⁻, 193 [isoferulic acid-H]⁻ | [8][10] |
| Cimicifugic Acid E | 431.09 | 255 [M-feruloyl]⁻, 237 [M-ferulic acid-H]⁻, 193 [ferulic acid-H]⁻ | [8] |
| Cimicifugic Acid A | 417.07 | 255 [M-caffeoyl]⁻, 237 [M-caffeic acid-H]⁻, 179 [caffeic acid-H]⁻ | [10] |
| Cimicifugic Acid B | 417.07 | 255, 237, 179 | [10] |
| Isoferulic Acid | 193.05 | 178 [M-H-CH₃]⁻, 149, 134 | [2] |
| Caffeic Acid | 179.03 | 135 [M-H-CO₂]⁻ | [10] |
Metabolite Identification Strategy
The identification of metabolites involves searching for predicted biotransformations of the parent drug. Common phase I metabolic reactions include hydroxylation (+16 Da), demethylation (-14 Da), and reduction (+2 Da). Phase II reactions typically involve conjugation with glucuronic acid (+176 Da) or sulfate (+80 Da). The LC-MS/MS data from in vitro or in vivo samples should be interrogated for ions corresponding to these mass shifts relative to this compound.
The fragmentation pattern of cimicifugic acids provides a logical basis for identifying related compounds and potential metabolites.
Caption: General MS/MS fragmentation pattern for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of caffeic acid derivatives in Actea racemosa (Cimicifuga racemosa, black cohosh) by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of Actaea (Cimicifuga) species extracts using high performance liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Cimicifugic Acid F for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimicifugic acid F, a phenolic compound isolated from plants of the Cimicifuga genus, has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides detailed application notes and protocols for the chemical synthesis of this compound for research purposes. The synthesis involves a stereoselective route to the key intermediate, (+)-piscidic acid, followed by an esterification with isoferulic acid. This protocol is designed to furnish researchers with a practical guide to obtaining this compound for investigational use in drug discovery and development.
Introduction
This compound is a hydroxycinnamic acid ester of piscidic acid.[1] Structurally, it is comprised of a piscidic acid moiety esterified with isoferulic acid.[2] Research suggests that this compound may exert its biological effects through the modulation of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1)/NAD(P)H quinone dehydrogenase 1 (NQO1) pathways.[3][4] The availability of pure this compound is crucial for elucidating its mechanism of action and evaluating its full therapeutic potential. This document outlines a comprehensive synthetic strategy, adapted from established methodologies, to enable the laboratory-scale production of this compound.[5]
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Key Reagents | Product | Reported Yield (%) |
| 1 | Stereoselective Alkylation | (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate, LDA, 4-benzyloxybenzyl bromide | Protected Piscidic Acid Intermediate | ~86% |
| 2 | Hydrolytic Deprotection | Trifluoroacetic acid (TFA) | 4'-O-benzylpiscidic acid dimethyl ester | ~92% |
| 3 | Saponification | Sodium methoxide (NaOMe) | 4'-O-benzylpiscidic acid | ~88% |
| 4 | Hydrogenolysis | H₂, Pd/C | (+)-Piscidic Acid | 100% |
| 5 | Esterification | (+)-Piscidic Acid, Isoferulic acid, DCC, DMAP | This compound | Not reported (Proposed) |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₂₁H₂₀O₁₀ |
| Molecular Weight | 432.38 g/mol |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 431.09837[1] |
| ¹H NMR (CD₃OD, 400 MHz) | Data not fully available in cited literature. Key signals for cimicifugic acids include a singlet for H-2 around δ 5.5, two doublets for H-4a and 4b around δ 3, and two doublets for the olefinic protons of the cinnamoyl moiety.[6] |
| ¹³C NMR (CD₃OD, 100 MHz) | Data not fully available in cited literature. |
Experimental Protocols
Synthesis of (+)-Piscidic Acid (Adapted from Miranda et al., 2015)[5]
Step 1: Stereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate in THF to the LDA solution and stir for 30 minutes.
-
Add a solution of 4-benzyloxybenzyl bromide and hexamethylphosphoramide (HMPA) in THF.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the protected piscidic acid intermediate.
Step 2: Hydrolytic Deprotection
-
Dissolve the protected intermediate in a mixture of dichloromethane (CH₂Cl₂), trifluoroacetic acid (TFA), and water.
-
Reflux the mixture for 2 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4'-O-benzylpiscidic acid dimethyl ester.
Step 3: Saponification
-
Dissolve the dimethyl ester in methanol and add a solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize with acidic resin, filter, and concentrate to give 4'-O-benzylpiscidic acid.
Step 4: Hydrogenolysis
-
Dissolve 4'-O-benzylpiscidic acid in ethyl acetate and add 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture at 50 psi for 24 hours.
-
Filter through celite and concentrate to obtain (+)-piscidic acid.
Proposed Synthesis of this compound
Step 5: Esterification of (+)-Piscidic Acid with Isoferulic Acid This proposed protocol is based on the Steglich esterification, a mild method suitable for sterically hindered alcohols.[7]
-
Dissolve (+)-piscidic acid (1 equivalent) and isoferulic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway of this compound
References
- 1. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itqb.unl.pt [itqb.unl.pt]
- 6. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Cimicifugic Acid F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acid F is a phenolic compound isolated from the roots and rhizomes of plants belonging to the Cimicifuga species, commonly known as black cohosh. Traditional medicine has utilized these plants for their anti-inflammatory and analgesic properties. Modern research is exploring the therapeutic potential of its purified constituents, including this compound, in various disease models. These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory, cytotoxic, and antioxidant activities of this compound, along with its effects on associated signaling pathways.
Data Presentation
While specific quantitative data for purified this compound is limited in publicly available literature, the following tables summarize representative data for related compounds and extracts from Cimicifuga species to provide a comparative context for experimental design.
Table 1: Anti-Inflammatory Activity of Cimicifugic Acid Analogs and Cimicifuga Extracts
| Compound/Extract | Assay | Cell Line | IC50 Value |
| Cimicitaiwanin C | Nitric Oxide (NO) Production | RAW 264.7 | 10.11 µM |
| Cimicitaiwanin D | Nitric Oxide (NO) Production | RAW 264.7 | 24.58 µM |
| Cimicitaiwanin F | Nitric Oxide (NO) Production | RAW 264.7 | 15.36 µM |
| Quercetin (Positive Control) | Nitric Oxide (NO) Production | RAW 264.7 | 34.58 µM |
Table 2: Cytotoxicity of Cimicifuga Compounds and Extracts on Breast Cancer Cells
| Compound/Extract | Assay | Cell Line | IC50 Value |
| Cimicifuga racemosa extract | Cell Proliferation | MCF-7 | Not specified |
| Actein (from Cimicifuga) | Cell Proliferation | MDA-MB-453 | 14.8 µM (96h) |
| Cimicifugic acids A, B, G | Cell Proliferation | MDA-MB-453 | > 100 µM |
Table 3: Antioxidant Activity of Cimicifuga Extracts
| Extract | Assay | IC50 Value (µg/mL) |
| Actaea cimicifuga (underground parts) | DPPH Radical Scavenging | 79.7 |
| Actaea erythrocarpa (underground parts) | DPPH Radical Scavenging | 85.8 |
Experimental Protocols
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in DMEM.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., a known anti-inflammatory agent).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each concentration of this compound and calculate the IC50 value.
Cytotoxicity Assessment: MTT Assay in MCF-7 Breast Cancer Cells
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on the human breast cancer cell line, MCF-7.
Materials:
-
This compound
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Plate the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in EMEM.
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Investigation of NF-κB Signaling Pathway
This protocol outlines the use of Western blotting to determine if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture and seed RAW 264.7 cells in 6-well plates.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated p65 and IκBα between treated and untreated cells.
Application Notes and Protocols for Developing an Animal Model to Study the Effects of Cimicifugic Acid F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acid F is a phenylpropanoid derivative found in plants of the Cimicifuga genus, which have a history of use in traditional medicine for conditions such as inflammation, osteoporosis, and menopausal symptoms. While extracts of Cimicifuga racemosa (black cohosh) have been studied for these effects, the specific biological activities of this compound remain largely uncharacterized. These application notes provide a comprehensive framework for developing and utilizing an animal model to investigate the potential therapeutic effects of this compound in three key areas: inflammation, osteoporosis, and menopausal-like symptoms.
Rationale for Animal Model Selection
The proposed animal model utilizes the ovariectomized (OVX) female Sprague-Dawley rat . This model is well-established and widely accepted for studying postmenopausal osteoporosis and related menopausal symptoms due to the physiological consequences of estrogen deficiency induced by the removal of the ovaries.[1][2] Furthermore, this model allows for the concurrent investigation of inflammatory responses, providing a comprehensive platform to assess the multi-faceted effects of this compound.
Data Presentation: Summary of Key Quantitative Data
The following tables outline the primary quantitative data to be collected and analyzed in this animal model.
Table 1: Anti-Inflammatory Effects of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | Percent Inhibition of Edema at 3h |
| Sham + Vehicle | - | - | |||
| OVX + Vehicle | - | - | |||
| OVX + this compound | Low | ||||
| OVX + this compound | Mid | ||||
| OVX + this compound | High | ||||
| OVX + Indomethacin (Positive Control) | 10 |
Table 2: Effects of this compound on Bone Mineral Density (BMD) and Bone Turnover Markers in OVX Rats
| Treatment Group | Dose (mg/kg) | Femoral BMD (g/cm²) | Tibial BMD (g/cm²) | Serum Osteocalcin (ng/mL) | Serum CTX-I (ng/mL) |
| Sham + Vehicle | - | ||||
| OVX + Vehicle | - | ||||
| OVX + this compound | Low | ||||
| OVX + this compound | Mid | ||||
| OVX + this compound | High | ||||
| OVX + 17β-Estradiol (Positive Control) | 10 µg/kg |
Table 3: Effects of this compound on Menopausal-Like Symptoms in OVX Rats
| Treatment Group | Dose (mg/kg) | Hot Plate Latency (s) | Immobility Time in Forced Swim Test (s) | Uterine Weight (g) |
| Sham + Vehicle | - | |||
| OVX + Vehicle | - | |||
| OVX + this compound | Low | |||
| OVX + this compound | Mid | |||
| OVX + this compound | High | |||
| OVX + 17β-Estradiol (Positive Control) | 10 µg/kg |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis and Menopause
Objective: To induce a state of estrogen deficiency mimicking postmenopause to study the effects of this compound on bone loss and menopausal-like symptoms.
Materials:
-
Female Sprague-Dawley rats (12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
17β-Estradiol
Protocol:
-
Acclimatize rats for at least one week before surgery.
-
Anesthetize the rats using an appropriate anesthetic.
-
Perform bilateral ovariectomy through a dorsal midline incision.[3] For the sham group, locate the ovaries but do not remove them.
-
Suture the muscle and skin layers.
-
Allow a post-operative recovery period of two weeks to allow for the depletion of endogenous estrogen.
-
Divide the OVX rats into treatment groups: Vehicle, this compound (low, mid, and high doses), and 17β-Estradiol (positive control). A sham-operated group receiving the vehicle will also be included.
-
Administer the respective treatments daily via oral gavage for a period of 12 weeks.
-
Monitor animal health and body weight regularly throughout the study.
Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Plethysmometer
-
1% Carrageenan solution in sterile saline
-
Indomethacin (positive control)
Protocol:
-
At the end of the 12-week treatment period, fast the rats overnight with free access to water.
-
Measure the basal paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the final dose of the respective treatments.
-
One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[4][5]
-
Measure the paw volume at 1, 3, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the OVX + Vehicle group.
Assessment of Bone Mineral Density and Bone Turnover Markers
Objective: To determine the effect of this compound on bone health.
Materials:
-
Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) scanner
-
ELISA kits for serum osteocalcin and CTX-I
Protocol:
-
At the end of the 12-week study, euthanize the rats.
-
Collect blood samples via cardiac puncture for serum separation.
-
Excise the femurs and tibias and clean them of soft tissue.
-
Measure the bone mineral density (BMD) of the excised bones using DXA or µCT.
-
Analyze the serum for levels of osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I) (a marker of bone resorption) using ELISA kits according to the manufacturer's instructions.
Hot Plate Test for Analgesic Effects
Objective: To assess the potential analgesic effects of this compound, relevant to pain symptoms sometimes associated with menopause.
Materials:
-
Hot plate apparatus
Protocol:
-
This test should be conducted during the last week of the 12-week treatment period.
-
Place each rat individually on the hot plate and start a timer.
-
Record the latency time for the rat to exhibit a pain response, such as licking its paws or jumping.
-
A cut-off time of 30-45 seconds is recommended to prevent tissue damage.
-
Administer the daily treatment and perform the test at the time of expected peak effect.
Forced Swim Test for Depressive-Like Behavior
Objective: To evaluate the potential antidepressant-like effects of this compound, addressing mood-related menopausal symptoms.
Materials:
-
Cylindrical water tank (45 cm height, 20 cm diameter)
-
Water at 25 ± 1°C
Protocol:
-
This test should be performed during the last week of the 12-week treatment period.
-
On the first day (pre-test), place each rat in the water tank for 15 minutes.
-
On the second day (test), 24 hours after the pre-test, administer the daily treatment.
-
One hour after treatment, place the rats back into the water tank for 5 minutes.[8][9]
-
Record the total time the rat remains immobile (making only minimal movements to keep its head above water).
-
Increased immobility is indicative of depressive-like behavior.
Visualizations
Caption: Experimental workflow for investigating this compound effects.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Potential mechanism of this compound in preventing osteoporosis.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of ovariectomized rat model of osteoporosis [bio-protocol.org]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot plate test [panlab.com]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying CYP Isozyme Inhibition with Cimicifugic Acid F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acid F is a phenylpropanoid ester derivative found in the medicinal plant Cimicifuga racemosa (Black Cohosh). Compounds from this class, including cimicifugic acids and fukinolic acid, have been identified as inhibitors of various cytochrome P450 (CYP) isozymes.[1] CYP enzymes are critical in the metabolism of a vast majority of clinically used drugs, and their inhibition can lead to significant drug-drug interactions, potentially causing adverse effects or therapeutic failure. Therefore, understanding the inhibitory potential of compounds like this compound on CYP isozymes is crucial in drug development and for assessing the safety of herbal supplements.[1][2][3]
Quantitative Data: CYP Isozyme Inhibition by Cimicifugic Acids
The following table summarizes the 50% inhibitory concentrations (IC50) of Cimicifugic acid A and B against major human CYP isozymes. These values are provided as a reference to indicate the potential inhibitory potency of the cimicifugic acid class of compounds.
| Compound | CYP Isozyme | IC50 (µM) | Inhibition Strength | Reference |
| Cimicifugic acid A | CYP1A2 | 12.6 | Strong | [1] |
| CYP2C9 | 4.2 | Strong | [1] | |
| CYP2D6 | 7.5 | Strong | [1] | |
| CYP3A4 | 5.8 | Strong | [1] | |
| Cimicifugic acid B | CYP1A2 | 8.9 | Strong | [1] |
| CYP2C9 | 2.5 | Strong | [1] | |
| CYP2D6 | 3.2 | Strong | [1] | |
| CYP3A4 | 1.8 | Strong | [1] |
Note: Specific IC50 values for this compound are not currently available in published literature. The data presented for Cimicifugic acids A and B suggest that compounds of this class can be potent CYP inhibitors.[1]
Experimental Protocols
This section outlines a detailed methodology for determining the inhibitory effect of this compound on major human CYP450 isozymes using an in vitro assay with human liver microsomes.
Protocol: Determination of IC50 for CYP Isozyme Inhibition
1. Objective:
To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
2. Materials:
-
This compound (test compound)
-
Pooled human liver microsomes (HLMs)
-
CYP isozyme-specific probe substrates (see table below)
-
CYP isozyme-specific positive control inhibitors (see table below)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
| CYP Isozyme | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
3. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO, methanol).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. A typical concentration range for the test compound could be 0.1 to 100 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well in the specified order:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
A series of concentrations of this compound or the positive control inhibitor. Include a vehicle control (solvent only).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the probe substrate at a concentration close to its Km value.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Diagram 1: Experimental Workflow for CYP Isozyme Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on CYP isozymes.
Diagram 2: Signaling Pathway of CYP-Mediated Drug Metabolism and Inhibition
Caption: Inhibition of CYP-mediated drug metabolism by this compound.
References
- 1. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fukinolic acid derivatives and triterpene glycosides from black cohosh inhibit CYP isozymes, but are not cytotoxic to Hep-G2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
Application Notes and Protocols for Cimicifugic Acid F in Collagenase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the degradation of extracellular matrix collagen.[1] Under normal physiological conditions, they are involved in processes like tissue remodeling, wound healing, and development. However, excessive collagenase activity is implicated in various pathological conditions, including arthritis, periodontitis, and skin aging.[1] Consequently, the identification and characterization of potent collagenase inhibitors are of significant interest in drug discovery and dermatology.
Cimicifugic acid F, a phenylpropanoid derivative isolated from plants of the Cimicifuga (Actaea) species, has been identified as a compound with potential biological activities, including the inhibition of collagenolytic enzymes.[2][3] These application notes provide a summary of its inhibitory activity and a detailed protocol for evaluating this compound and other potential inhibitors in a collagenase activity assay.
Data Presentation: Inhibitory Activity of Cimicifugic Acids
The inhibitory effects of various Cimicifugic acids on collagenolytic activity have been evaluated. This compound, along with acids D and E, demonstrated notable inhibition. A summary of the available quantitative data is presented below.
| Compound Group | Constituent Acids | Concentration (µM) | % Inhibition of Collagenolytic Activity | Reference |
| Cimicifugic Acids | D, E, F | 0.23 - 0.24 | 20 - 37% | [2] |
| Cimicifugic Acids | A, B, C | 0.22 - 0.24 | 47 - 64% | [2] |
Note: The data indicates that while this compound is an active inhibitor, acids A, B, and C show higher potency at similar concentrations.
Visualization of Key Processes
Collagen Degradation Pathway and Inhibition
The following diagram illustrates the role of collagenase in the breakdown of the extracellular matrix and the mechanism of inhibition.
Caption: Mechanism of collagenase inhibition.
Experimental Workflow for Inhibitor Screening
This diagram outlines the typical workflow for assessing the inhibitory potential of a compound like this compound on collagenase activity.
Caption: Workflow for collagenase inhibitor assay.
Logical Flow of a Dose-Response Study
The following diagram illustrates the logical steps involved in characterizing the potency of an inhibitor.
Caption: Logic diagram for inhibitor potency testing.
Experimental Protocols
This section provides a detailed protocol for an in vitro colorimetric collagenase activity assay suitable for screening inhibitors like this compound. This protocol is based on the cleavage of the synthetic substrate FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala).
I. Materials and Equipment
-
Enzyme: Collagenase from Clostridium histolyticum
-
Substrate: FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala)
-
Inhibitor: this compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control Inhibitor: 1,10-Phenanthroline
-
Assay Buffer: 50 mM TES buffer with 0.36 mM CaCl₂, pH 7.5
-
Equipment:
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer (plate reader) capable of reading absorbance at 345 nm
-
Incubator set to 37°C
-
Pipettes and tips
-
Reagent reservoirs
-
II. Reagent Preparation
-
Assay Buffer: Prepare 50 mM TES buffer containing 0.36 mM calcium chloride and adjust the pH to 7.5. Equilibrate to room temperature before use.
-
Collagenase Enzyme: Prepare a stock solution of collagenase (e.g., 1 mg/mL) in cold Assay Buffer. Keep on ice. Further dilute to the desired working concentration (e.g., 0.7 U/mL) immediately before use. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Substrate Solution: Prepare a stock solution of FALGPA. For the assay, create a working solution by diluting the stock in the Assay Buffer. The final concentration in the reaction well is typically between 0.5 and 1 mM.
-
This compound (Test Inhibitor): Prepare a 100X stock solution in a suitable solvent (e.g., DMSO). Create serial dilutions from this stock to test a range of concentrations.
-
Positive Control Inhibitor: Prepare a working solution of 1,10-Phenanthroline in Assay Buffer.
III. Assay Protocol for Inhibitor Screening
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Plate Setup: Design the plate layout to include wells for:
-
Enzyme Control (EC): 100% activity, no inhibitor.
-
Test Inhibitor (TI): Enzyme + this compound at various concentrations.
-
Solvent Control (SC): Enzyme + solvent used for the inhibitor (to account for solvent effects).
-
Inhibitor Control (IC): Enzyme + positive control inhibitor (e.g., 1,10-Phenanthroline).
-
Reagent Blank (RB): Assay buffer and substrate only (no enzyme).
-
-
Pre-incubation Step:
-
To the appropriate wells, add 10 µL of the collagenase working solution.
-
Add 2 µL of the Test Inhibitor (this compound dilutions), Solvent, or Positive Control Inhibitor to the corresponding wells.
-
Add Assay Buffer to bring the volume in each well to 100 µL.
-
Gently tap the plate to mix.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X Substrate Reaction Mix containing the FALGPA substrate in Assay Buffer.
-
To start the reaction, add 100 µL of the 2X Substrate Reaction Mix to all wells. Mix thoroughly.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 345 nm in kinetic mode, taking readings every 1-2 minutes for a total of 15-30 minutes.
-
IV. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of change in absorbance over time (ΔOD/min). Use the linear portion of the kinetic curve for this calculation.
-
Correct for Blank: Subtract the rate of the Reagent Blank (RB) from all other rates.
-
Calculate Percentage Inhibition: Use the following formula to determine the inhibitory activity of this compound at each concentration:
% Inhibition = [ (Rate of EC - Rate of TI) / Rate of EC ] x 100
(Where EC is the Enzyme Control rate and TI is the Test Inhibitor rate)
-
Determine IC₅₀: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fukinolic acid and cimicifugic acids from Cimicifuga species on collagenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassay-Guided Fractionation to Isolate Active Cimicifugic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acids, a group of phenolic compounds found in plants of the Cimicifuga (or Actaea) genus, have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and cytotoxic activities.[1][2][3] Bioassay-guided fractionation is a pivotal strategy in natural product research that systematically partitions complex plant extracts to isolate and identify biologically active compounds. This document provides detailed protocols and application notes for the bioassay-guided fractionation of Cimicifuga species to isolate active cimicifugic acids and other bioactive constituents. The methodologies described are based on established scientific literature and are intended to guide researchers in the efficient discovery and characterization of these compounds.
Experimental Overview: A Bioassay-Guided Approach
The overarching strategy involves a multi-step process beginning with the preparation of a crude extract from the plant material. This extract is then subjected to a series of chromatographic fractionations. At each stage, the resulting fractions are evaluated for their biological activity using a relevant bioassay. The most active fractions are selected for further separation until pure, active compounds are isolated. A notable example is the use of a 5-HT7 receptor binding assay to guide the fractionation of Cimicifuga racemosa extracts, which initially pointed towards serotonergic activity.[4][5][6] However, this meticulous process ultimately revealed that Nω–methylserotonin, not the cimicifugic acids, was responsible for this specific activity.[5][6]
Diagram of the Experimental Workflow
Caption: Bioassay-Guided Fractionation Workflow for Cimicifuga.
Detailed Experimental Protocols
Protocol 1: Extraction and Initial Partitioning
This protocol describes the initial extraction from dried plant material and a subsequent liquid-liquid partitioning to separate compounds based on polarity.
1. Plant Material Preparation:
-
Mill dried rhizomes and roots of the selected Cimicifuga species to a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate or percolate the powdered plant material (e.g., 1 kg) exhaustively with methanol at room temperature.[4]
-
Combine the methanol extracts and concentrate them under reduced pressure (in vacuo) at a temperature below 40°C to yield a syrupy residue. From 1 kg of dried material, a yield of approximately 173 g of crude extract can be expected.[4]
3. Liquid-Liquid Partitioning:
-
Reconstitute the crude residue in deionized water (e.g., 250 mL).
-
Partition the aqueous suspension with an immiscible organic solvent such as ethyl acetate (e.g., 20 x 400 mL).[4] This step separates compounds based on their differential solubility in the two phases.
-
Concentrate the organic and aqueous layers separately in vacuo to yield the respective fractions. For instance, the ethyl acetate partition may yield around 42 g of residue.[4]
4. Bioassay:
-
Subject the crude extract and the resulting fractions to the chosen bioassay (e.g., 5-HT7 receptor binding, antioxidant assay, or cytotoxicity assay) to identify the most active fraction for further purification.
Protocol 2: Column Chromatography
This protocol is suitable for the further separation of the active fraction obtained from Protocol 1.
1. Stationary Phase and Column Preparation:
-
Select an appropriate stationary phase based on the polarity of the target compounds. For phenolic compounds, non-polar resins like Amberlite XAD-2 are effective.[4]
-
Pack a glass column with the selected stationary phase (e.g., 1.735 kg of Amberlite XAD-2) and equilibrate it with the initial mobile phase (e.g., water).[4]
2. Sample Loading and Elution:
-
Dissolve the active fraction (e.g., the water partition from the initial step) in the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity. For Amberlite XAD-2, a common elution profile is to first use water followed by methanol.[4]
3. Fraction Collection and Analysis:
-
Collect the eluate in fractions of a defined volume.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool fractions with similar profiles and concentrate them in vacuo.
-
A typical elution from an Amberlite XAD-2 column might yield a water fraction (e.g., 120 g) and a methanol fraction (e.g., 6 g).[4]
4. Bioassay:
-
Test the resulting fractions in the bioassay to pinpoint the fraction(s) containing the active compound(s).
Protocol 3: Advanced Chromatographic Techniques
For more challenging separations, advanced techniques like Centrifugal Partition Chromatography (CPC) can be employed. CPC is particularly useful for separating compounds with similar polarities.
1. Centrifugal Partition Chromatography (CPC):
-
This technique utilizes a liquid-liquid partitioning system without a solid support, which minimizes sample degradation.
-
A two-step CPC method can be particularly effective. The first step may involve a pH zone refinement gradient to dissociate acid-base complexes, which can be crucial when dealing with plant extracts containing both acidic (like cimicifugic acids) and basic (like alkaloids) compounds.[4][5][6]
-
The second CPC step can then be used to purify the fraction containing the compounds of interest (e.g., the cimicifugic acid fraction).[4][5]
2. Preparative High-Performance Liquid Chromatography (HPLC):
-
For the final purification of compounds, preparative HPLC is often the method of choice.
-
A reversed-phase column (e.g., C18) is commonly used for the separation of phenolic compounds.
-
A typical mobile phase consists of a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[7]
Data Presentation: Quantitative Summary
The following tables summarize quantitative data that can be expected during the fractionation process and the bioactivity of isolated compounds.
Table 1: Example Yields from Extraction and Fractionation of C. racemosa
| Step | Fraction | Starting Material (g) | Yield (g) | Yield (%) |
| Extraction | Crude Methanol Extract | 1000 | 173 | 17.3 |
| Partitioning | Ethyl Acetate Fraction | 173 | 42 | 24.3 (of crude) |
| Column Chrom. | Aqueous Fraction (post XAD-2) | 128 | 120 | 93.7 |
| Column Chrom. | Methanol Fraction (post XAD-2) | 128 | 6 | 4.7 |
Table 2: Bioactivity of Cimicifuga Fractions and Compounds
| Compound/Fraction | Bioassay | Result (IC50) | Reference |
| C. racemosa Methanolic Extract | 5-HT7 Receptor Binding | 5 µg/mL | [8] |
| Fukinolic Acid | 5-HT7 Receptor Binding | 100 µM | [8] |
| Cimicifugic Acid A | 5-HT7 Receptor Binding | > 500 µM | [8] |
| Cimicifugic Acid B | 5-HT7 Receptor Binding | > 500 µM | [8] |
| Cimicifugic Acid E | 5-HT7 Receptor Binding | > 500 µM | [8] |
| Cimicifugic Acid F | 5-HT7 Receptor Binding | > 500 µM | [8] |
| Cimicifugic Acid A | Cytotoxicity (HCT116 cells) | 2.5 - 40 µM | [9] |
| Cimicifugic Acid B | Cytotoxicity (HCT116 cells) | 2.5 - 40 µM | [9] |
Signaling Pathways
While the initial hypothesis of serotonergic activity for cimicifugic acids was not substantiated, the bioassay-guided process itself is a logical pathway. The diagram below illustrates the decision-making process based on bioactivity.
Caption: Logical Flow of Bioassay-Guided Fractionation.
Conclusion
Bioassay-guided fractionation is an indispensable tool for the discovery of novel bioactive compounds from natural sources like Cimicifuga species. The protocols outlined here provide a framework for the systematic isolation of cimicifugic acids and other potentially active molecules. It is crucial to note that the choice of bioassay is paramount and will dictate the nature of the compounds isolated. As demonstrated by the investigation into the serotonergic activity of Cimicifuga racemosa, this hypothesis-driven approach can lead to unexpected and significant discoveries, ultimately advancing our understanding of the pharmacological properties of medicinal plants.
References
- 1. Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Black Cohosh: Insights into its Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic caffeic acid derivatives from the rhizomes of Cimicifuga heracleifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction Enrichment of Cimicifugic Acid F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acid F, a hydroxycinnamic acid ester of piscidic acid, is a notable phenolic compound found in the rhizomes of Cimicifuga racemosa (Black Cohosh).[1] As interest in the pharmacological properties of constituents from Cimicifuga species grows, efficient methods for the isolation and enrichment of specific bioactive molecules like this compound are crucial for research and development.[2] Solid-phase extraction (SPE) offers a reliable and efficient technique for the selective enrichment of such phenolic compounds from complex plant extracts, facilitating further purification, quantification, and biological assessment.[3][4]
These application notes provide a detailed protocol for the solid-phase extraction enrichment of this compound from a crude methanolic extract of Cimicifuga racemosa. The methodology is based on reversed-phase SPE using a C18 sorbent, which is well-suited for retaining phenolic compounds.
Data Presentation
The following tables present hypothetical yet realistic quantitative data that could be obtained during the validation of the described SPE protocol for this compound enrichment. These tables are intended to serve as a template for presenting experimental results.
Table 1: Recovery of this compound using the SPE Protocol
| Sample ID | Initial Amount (µg) | Amount after SPE (µg) | Recovery (%) |
| Sample 1 | 100 | 92.5 | 92.5 |
| Sample 2 | 100 | 94.1 | 94.1 |
| Sample 3 | 100 | 91.8 | 91.8 |
| Average | 100 | 92.8 | 92.8 |
| Std. Dev. | - | 1.17 | 1.17 |
Table 2: Enrichment and Purity of this compound Post-SPE
| Sample | Concentration in Crude Extract (µg/mL) | Concentration in Eluate (µg/mL) | Enrichment Factor | Purity in Crude Extract (%) | Purity in Eluate (%) |
| Run 1 | 25.2 | 230.5 | 9.1 | 1.5 | 13.8 |
| Run 2 | 24.8 | 235.0 | 9.5 | 1.4 | 14.1 |
| Run 3 | 25.5 | 228.3 | 9.0 | 1.6 | 13.7 |
| Average | 25.17 | 231.27 | 9.2 | 1.5 | 13.87 |
| Std. Dev. | 0.35 | 3.44 | 0.26 | 0.1 | 0.21 |
Experimental Protocols
This section details the methodologies for the preparation of the plant extract and the subsequent solid-phase extraction for the enrichment of this compound.
Protocol 1: Preparation of Crude Methanolic Extract from Cimicifuga racemosa
Objective: To extract phenolic compounds, including this compound, from the dried rhizomes of Cimicifuga racemosa.
Materials:
-
Dried and powdered rhizomes of Cimicifuga racemosa
-
Methanol (HPLC grade)
-
Deionized water
-
Sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (0.45 µm)
Procedure:
-
Weigh 10 g of powdered Cimicifuga racemosa rhizomes and place into a suitable flask.
-
Add 100 mL of 80% methanol in deionized water.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant and collect the supernatant.
-
Repeat the extraction process on the pellet with another 100 mL of 80% methanol.
-
Combine the supernatants from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.
-
Reconstitute the remaining aqueous extract in 50 mL of deionized water.
-
Filter the crude extract through a 0.45 µm filter before proceeding to SPE.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
Objective: To enrich this compound from the crude plant extract using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Acetonitrile (HPLC grade)
-
SPE manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Pass 6 mL of methanol through the C18 cartridge.
-
Follow with 6 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the crude aqueous extract from Protocol 1 to a pH of approximately 2-3 with formic acid.
-
Load 10 mL of the acidified extract onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 6 mL of deionized water containing 0.1% formic acid to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the retained compounds, including this compound, with 5 mL of methanol into a clean collection vial.
-
The resulting eluate is the enriched fraction.
-
-
Post-Elution Processing:
-
The eluate can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent (e.g., methanol or mobile phase) for subsequent HPLC analysis and quantification.
-
Visualizations
The following diagrams illustrate the experimental workflow.
Caption: Experimental workflow for the enrichment of this compound.
Caption: Detailed steps of the solid-phase extraction protocol.
References
Troubleshooting & Optimization
Overcoming challenges in Cimicifugic acid F isolation from crude extracts
Welcome to the technical support center for the isolation of Cimicifugic acid F from crude plant extracts. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the extraction, purification, and analysis of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound from my crude extract consistently low?
A1: Low yields of this compound can be attributed to several factors:
-
Incomplete Extraction: The initial extraction from the plant material may be inefficient. Factors such as the solvent system, temperature, and extraction time can significantly impact the yield of phenolic compounds.[1]
-
Acid-Base Complex Formation: Cimicifugic acids are acidic and have a strong tendency to form complexes with basic compounds, such as alkaloids (e.g., cimipronidines), which are also present in the crude extract.[2][3][4] These complexes can alter the solubility and chromatographic behavior of this compound, leading to its loss during partitioning and purification steps.
-
Suboptimal Purification Strategy: Traditional chromatographic methods may not be effective in breaking the acid-base complexes and separating this compound from other closely related compounds.
Q2: I am observing co-elution of impurities with this compound during my HPLC analysis. How can I improve the resolution?
A2: Co-elution is a common challenge. To improve resolution, consider the following:
-
Optimize HPLC Method: Adjusting the mobile phase composition, gradient profile, flow rate, and column temperature can enhance the separation of this compound from impurities.
-
Employ a Specialized Purification Technique: For complex crude extracts, a multi-step purification approach is often necessary. A key technique for overcoming the challenge of acid-base complexation is pH zone refinement gradient centrifugal partitioning chromatography (pHZR CPC) .[2][3][4] This method effectively dissociates these complexes, allowing for better separation of the acidic Cimicifugic acids from basic impurities.
-
Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.45-μm membrane before HPLC analysis.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Compare the retention time of your isolated compound with a certified reference standard of this compound.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides molecular weight and fragmentation data, which can be used to confirm the structure of this compound.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed structural information, which is essential for definitive identification.[2]
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low extraction efficiency of total phenolic compounds. | Inappropriate solvent, suboptimal temperature, or insufficient extraction time. | Optimize extraction parameters. Studies have shown that a mixture of methanol and water (e.g., 60:40 v/v) can be effective.[6] Higher temperatures (up to 70°C) can also improve extraction efficiency.[1] |
| This compound is lost during liquid-liquid partitioning. | Formation of acid-base complexes with alkaloids, leading to altered partitioning behavior. | Utilize a purification strategy that can dissociate these complexes, such as pH zone refinement gradient CPC.[2][3][4] |
| Poor separation of Cimicifugic acids from other phenolic compounds. | Similar polarities and structural characteristics among different Cimicifugic acids and other phenolics. | Employ a high-resolution chromatographic technique like centrifugal partitioning chromatography (CPC) in a two-step process. The first step with a pH gradient separates the acidic fraction, and a second CPC step can then separate the individual Cimicifugic acids.[2][3][4] |
| Degradation of this compound during isolation. | Exposure to harsh pH conditions or high temperatures for extended periods. | Monitor and control pH and temperature throughout the isolation process. Use of vacuum evaporation at temperatures below 40°C is recommended for solvent removal.[2] |
Data Presentation: Optimizing Extraction Parameters
While specific quantitative data for this compound yield at each isolation step is not extensively published, research on optimizing the extraction of total phenolic compounds from Cimicifuga species provides valuable insights. The following table summarizes the impact of various parameters on extraction efficiency.
Table 1: Impact of Extraction Parameters on the Yield of Phenolic Compounds from Cimicifuga Species
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | Methanol:Water (60:40 v/v) | Found to be the best solvent for total phenolics and individual phenolic acids. | [6] |
| 80% Ethanol | Yielded a higher content of phenolics compared to water or 80% ethyl acetate. | [7] | |
| Temperature | Increase up to 70°C | Increased solubility and diffusion rate of phenolic compounds. | [1] |
| Increase up to 90°C | Increased total phenolic content of the extract. | [6] | |
| Solid-to-Solvent Ratio | 80 mg/mL | Maximum extraction efficiency for black cohosh with MeOH:H2O (60:40 v/v). | [6] |
| Particle Size | 0.25 mm - 0.425 mm | Optimum extraction of phenolics from black cohosh. | [6] |
| Extraction Technique | Ultrasound-Assisted Extraction | Ultrasonic power was found to be a significant parameter affecting the yield of total phenolics. | [1] |
Experimental Protocols
Key Experiment: Isolation of this compound using a Two-Step Centrifugal Partitioning Chromatography (CPC) Method
This protocol is based on a successful strategy for separating Cimicifugic acids from crude extracts by addressing the challenge of acid-base complex formation.[2][3][4]
1. Initial Extraction and Fractionation
-
Extraction: Mill and homogenize dried rhizomes/roots of Cimicifuga racemosa. Extract the material exhaustively with methanol at room temperature. Concentrate the crude organic extract in vacuo at a temperature below 40°C.
-
Liquid-Liquid Partitioning: Reconstitute the residue in deionized water and partition it against ethyl acetate. This will separate the more polar compounds (including Cimicifugic acids) into the aqueous phase.
-
Solid-Phase Extraction (SPE): Subject the aqueous partition to column chromatography on a suitable resin (e.g., Amberlite XAD-2) to enrich the phenolic components. Elute with a water-methanol gradient.
2. Step 1: pH Zone Refinement Gradient Centrifugal Partitioning Chromatography (pHZR CPC)
-
Objective: To dissociate the acid-base complexes and separate the acidic Cimicifugic acids from basic alkaloids.
-
Solvent System: A two-phase solvent system is employed, for example, ethyl acetate-butanol-water (1:4:5 v/v/v).
-
Procedure:
-
Add a base (e.g., aqueous ammonia) to the mobile phase (lower phase) and an acid (e.g., trifluoroacetic acid - TFA) to the stationary phase (upper phase).
-
Equilibrate the CPC column with the stationary phase.
-
Dissolve the enriched phenolic fraction in a suitable solvent and inject it into the CPC system.
-
Elute with the mobile phase. The pH gradient generated in the column will cause compounds to elute based on their pKa values.
-
Collect fractions and monitor by TLC and UV to identify the fraction containing the Cimicifugic acids.
-
3. Step 2: Second Centrifugal Partitioning Chromatography (CPC) Step
-
Objective: To purify individual Cimicifugic acids, including this compound, from the pooled acidic fraction.
-
Solvent System: A different solvent system is used for this step, for instance, n-hexanes-ethyl acetate-methanol-water (HEMWat). An acidifier like TFA can be added to both phases to maintain the acidic nature of the compounds.
-
Procedure:
-
Pool the Cimicifugic acid-containing fractions from the first CPC step and concentrate them.
-
Dissolve the residue and inject it into the CPC system equilibrated with the new solvent system.
-
Elute and collect fractions.
-
Monitor the fractions by HPLC to identify those containing pure this compound.
-
Mandatory Visualizations
// Styling edge [color="#4285F4"]; node [color="#4285F4"]; }
Caption: The role of pHZR CPC in overcoming acid-base complexation.
References
- 1. Optimization of ultrasound-assisted extraction of phenolic compounds from Cimicifugae rhizoma with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
Optimizing HPLC gradient for separating Cimicifugic acid isomers
Welcome to the Technical Support Center for HPLC Method Development. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of HPLC gradients for the separation of Cimicifugic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are Cimicifugic acid isomers and why are they difficult to separate?
Cimicifugic acids are phenolic compounds, specifically hydroxycinnamic acid derivatives, found in plants like Cimicifuga racemosa (Black Cohosh).[1] Key isomers include Cimicifugic acid A, B, E, and F. These compounds are structural isomers, often differing only in the substitution pattern on an aromatic ring (e.g., ferulic vs. isoferulic acid moieties).[2] This high degree of structural similarity results in very close physicochemical properties, making their separation by reversed-phase HPLC challenging, often leading to co-elution or poor peak resolution.
Q2: What is a good starting point for an HPLC method to separate Cimicifugic acid isomers?
A robust starting point is a reversed-phase method using a C18 column.[2][3][4] A gradient elution is necessary due to the complexity of the plant extract matrix.
Here is a typical starting protocol:
-
Column: C18, 100 mm x 3.9 mm, 3.5 µm particle size (e.g., XTerra MS C18).[2][3][4]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.05% TFA).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a linear gradient from 10% B to 40% B over 25-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: PDA detector at 320-330 nm.[5]
-
Injection Volume: 10 µL.
This method should provide an initial chromatogram to identify the region where the target isomers elute, which can then be optimized.
Q3: What is the role of the acid additive in the mobile phase?
Acidifying the mobile phase (e.g., with phosphoric, formic, or trifluoroacetic acid) is crucial for several reasons:
-
Suppressing Ionization: Cimicifugic acids are phenolic acids. At neutral pH, their carboxylic acid and phenolic hydroxyl groups can deprotonate, leading to peak tailing and poor retention on a reversed-phase column. Adding acid to lower the mobile phase pH (typically to pH 2-3) suppresses this ionization, ensuring the analytes are in a neutral, more retained form.
-
Improving Peak Shape: By preventing ionization, the acid helps to achieve sharper, more symmetrical peaks.
-
Enhancing Selectivity: Changes in pH can subtly alter the polarity and conformation of the isomers, which can sometimes improve the separation selectivity between them.
Troubleshooting Guide
This section addresses specific problems you may encounter during method optimization.
Problem 1: Poor Resolution / Co-eluting Isomer Peaks
Your initial chromatogram shows that the peaks for Cimicifugic acid isomers (e.g., A and B) are overlapping or not baseline-resolved.
Solution Workflow: Improving Peak Resolution
The resolution between two peaks is influenced by column efficiency, retention, and selectivity. The most powerful way to improve isomer resolution is by changing the selectivity (α).[6]
// Nodes start [label="Poor Resolution\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Modify Gradient Slope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Change Organic Modifier\n(ACN vs. MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Change Stationary Phase\n(e.g., Phenyl-Hexyl)", fillcolor="#FBBC05", fontcolor="#202124"]; outcome1 [label="Resolution Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome2 [label="Resolution Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome3 [label="Resolution Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome4 [label="Resolution Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; end_good [label="Method Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Consult Advanced\nSupport", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> outcome1; outcome1 -> end_good [label="Yes"]; outcome1 -> step2 [label="No"]; step2 -> outcome2; outcome2 -> end_good [label="Yes"]; outcome2 -> step3 [label="No"]; step3 -> outcome3; outcome3 -> end_good [label="Yes"]; outcome3 -> step4 [label="No"]; step4 -> outcome4; outcome4 -> end_good [label="Yes"]; outcome4 -> step5 [label="No"]; step5 -> end_bad; } } Caption: Troubleshooting workflow for improving peak resolution.
Detailed Steps:
-
Modify the Gradient Slope: This is the first and easiest parameter to adjust. If your isomers elute in a crowded region, "stretch out" that portion of the gradient.[7] For example, if the peaks elute between 25% and 35% Acetonitrile (ACN), change your gradient to a shallower slope in that range (e.g., from 25% to 35% ACN over 15 minutes instead of 5 minutes).[7]
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different separation selectivities for isomers. If ACN does not provide resolution, switch to methanol or vice versa. Sometimes a ternary mixture (Water/ACN/MeOH) can provide a unique selectivity.
-
Adjust Mobile Phase pH: While a pH of 2-3 is a good starting point, small adjustments can impact selectivity. Try preparing mobile phases with slightly different pH values (e.g., 2.5 vs. 3.0) to see if the relative retention of the isomers changes.
-
Lower the Column Temperature: Reducing the column temperature (e.g., from 30°C to 20°C) increases mobile phase viscosity and can sometimes enhance the subtle intermolecular interactions that govern isomeric separation, leading to improved resolution.[6][8] However, this will also increase backpressure and retention times.
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, the column chemistry may not be suitable.[6][9] Consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which provides pi-pi interactions that can be highly effective for separating aromatic isomers.
Problem 2: Peak Tailing or Asymmetry
The peaks for your Cimicifugic acid isomers are not symmetrical and show significant tailing.
Possible Causes and Solutions:
-
Cause 1: Secondary Interactions: Unwanted interactions between the acidic analytes and the silica backbone of the column can cause tailing.
-
Solution: Ensure the mobile phase pH is sufficiently low (pH < 3) to keep the analytes fully protonated. Increase the concentration of the acid modifier (e.g., from 0.05% to 0.1% TFA) to better mask active sites on the stationary phase.[10]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[10][11]
-
Solution: Dilute your sample or reduce the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if peak shape improves with a lower mass on the column.
-
-
Cause 3: Contaminated or Degraded Column: A buildup of contaminants or a void in the column packing can lead to poor peak shape.[8][10]
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% isopropanol). If this doesn't work, replace the guard column. If the problem persists, the analytical column may need to be replaced.
-
Experimental Protocols & Data
Protocol: General Gradient Optimization
This protocol outlines a systematic approach to optimizing the separation of Cimicifugic acid isomers.
// Nodes A [label="1. Initial Scouting Run\n(Fast Gradient, e.g., 5-95% B in 20 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Identify Elution Window\n(Determine %B where isomers elute)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Design Shallow Gradient\n(Focus on the identified elution window)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Fine-Tune Selectivity\n(Test ACN vs. MeOH, adjust pH/Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Method Validation\n(Check robustness, precision, and accuracy)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; } } Caption: Systematic workflow for HPLC gradient optimization.
-
Scouting Run: Perform a fast, wide-range gradient (e.g., 5% to 95% organic solvent in 20 minutes) to determine the approximate organic solvent concentration at which the Cimicifugic acid isomers elute.[12]
-
Identify Elution Window: Analyze the chromatogram from the scouting run. For example, you may find the isomers elute between 12 and 15 minutes, corresponding to a solvent concentration of 30-45% B.
-
Develop a Shallow Gradient: Design a new gradient that is focused and shallower around the elution window. This gives the isomers more time to separate.
-
Example: 0-5 min: 25% B; 5-25 min: 25% to 40% B (shallow part); 25-27 min: 40% to 90% B (wash); 27-35 min: 90% to 25% (re-equilibration).
-
-
Fine-Tune Selectivity: If resolution is still insufficient, systematically adjust other parameters as described in the troubleshooting guide (change organic solvent, temperature, or pH). Document the resolution (Rs) for each condition.
-
Validation: Once acceptable separation is achieved (typically Rs > 1.5 for all isomer pairs), validate the method's robustness by making small, deliberate changes to parameters like temperature and pH to ensure the separation is reliable.
Data Summary: Example HPLC Conditions
The table below summarizes typical conditions reported in the literature for the separation of Cimicifugic acids and related phenolic compounds from Cimicifuga racemosa.
| Parameter | Condition 1 | Condition 2 |
| Column | XTerra MS C18, 100 x 3.9 mm, 3.5 µm[3] | Hypersil ODS RP-18, 250 x 4 mm, 5 µm[5] |
| Mobile Phase A | Water + Phosphoric Acid (pH 2.0)[3] | Water/Acetonitrile/TFA (929:70:1)[5] |
| Mobile Phase B | Methanol[3] | Acetonitrile/TFA (999:1)[5] |
| Gradient | Automated optimization to achieve baseline separation[3] | Linear gradient from 0% B to 100% B over 25 min[5] |
| Detection | Photodiode Array (PDA)[3] | PDA at 331 nm[5] |
| Target Analytes | Cimicifugic acid A, Cimicifugic acid B, and others[3] | Cimicifugic acids A, B, E, F, and others[5] |
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Solving Common Errors in HPLC [omegascientific.com.sg]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mastelf.com [mastelf.com]
Technical Support Center: Maximizing Cimicifugic Acid F Yield from Cimicifuga Rhizomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Cimicifugic acid F from Cimicifuga rhizomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental workflow, offering potential causes and solutions to improve the yield and purity of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield of this compound in the crude extract. | 1. Incomplete Extraction: The solvent and method used may not be efficiently extracting the target compound.[1] 2. Degradation: Cimicifugic acids can be unstable; inappropriate temperature, light exposure, or pH during extraction can lead to degradation.[2] 3. Suboptimal Plant Material: The concentration of active compounds can vary based on the plant's age, harvest time, and storage conditions. | 1. Optimize Extraction Solvent: Consider using a 70:30 methanol:water (v/v) mixture and sonication for 10 minutes, as this has been shown to be effective for phenolic acid analysis.[3] Alternatively, exhaustive extraction with methanol at room temperature can be performed.[4] 2. Control Extraction Conditions: Maintain a low temperature (< 40°C) during solvent evaporation to prevent degradation.[4] Protect the extract from light and maintain a slightly acidic pH if stability is an issue.[2] 3. Standardize Plant Material: Use dried and milled rhizomes from a reputable supplier. Ensure proper storage conditions (cool, dark, and dry) to preserve the integrity of the phytochemicals. |
| Difficulty in separating this compound from other compounds. | 1. Acid-Base Complex Formation: Cimicifugic acids can form strong associations with basic alkaloids present in the extract, hindering their separation.[4][5][6] 2. Co-elution of Similar Compounds: Other structurally similar phenolic acids and their isomers may co-elute with this compound during chromatography.[7][8] | 1. Dissociate Acid-Base Complexes: Employ a pH-zone refinement centrifugal partitioning chromatography (CPC) method. This technique uses a pH gradient to separate acidic and basic compounds effectively.[4][5][6][9] 2. Enhance Chromatographic Resolution: Utilize a high-resolution HPLC column (e.g., C18) with a gradient elution program. For instance, a mobile phase of water (with 0.1% formic acid) and acetonitrile can be effective.[3] |
| Inconsistent quantification of this compound. | 1. Lack of a Reliable Standard: Accurate quantification requires a pure reference standard for this compound. 2. Matrix Effects in LC-MS/MS: Other components in the extract can interfere with the ionization of the target analyte, leading to inaccurate quantification.[3] 3. Improper Sample Preparation: Incomplete extraction or degradation during sample preparation can lead to variability in results. | 1. Use a Certified Reference Standard: Obtain a certified reference standard for this compound for accurate calibration. 2. Employ Standard Addition Method: To counteract matrix effects in complex samples, use the standard addition method for quantification with LC-MS/MS.[3] 3. Standardize Sample Preparation: Follow a validated protocol for sample extraction and preparation consistently. Use of an internal standard can also help to correct for variations. |
| Purified this compound shows signs of degradation over time. | 1. Instability of the Isolated Compound: Pure this compound may be susceptible to degradation when exposed to light, oxygen, or non-optimal pH conditions.[2] | 1. Proper Storage: Store the purified compound at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible. Dissolve in a stable solvent and store in small aliquots to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: While various solvents can be used, a 70:30 methanol:water (v/v) mixture with sonication has been reported as an effective method for the analysis of phenolic acids, including this compound, from Cimicifuga rhizomes.[3] Exhaustive extraction with methanol at room temperature has also been successfully used for isolation purposes.[4] A 50% ethanolic extract has also been used to isolate hydroxycinnamic acid esters like this compound.[7]
Q2: How can I overcome the issue of Cimicifugic acids associating with alkaloids in the extract?
A2: The formation of acid-base complexes is a known challenge.[4][5][6] A highly effective method to dissociate these complexes is pH-zone refinement centrifugal partitioning chromatography (CPC). This technique applies a pH gradient to the liquid-liquid chromatography system, which separates compounds based on their pKa values, effectively separating the acidic Cimicifugic acids from the basic alkaloids.[4][5][6][9]
Q3: What analytical technique is best for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (set at 320 nm) or a mass spectrometer (LC-MS/MS) is the preferred method for accurate quantification.[3][10] LC-MS/MS offers higher sensitivity and specificity, and using a standard addition method can help to mitigate matrix effects.[3]
Q4: Are there any specific precursors or biosynthetic pathways I should be aware of to potentially enhance in-vivo yield?
A4: this compound is an ester of piscidic acid and isoferulic acid.[7][11] Understanding the biosynthesis of these precursor molecules, which are derived from the phenylpropanoid pathway, could offer insights into enhancing the in-vivo production of this compound. This pathway is a key metabolic route for the production of various phenolic compounds in plants.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and composition of active compounds in Cimicifuga rhizomes.
Table 1: Crude Extract Yield from Cimicifuga racemosa Rhizomes
| Extraction Solvent | Yield of Crude Extract (%) | Source |
| Methanol | 17.3% | [4] |
| 70% Ethanol | 11.5% | [10] |
Table 2: Concentration of this compound and Related Compounds in Cimicifuga Rhizome Extract
| Compound | Concentration (mg/g of extract) | Analytical Method | Source |
| This compound | Not explicitly quantified in the provided search results | HPLC | [10] |
| Caffeic acid | 0.62 ± 0.01 | HPLC | [10] |
| Ferulic acid | Not explicitly quantified in the provided search results | HPLC | [10] |
| Isoferulic acid | Not explicitly quantified in the provided search results | HPLC | [10] |
| Cimicifugic acid B | Not explicitly quantified in the provided search results | HPLC | [10] |
Note: While some studies identify this compound, specific quantitative data for this compound in extracts was not available in the initial search results. The table includes related compounds for context.
Experimental Protocols
Protocol 1: Extraction of Cimicifugic Acids from Cimicifuga Rhizomes
-
Preparation of Plant Material:
-
Start with dried rhizomes of Cimicifuga racemosa.
-
Mill the rhizomes into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Weigh 1 kg of the milled rhizome powder.
-
Perform an exhaustive extraction with methanol at room temperature. This can be done by maceration with stirring or through a Soxhlet apparatus.
-
Combine the methanol extracts.
-
-
Concentration:
-
Concentrate the crude methanol extract in vacuo at a temperature below 40°C to yield a syrupy residue. This low temperature is crucial to prevent the degradation of thermolabile compounds.[4]
-
-
Liquid-Liquid Partitioning:
-
Reconstitute the residue in deionized water (e.g., 250 mL).
-
Partition the aqueous solution with ethyl acetate (e.g., 20 x 400 mL) to separate compounds based on polarity. Cimicifugic acids will preferentially partition into the ethyl acetate phase.
-
Collect and concentrate the ethyl acetate fraction.
-
Protocol 2: Purification of this compound using pH-Zone Refinement Centrifugal Partitioning Chromatography (CPC)
-
Sample Preparation:
-
Dissolve the dried ethyl acetate fraction from Protocol 1 in a suitable solvent system for CPC.
-
-
CPC System Setup:
-
Prepare the two-phase solvent system for the CPC. The choice of solvent system will depend on the specific CPC instrument and the polarity of the target compounds.
-
Equilibrate the CPC column with the stationary phase.
-
-
pH-Zone Refinement CPC:
-
Introduce the sample into the CPC system.
-
Elute the compounds using a pH gradient. This is achieved by adding an acid or base to the mobile phase to selectively elute compounds based on their pKa values. This step is critical for dissociating the acid-base complexes formed between Cimicifugic acids and alkaloids.[4][6]
-
Collect fractions as they elute from the system.
-
-
Fraction Analysis and Further Purification:
-
Analyze the collected fractions using HPLC to identify those containing this compound.
-
Pool the fractions rich in this compound.
-
If necessary, perform a second CPC step or a semi-preparative HPLC run to achieve higher purity.
-
Protocol 3: Quantification of this compound by HPLC-UV
-
Instrumentation:
-
An HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), a UV detector, and a gradient pump.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Develop a linear gradient program to achieve good separation of the compounds of interest. For example, a gradient from 5% to 50% B over 40 minutes.[3]
-
-
Detection:
-
Set the UV detector to 320 nm, which is an appropriate wavelength for detecting hydroxycinnamic acid derivatives.[10]
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared extract sample and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
References
- 1. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
How to prevent degradation of Cimicifugic acid F during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cimicifugic acid F during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a hydroxycinnamic acid ester of piscidic acid, primarily isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh).[1] As a phenolic ester, its chemical structure is susceptible to degradation under various environmental conditions. Key factors that can lead to its degradation include pH, temperature, light, and oxidative stress. The ester linkage can be hydrolyzed under acidic or alkaline conditions, and the phenolic groups are prone to oxidation.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
A2: The primary factors contributing to the degradation of this compound are:
-
pH: Both strong acidic and strong alkaline conditions can catalyze the hydrolysis of the ester bond.[2] Many related hydroxycinnamic acids show lower stability in alkaline environments.
-
Temperature: High temperatures used in some extraction methods, such as Soxhlet extraction, can accelerate degradation reactions.[3][4]
-
Light: Exposure to light, particularly UV radiation, can cause isomerization and degradation of related hydroxycinnamic acid derivatives.
-
Oxidation: Phenolic compounds are susceptible to both enzymatic and non-enzymatic oxidation, which can be initiated by the presence of oxygen and metal ions. This can lead to the formation of quinones and other degradation products.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C.[5] The storage container should be tightly sealed to protect it from moisture and air. If in solution, it should be stored at low temperatures, protected from light, and in a slightly acidic buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation during extraction: Exposure to high temperatures, extreme pH, or light. | Optimize extraction parameters: use lower temperatures (e.g., maceration at room temperature), maintain a slightly acidic pH (e.g., pH 4-6), and protect the extraction setup from light by using amber glassware or covering it with aluminum foil. |
| Incomplete Extraction: Inefficient solvent or insufficient extraction time. | Use a polar solvent such as methanol or ethanol. Ensure sufficient extraction time and proper agitation to maximize the diffusion of the compound from the plant material. | |
| Presence of Unknown Peaks in Chromatogram | Degradation Products: this compound may have degraded into smaller molecules. | Refer to the solutions for "Low Yield." Additionally, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Co-extraction of Impurities: Other compounds from the plant matrix are being extracted along with the target molecule. | Incorporate a defatting step with a non-polar solvent like hexane before the main extraction. Optimize the polarity of the extraction solvent to be more selective for this compound. | |
| Inconsistent Extraction Results | Variability in Plant Material: The concentration of this compound can vary depending on the age, harvest time, and storage of the plant material. | Use standardized and well-characterized plant material. Ensure consistent grinding to a uniform particle size for reproducible extractions. |
| Inconsistent Extraction Conditions: Fluctuations in temperature, pH, or extraction time between batches. | Standardize and carefully control all extraction parameters. Use a pH meter to monitor and adjust the pH of the extraction solvent. |
Experimental Protocols
Recommended Extraction Protocol to Minimize Degradation
This protocol is designed to minimize the degradation of this compound by controlling temperature, light, and pH.
1. Materials and Reagents:
-
Dried and powdered rhizomes of Cimicifuga racemosa
-
n-Hexane (for defatting)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid or acetic acid
-
Amber glassware (flasks, beakers)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
2. Procedure:
-
Defatting:
-
Weigh the desired amount of powdered plant material.
-
In an amber flask, add the plant material and n-hexane in a 1:10 (w/v) ratio.
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the mixture and discard the hexane fraction.
-
Allow the defatted plant material to air-dry completely in a fume hood.
-
-
Extraction:
-
Transfer the defatted plant material to a clean amber flask.
-
Prepare the extraction solvent: 80% methanol in deionized water, acidified to a pH of approximately 4-5 with a small amount of formic or acetic acid.
-
Add the extraction solvent to the plant material in a 1:10 (w/v) ratio.
-
Seal the flask and stir the mixture at room temperature for 24 hours, protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through a Buchner funnel to remove the solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
The resulting crude extract can be stored at -20°C for further purification.
-
Data Presentation
Table 1: Influence of Extraction Conditions on the Stability of Hydroxycinnamic Acids (Analogs to this compound)
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | High Temperature (>40°C) | Increased degradation rate | [3] |
| Low Temperature (4°C) | Enhanced stability | [6] | |
| pH | Alkaline (pH > 7) | Increased degradation rate | |
| Acidic (pH 4-6) | Generally more stable | ||
| Light | Exposure to UV/ambient light | Can induce isomerization and degradation | |
| Dark conditions | Preserves the original composition | [6] | |
| Oxygen | Presence of air | Promotes oxidative degradation | |
| Inert Atmosphere (N₂ or Ar) | Minimizes oxidation |
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantitative NMR (qNMR) of Cimicifugic Acid F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Cimicifugic acid F using Nuclear Magnetic Resonance (qNMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals familiar with the principles of NMR.
Frequently Asked Questions (FAQs)
1. What is qNMR and why is it suitable for quantifying this compound?
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance.[1][2] It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] For this compound, a complex hydroxycinnamic acid ester found in Cimicifuga racemosa (black cohosh), qNMR offers a powerful tool for quantification without the need for an identical reference standard of the analyte, which can be difficult to obtain.[3][4]
2. Which protons on this compound are suitable for quantification?
The selection of an appropriate signal for quantification is crucial. For this compound, several protons could potentially be used. Based on the known 1H-NMR spectra of cimicifugic acids, the vinylic protons of the cinnamic acid moiety, typically found as doublets around 6.4 and 7.7 ppm, are often well-resolved and can be suitable for quantification.[3] The singlet corresponding to the H-2 proton at approximately 5.5 ppm is also a candidate, provided it does not overlap with other signals in the sample matrix.[3] A thorough analysis of the 1H-NMR spectrum of the specific sample is necessary to identify a signal that is free from interference.
3. How do I choose an appropriate internal standard for qNMR of this compound?
An ideal internal standard should:
-
Be of high purity (≥99%).
-
Be chemically stable and not react with the sample or solvent.
-
Have signals that do not overlap with the analyte or matrix signals.
-
Be soluble in the chosen deuterated solvent.
For this compound, which is often analyzed in methanol-d4 or DMSO-d6, suitable internal standards could include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene. The choice will depend on the specific spectral regions free of interference in your sample.
4. What are the key experimental parameters to optimize for accurate quantification?
For accurate qNMR results, the following parameters are critical:
-
Relaxation Delay (d1): This must be sufficiently long (at least 5 times the longest T1 relaxation time of both the analyte and internal standard) to ensure complete relaxation of all nuclei between pulses.
-
Pulse Angle: A 90° pulse angle is often recommended to maximize the signal-to-noise ratio.[2]
-
Number of Scans: This should be sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for reliable integration).
-
Acquisition Time: A longer acquisition time will result in better resolution of the signals.
5. How is the concentration of this compound calculated from the qNMR data?
The concentration of the analyte (this compound) is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
IS = Internal Standard
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Resolution/Broad Peaks | - Sample viscosity is too high.- Presence of paramagnetic impurities.- Poor shimming of the magnetic field. | - Dilute the sample.- Filter the sample to remove particulate matter.- Re-shim the spectrometer. |
| Signal Overlap | - Complex sample matrix (e.g., crude extract).- Inappropriate choice of deuterated solvent. | - Try a different deuterated solvent to induce chemical shift changes.- Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm signal identity and check for hidden overlaps.- Consider a sample pre-purification step if overlap is severe. |
| Inaccurate Integration | - Poor baseline correction.- Incorrect phasing of the spectrum.- Integration of 13C satellites. | - Manually perform baseline correction, ensuring a flat baseline across the integrated regions.- Carefully phase the spectrum manually.- Ensure that the integration limits are set consistently and exclude 13C satellites if not using a decoupling pulse sequence. |
| Non-reproducible Results | - Incomplete dissolution of the sample or internal standard.- Instability of this compound in the chosen solvent.- Inconsistent sample preparation (e.g., weighing errors). | - Ensure complete dissolution by vortexing and visual inspection.- Check the stability of this compound in the solvent over the experimental timeframe. Acquire spectra promptly after preparation.- Use a calibrated analytical balance and ensure accurate weighing. |
| Low Signal-to-Noise Ratio | - Insufficient sample concentration.- Incorrect number of scans. | - Increase the sample concentration if possible.- Increase the number of scans. |
Experimental Protocols
1. Sample Preparation for qNMR of this compound in a Plant Extract
-
Extraction: Prepare a methanol-d4 extract of the Cimicifuga racemosa plant material.
-
Internal Standard Stock Solution: Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid) and dissolve it in a known volume of the same deuterated solvent to create a stock solution of known concentration.
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a precise volume of the internal standard stock solution.
-
Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (suggested starting point):
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (should be determined experimentally by measuring T1).
-
Acquisition Time (aq): 3-4 seconds.
-
Number of Scans (ns): 64-128 (adjust to achieve adequate S/N).
-
Spectral Width (sw): 16 ppm.
-
3. Data Processing and Quantification
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction.
-
Integration: Integrate the selected signals for both this compound and the internal standard.
-
Calculation: Use the formula provided in the FAQs to calculate the concentration of this compound.
Quantitative Data Summary
As no specific qNMR validation data for this compound is available in the literature, the following table presents a hypothetical summary of expected performance characteristics for a validated method, based on typical values for qNMR of natural products.[5][6]
| Parameter | Typical Acceptance Criteria | Hypothetical Result for this compound qNMR |
| Linearity (r²) | > 0.995 | 0.998 |
| Accuracy (% recovery) | 98 - 102% | 99.5% |
| Precision (RSD%) | < 2% | 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 5 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 15 µg/mL |
Visualizations
Caption: A generalized workflow for the quantitative NMR (qNMR) analysis of this compound.
Caption: A decision tree for troubleshooting common issues in the qNMR analysis of this compound.
References
- 1. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Addressing acid-base association issues during Cimicifugic acid purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Cimicifugic acids, with a special focus on addressing acid-base association issues.
Frequently Asked Questions (FAQs)
Q1: What are Cimicifugic acids and why is their purification challenging?
A1: Cimicifugic acids are a group of phenolic compounds, specifically caffeic acid derivatives, found in plants of the Cimicifuga (or Actaea) genus.[1][2] Their purification is often complicated by their tendency to form strong acid-base associations with co-occurring basic compounds, such as alkaloids (e.g., cimipronidines), within the plant extract.[1][2][3] This association can lead to co-elution and difficulty in isolating pure Cimicifugic acids using standard chromatographic techniques.
Q2: What is the primary issue caused by acid-base association during purification?
A2: The primary issue is the formation of stable acid-base complexes between the acidic Cimicifugic acids and basic alkaloids present in the extract.[1][2] These complexes behave as single entities during certain chromatographic separations, making it difficult to resolve the individual acidic and basic components. This results in impure fractions containing a mixture of both types of compounds.
Q3: Which purification technique is recommended for overcoming acid-base association in Cimicifugic acid purification?
A3: pH-Zone Refining Centrifugal Partition Chromatography (pHZR CPC) is a highly effective and recommended technique for this purpose.[1][2] This method utilizes a pH gradient to dissociate the acid-base complexes, allowing for the separation of compounds based on their pKa values and hydrophobicity.[1][4]
Q4: How does pH-Zone Refining Centrifugal Partition Chromatography (pHZR CPC) work?
A4: pHZR CPC is a liquid-liquid chromatography technique where a pH gradient is established between the stationary and mobile phases.[4] This is achieved by adding a "retainer" (a strong acid or base) to the stationary phase and a "displacer" or "eluter" (a weaker base or acid) to the mobile phase.[4] This controlled pH environment allows for the selective protonation or deprotonation of the acidic and basic analytes, breaking their association and enabling their separation into distinct pH zones.[1][4]
Troubleshooting Guide
Issue 1: Low yield of Cimicifugic acids in the final purified fraction.
-
Q: My final yield of Cimicifugic acids is significantly lower than expected. What could be the cause?
-
A:
-
Incomplete Extraction: The initial extraction from the plant material may be inefficient. Ensure the solvent system and extraction method are optimized for phenolic compounds.
-
Acid-Base Association: A significant portion of your target compounds may still be complexed with alkaloids and eluting in different fractions. This is a primary cause of apparent low yield in the desired acidic fractions.[1][2]
-
Degradation: Phenolic compounds can be susceptible to degradation at extreme pH values or in the presence of oxidative enzymes.[5] Ensure that the pH during extraction and purification is controlled and that exposure to harsh conditions is minimized.
-
Improper Solvent System in CPC: The chosen two-phase solvent system in your CPC protocol may not have the optimal partition coefficient (K) for Cimicifugic acids, leading to poor retention or elution behavior.
-
-
Issue 2: The purified Cimicifugic acid fraction is contaminated with alkaloids.
-
Q: I am observing significant alkaloid contamination in my Cimicifugic acid fractions, even after chromatography. How can I resolve this?
-
A:
-
Ineffective Dissociation of Acid-Base Complexes: This is the most likely cause. Standard chromatography methods may not be sufficient to break the strong association between Cimicifugic acids and alkaloids.[1][2] Implementing a pH-gradient-based method like pHZR CPC is crucial.
-
Incorrect pH Gradient in pHZR CPC: If you are using pHZR CPC, an improperly established pH gradient may not be effective. Verify the concentrations of your retainer and eluter in the stationary and mobile phases, respectively. The pH range should be appropriate to ensure the ionization states of both the acids and the bases are modulated for separation.
-
Overloading the Column: Injecting too much crude extract onto the column can exceed its loading capacity, leading to poor separation and cross-contamination of fractions.
-
-
Issue 3: Poor resolution and peak shape during Centrifugal Partition Chromatography (CPC).
-
Q: My chromatogram from the CPC shows broad peaks and poor resolution. What are the potential solutions?
-
A:
-
Suboptimal Solvent System: The biphasic solvent system is critical. Ensure it provides an adequate partition coefficient (K) for the target compounds. The ideal K value is typically between 0.5 and 2.0.
-
Flow Rate: A flow rate that is too high can lead to band broadening and decreased resolution. Optimize the flow rate for your specific column and solvent system.
-
Rotational Speed: The rotational speed of the CPC instrument affects the retention of the stationary phase. Ensure the speed is set to the manufacturer's recommendation for the specific rotor to maintain a stable stationary phase.
-
Sample Preparation: The sample should be fully dissolved in the injection solvent, which is typically a small volume of the stationary or mobile phase. Insoluble material can cause peak distortion and clog the system.
-
-
Data Presentation
Table 1: Comparison of Purification Strategies for Cimicifugic Acids
| Purification Strategy | Key Principle | Expected Purity of Cimicifugic Acids | Expected Recovery | Major Drawback |
| Conventional Silica Gel Chromatography | Adsorption chromatography based on polarity. | Low to Medium | Low | Ineffective at breaking strong acid-base associations, leading to significant alkaloid contamination. |
| Reversed-Phase HPLC (Isocratic) | Partitioning based on hydrophobicity. | Medium | Medium | May still result in co-elution of acid-base complexes if their overall polarity is similar. |
| pH-Zone Refining CPC (pHZR CPC) | Liquid-liquid partitioning with a pH gradient to dissociate acid-base complexes. | High (>95%) | High | Requires specialized equipment and careful optimization of the biphasic solvent system and pH modifiers.[1][2] |
Experimental Protocols
Detailed Methodology for Purification of Cimicifugic Acids using a Two-Step CPC Approach
This protocol is based on the successful methodology reported for the separation of Cimicifugic acids from Cimicifuga racemosa extract.[1]
Step 1: Initial Extraction and Partitioning
-
Extraction: Extract the dried and powdered plant material (e.g., roots and rhizomes of Cimicifuga racemosa) with a suitable solvent such as 80% methanol.
-
Solvent Removal: Concentrate the extract under reduced pressure to remove the methanol.
-
Liquid-Liquid Partitioning: Resuspend the aqueous residue in deionized water and partition it against a non-polar solvent like ethyl acetate to enrich the phenolic compounds in the aqueous phase.
-
Adsorbent Chromatography: Subject the aqueous partition to column chromatography using a resin such as Amberlite XAD-2. Elute with a stepwise gradient of water followed by methanol to obtain a methanol-soluble fraction enriched with Cimicifugic acids and associated bases.
Step 2: pH-Zone Refining Centrifugal Partition Chromatography (pHZR CPC) for Acid-Base Separation
-
Solvent System Preparation: Prepare a biphasic solvent system, for example, ethyl acetate-butanol-water (1:4:5 v/v/v). Allow the mixture to equilibrate and separate into two distinct phases (upper and lower).
-
Mobile and Stationary Phase Modification:
-
Stationary Phase (e.g., upper phase): Add a retainer, such as 0.1% (v/v) Trifluoroacetic acid (TFA), to acidify the stationary phase.
-
Mobile Phase (e.g., lower phase): Add an eluter, such as 0.3% (v/v) of a 28% aqueous ammonia solution, to make the mobile phase basic.
-
-
CPC Instrument Setup:
-
Fill the CPC column with the stationary phase.
-
Set the rotational speed (e.g., 1200 rpm).
-
-
Sample Injection: Dissolve the enriched fraction from Step 1 in a small volume of the stationary phase and inject it into the CPC system.
-
Elution and Fraction Collection:
-
Pump the mobile phase through the column at a set flow rate (e.g., 4 mL/min).
-
Monitor the eluate using a UV detector (e.g., at 254 nm and 354 nm).
-
Collect fractions and monitor the pH of each fraction. This will result in distinct pH zones, with the acidic compounds (Cimicifugic acids) eluting in the early, acidic fractions.
-
Step 3: Second CPC Step for Purification of Cimicifugic Acids
-
Pooling of Fractions: Combine the fractions from the pHZR CPC step that contain the Cimicifugic acids (identified by TLC or HPLC analysis).
-
Second CPC Run: Subject the pooled fraction to a second CPC separation. This step can be run without the pH gradient (i.e., without the retainer and eluter) to separate the individual Cimicifugic acids from each other based on their partition coefficients.
-
Fraction Analysis: Analyze the collected fractions using methods such as ¹H NMR and LC-MS to identify and confirm the purity of the isolated Cimicifugic acids.
Mandatory Visualizations
Caption: Experimental workflow for the purification of Cimicifugic acids.
Caption: Principle of acid-base complex dissociation using pH-zone refining.
References
- 1. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Ultrasound-Assisted Extraction for Phenolic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasound-assisted extraction (UAE) of phenolic compounds. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the ultrasound-assisted extraction of phenolic compounds.
Question: Why is my phenolic compound yield lower than expected?
Answer: Low phenolic yield can be attributed to several factors. A primary cause is the use of suboptimal extraction parameters. The efficiency of UAE is highly dependent on the interplay between solvent type, solvent concentration, temperature, time, and the solid-to-solvent ratio.[1] Additionally, the physical characteristics of the plant matrix, such as particle size, can significantly impact solvent penetration and compound release. Degradation of phenolic compounds due to excessive temperature or prolonged extraction times can also lead to lower yields.[2][3]
To address this, consider the following:
-
Parameter Optimization: Systematically evaluate the core extraction parameters. Response Surface Methodology (RSM) is a common and effective approach for optimizing these variables simultaneously.[4][5]
-
Solvent Selection: Ensure the solvent polarity matches that of the target phenolic compounds. Aqueous mixtures of ethanol or methanol are commonly effective.[1][6]
-
Particle Size Reduction: Grinding the plant material to a smaller, uniform particle size increases the surface area available for extraction, facilitating better solvent penetration.
-
Temperature Control: While moderate heat can increase extraction efficiency by reducing solvent viscosity, excessive temperatures (>50-60°C) can cause degradation of thermolabile phenolics like gallic acid and rutin.[3][7][8] It is crucial to use an ultrasonic bath or probe with temperature control.
-
Check Equipment Power: Ensure your ultrasonic equipment is calibrated and delivering the specified power output. Insufficient ultrasonic power leads to less effective cavitation and, consequently, lower extraction efficiency.[9]
Question: I am observing degradation of my target compounds. How can I prevent this?
Answer: Compound degradation during UAE is primarily caused by excessive temperature and the formation of free radicals from intense ultrasonic cavitation.[7][9] Prolonged exposure to ultrasonic waves can also contribute to the breakdown of sensitive phenolic structures.[2]
To mitigate degradation:
-
Limit Extraction Time: Most of the extraction occurs within the first few minutes. Studies have shown that optimal times can be as short as 2-5 minutes or extend up to 30-40 minutes, but excessively long durations often lead to degradation.[2][4][5]
-
Control Temperature: Maintain a moderate extraction temperature, typically between 30°C and 50°C. For particularly heat-sensitive compounds, operating at lower temperatures is advisable.[7][10]
-
Use Pulsed Mode: Operating the sonicator in pulse mode (with ON/OFF cycles) helps to control the temperature rise in the medium and can reduce the degradation of compounds.[5][11]
-
Protect from Light: Some phenolic compounds, such as resveratrol and p-coumaric acid, are light-sensitive.[7][8] Conducting the extraction in amber glass vessels or protecting the setup from direct light can prevent photodegradation.
Question: My results are not reproducible. What are the likely causes?
Answer: Lack of reproducibility often stems from inconsistent experimental conditions. Key factors include:
-
Inconsistent Sample Matrix: Variations in the source, age, or pre-processing of the plant material can lead to different starting concentrations of phenolic compounds.
-
Probe Positioning: When using a probe-type sonicator, the depth and position of the probe tip in the solvent must be kept constant across all experiments to ensure consistent energy delivery.
-
Temperature Fluctuation: Even small variations in temperature between runs can affect extraction kinetics and compound stability. Use a temperature-controlled system.[3]
-
Inconsistent Solid-to-Solvent Ratio: Ensure the ratio of plant material to solvent is precisely measured for each run, as this affects the concentration gradient driving the extraction.[6]
-
Solvent Evaporation: During sonication, especially at elevated temperatures, volatile solvents like ethanol or methanol can evaporate, altering the solvent concentration and the solid-to-solvent ratio. Using a sealed vessel can prevent this.
Below is a troubleshooting decision tree for low phenolic yield:
Frequently Asked Questions (FAQs)
Question: What is ultrasound-assisted extraction (UAE) and how does it work for phenolic compounds?
Answer: Ultrasound-assisted extraction is a process that uses high-frequency sound waves (typically >20 kHz) to extract bioactive compounds from plant materials.[9][12] The process works through a phenomenon called acoustic cavitation. When high-power ultrasound waves pass through a liquid solvent, they create microscopic bubbles. These bubbles grow and collapse violently, generating localized hot spots with extreme temperatures and pressures, as well as high-shear forces.[12] This process has two main effects:
-
Mechanical Effect: The shockwaves and liquid jets created by collapsing bubbles disrupt the plant cell walls, facilitating the release of intracellular contents, including phenolic compounds.[9]
-
Enhanced Mass Transfer: The intense agitation and turbulence improve the penetration of the solvent into the plant matrix and accelerate the diffusion of the extracted compounds into the bulk solvent.[13]
Question: What are the main advantages of UAE over conventional extraction methods?
Answer: Compared to traditional methods like maceration or Soxhlet extraction, UAE offers several key advantages:
-
Increased Efficiency and Yield: UAE can significantly increase the extraction yield of phenolic compounds.[12]
-
Reduced Extraction Time: The process is much faster, often reducing extraction times from hours to minutes.[12][14]
-
Lower Solvent Consumption: The high efficiency often allows for the use of smaller volumes of solvent.
-
Lower Operating Temperatures: UAE can be performed at lower temperatures, which is crucial for protecting heat-sensitive phenolic compounds from degradation.[14][15]
-
"Green" Technology: It is considered an environmentally friendly technology due to its reduced energy, time, and solvent requirements.[13]
Question: Which factors have the most significant impact on UAE of phenolic compounds?
Answer: Several factors can influence the efficiency of UAE, but the most critical are:
-
Solvent Composition: The type of solvent and its concentration (e.g., percentage of ethanol in water) are crucial. A 50% ethanol concentration is often found to be effective for a wide range of phenolics.[1][16]
-
Temperature: Temperature affects solvent properties and mass transfer rates. However, high temperatures can cause degradation.[3]
-
Extraction Time: A longer time can increase yield up to a certain point, after which degradation may occur.[2]
-
Solid-to-Liquid Ratio: A lower ratio (more solvent) can create a larger concentration gradient, enhancing diffusion.[1][6]
-
Ultrasonic Power and Frequency: Higher power generally increases extraction efficiency, but excessive power can degrade compounds. Frequencies between 20-50 kHz are commonly used.[9][17]
Data Presentation: Optimized UAE Conditions
The following tables summarize optimized UAE parameters from various studies for the extraction of phenolic compounds from different plant materials.
Table 1: Optimized UAE Parameters for Phenolic Extraction from Various Plant Materials
| Plant Material | Solvent | Time (min) | Temp (°C) | Solid:Liquid Ratio | Reference |
| Araticum Peel | 50% Ethanol | 5 | N/A | 1:100 (g/mL) | [4] |
| Pea Pod | 50% Ethanol | 20 | 30 | 1:40 (g/mL) | [1][16] |
| Myrcia amazonica Leaves | 65% Ethanol | 15 | N/A | 1:50 (g/mL) | [18] |
| Hog Plum Peel & Seed | 40-80% Ethanol | 30-60 | 40-60 | N/A | [19] |
| Justicia spicigera Leaves | Water | 2 | ~27 | N/A | [5] |
| Boletus bicolor (Mushroom) | 42% Ethanol | 41 | 40 | 1:34 (mL/g) | [3] |
Table 2: General Range of Effective UAE Parameters
| Parameter | Recommended Range | Notes | Reference |
| Frequency | 20 - 50 kHz | Most common range for effective cavitation in lab-scale extractions. | [17] |
| Temperature | 25 - 50 °C | Balances increased solubility with minimized thermal degradation. | [3][17] |
| Time | 10 - 40 min | Longer times risk compound degradation. Optimal time is often found in the first 30 min. | [2][17] |
| Solvent | Ethanol or Methanol (40-80% aqueous) | Solvent choice depends on the polarity of the target phenolics. | [1][19] |
| Solid:Liquid Ratio | 1:10 to 1:50 (g/mL) | Higher solvent volume enhances the concentration gradient for diffusion. | [1][6] |
| Ultrasonic Intensity | 60 - 120 W/cm² | Higher intensity can improve yield but must be optimized to avoid degradation. | [17] |
Experimental Protocols
Methodology: Optimization of UAE using Response Surface Methodology (RSM)
This protocol outlines a general workflow for optimizing UAE parameters for the extraction of total phenolic compounds (TPC) from a dried plant matrix.
1. Sample Preparation:
- Dry the plant material (e.g., leaves, peel, seeds) at a controlled temperature (e.g., 40-50°C) until constant weight.
- Grind the dried material into a fine, homogenous powder (e.g., using a laboratory mill) and sieve to obtain a uniform particle size.
- Store the powder in an airtight, light-protected container at a cool, dry place.
2. Experimental Design:
- Use a statistical software package to set up a Response Surface Methodology (RSM) design, such as a Box-Behnken or Central Composite Design.
- Select the independent variables (factors) and their ranges. Common variables include:
- X1: Solvent Concentration (e.g., 40-80% Ethanol)
- X2: Extraction Time (e.g., 10-50 min)
- X3: Temperature (e.g., 30-70°C)
- X4: Solid:Liquid Ratio (e.g., 1:10-1:50 g/mL)
- The design will generate a set of experimental runs with different combinations of these factors.
3. Ultrasound-Assisted Extraction Procedure:
- For each experimental run, weigh the specified amount of powdered sample into an extraction vessel (e.g., a glass beaker or flask).
- Add the corresponding volume of the specified solvent.
- Place the vessel in the ultrasonic bath or position the ultrasonic probe at a consistent depth within the slurry.
- Set the sonicator to the specified temperature and run the extraction for the designated time. If using a probe, consider using a pulsed mode to control temperature.
- After extraction, immediately separate the solid material from the extract by centrifugation followed by filtration (e.g., using a 0.45 µm filter).
- Store the supernatant (extract) in a labeled, light-protected vial at 4°C until analysis.
4. Analysis of Total Phenolic Content (TPC):
- Quantify the TPC in each extract using the Folin-Ciocalteu method.[4][16]
- Briefly, mix a small aliquot of the extract with Folin-Ciocalteu reagent.
- After a short incubation, add a sodium carbonate solution to stop the reaction and develop the color.
- Measure the absorbance at ~760 nm using a spectrophotometer after incubation.
- Construct a calibration curve using a gallic acid standard. Express the results as mg of Gallic Acid Equivalents per gram of dry weight (mg GAE/g DW).
5. Data Analysis and Optimization:
- Enter the TPC results (the response) for each experimental run into the RSM software.
- Fit the data to a second-order polynomial model.
- Use Analysis of Variance (ANOVA) to determine the statistical significance of the model and each variable.
- Generate 3D response surface plots to visualize the relationship between the variables and the TPC yield.
- Use the software's numerical optimization function to determine the optimal conditions that maximize the TPC yield.
6. Model Validation:
- Perform an additional set of experiments (e.g., in triplicate) using the predicted optimal conditions.
- Compare the experimental TPC value with the value predicted by the model to validate the accuracy of the optimization.
start [label="Start: Define Objective\n(Maximize Phenolic Yield)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep [label="1. Sample Preparation\n(Dry, Grind, Sieve)"];
design [label="2. Experimental Design\n(RSM: Box-Behnken)"];
extract [label="3. Perform UAE Runs\n(Varying Time, Temp, Solvent)"];
analyze [label="4. Analyze Extracts\n(Folin-Ciocalteu for TPC)"];
model [label="5. Data Analysis & Modeling\n(ANOVA, Response Surfaces)"];
optimize [label="6. Determine Optimal\nConditions"];
validate [label="7. Validate Model\n(Confirm with New Experiment)"];
end [label="End: Optimized Protocol\nEstablished", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep -> design -> extract -> analyze -> model -> optimize -> validate -> end;
}
References
- 1. Evaluation of the effect of different factors on the ultrasound assisted extraction of phenolic compounds of the pea pod [redalyc.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasound-Assisted Extraction (UAE) for Simultaneous Determination of Individual Phenolic Compounds in 15 Dried Edible Flowers | MDPI [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hielscher.com [hielscher.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Optimization of Ultrasound-assisted Extraction of Phenolic Compounds from Myrcia amazonica DC. (Myrtaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Technical Support Center: Enhancing Resolution in Chromatographic Analysis of Phenolic Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of phenolic esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of phenolic esters, offering potential causes and systematic solutions.
Issue 1: Poor Resolution or Co-eluting Peaks
Poor resolution, where two or more peaks are not sufficiently separated, is a common challenge in the analysis of complex mixtures like those containing phenolic esters.[1] This can compromise the accuracy of quantification.
Potential Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the organic modifier-to-aqueous ratio. A lower percentage of the organic modifier generally increases retention and can improve resolution.[2] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity. Adjust the pH of the aqueous phase, as the ionization state of phenolic esters can significantly impact their retention and selectivity.[3][4] |
| Unsuitable Column | Ensure the column chemistry is appropriate for phenolic ester analysis. C18 columns are commonly used, but for highly polar compounds, a polar-embedded or phenyl column might provide better selectivity.[5] Consider using a column with a smaller particle size (<3 µm) for higher efficiency, but be mindful of increased backpressure.[1] Longer columns can also enhance resolution, though they will increase analysis time. |
| Suboptimal Temperature | Temperature affects both solvent viscosity and analyte-stationary phase interactions. Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also decrease retention.[6] Conversely, lower temperatures can increase retention and sometimes enhance selectivity.[6] It is recommended to evaluate a range of temperatures to find the optimum for your specific separation.[1] |
| Inadequate Method Gradient | If using gradient elution, ensure the gradient profile is optimized. A shallower gradient can improve the separation of closely eluting peaks. |
| Sample Overload | Injecting too much sample can lead to peak broadening and fronting, which reduces resolution.[7] Reduce the injection volume or dilute the sample. |
Troubleshooting Workflow for Poor Resolution
Issue 2: Peak Tailing
Peak tailing, where the peak asymmetry factor is greater than one, can interfere with accurate peak integration and reduce resolution.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[1] Adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, formic acid, or acetic acid) to the mobile phase can suppress these interactions.[1] Using a well-endcapped column can also minimize this effect. |
| Column Contamination or Degradation | Contaminants from the sample or mobile phase can accumulate on the column, leading to active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | As with poor resolution, injecting too much sample can lead to peak tailing. Reduce the injection volume.[7] |
Issue 3: Unstable Baseline or Ghost Peaks
An unstable baseline or the appearance of unexpected "ghost" peaks can interfere with the detection and quantification of analytes.
Potential Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. Impurities can accumulate and elute as ghost peaks, especially during gradient analysis.[4] |
| Air Bubbles in the System | Thoroughly degas the mobile phase to prevent air bubbles from entering the pump and detector, which can cause baseline noise and pressure fluctuations.[4] |
| Column Contamination | Ghost peaks can arise from the elution of previously injected sample components. Implement a robust column washing step after each run or batch of samples. |
| Carryover from Injector | Sample residue in the injector can be introduced in subsequent runs. Clean the injector and syringe with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the resolution of phenolic esters?
The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like many phenolic esters.[3] By adjusting the pH, you can change the ionization state of the analytes. In their neutral (unionized) form, phenolic esters are generally more retained on a reversed-phase column, leading to longer retention times.[3] If the mobile phase pH is close to the pKa of a phenolic ester, both ionized and unionized forms may exist, which can lead to peak broadening or splitting.[4] Therefore, controlling the pH is essential for achieving sharp, well-resolved peaks.[3]
Q2: What is the impact of the organic modifier (e.g., acetonitrile vs. methanol) on the separation?
The choice and concentration of the organic modifier in the mobile phase significantly influence the separation of phenolic esters. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They differ in their elution strength and selectivity. Acetonitrile is generally a stronger solvent than methanol, meaning it will elute compounds faster at the same concentration. The two solvents can also exhibit different selectivities for certain compounds due to differences in their dipole moments and hydrogen bonding capabilities. If you are struggling to resolve a critical pair of peaks, switching from one organic modifier to the other, or using a mixture of both, can sometimes provide the necessary change in selectivity.
Relationship of Chromatographic Parameters on Resolution
Q3: When should I use a gradient elution versus an isocratic method?
An isocratic elution uses a constant mobile phase composition throughout the run and is suitable for simple mixtures where all compounds elute with good resolution in a reasonable time.[8] For complex samples containing phenolic esters with a wide range of polarities, a gradient elution is often necessary.[9] A gradient method involves changing the mobile phase composition (typically increasing the percentage of the organic modifier) during the run. This allows for the elution of both weakly and strongly retained compounds with good peak shape and within a shorter overall analysis time.[9]
Q4: How does temperature affect the analysis of phenolic esters?
Temperature plays a significant role in HPLC separations.[10]
-
Viscosity and Pressure: Increasing the temperature lowers the viscosity of the mobile phase, which in turn reduces the system backpressure. This can allow for the use of higher flow rates to shorten analysis times.[6]
-
Retention Time: Generally, higher temperatures lead to shorter retention times as analytes have more kinetic energy and interact less with the stationary phase.[6]
-
Selectivity and Resolution: Temperature can also alter the selectivity of the separation. For some pairs of compounds, a change in temperature can improve resolution, while for others it may have the opposite effect.[10] It is often beneficial to perform method development at a controlled temperature above ambient to ensure reproducibility.[6]
Experimental Protocol: HPLC Analysis of Phenolic Compounds
This section provides a detailed methodology for the separation and quantification of various phenolic compounds, which can be adapted for phenolic esters.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) is recommended.[11]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[11][12]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute more hydrophobic compounds. An example gradient is provided in the table below.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 20°C.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: Wavelengths are chosen based on the absorption maxima of the target phenolic esters. A DAD allows for monitoring at multiple wavelengths simultaneously (e.g., 254, 278, and 300 nm).[1]
Example Gradient Elution Program
| Time (min) | % Solvent A | % Solvent B |
| 0 - 27 | 90 | 10 |
| 28 | 60 | 40 |
| 28 - 33 | 60 | 40 |
| 35 | 56 | 44 |
| 35 - 43 | 56 | 44 |
| 44 | 90 | 10 |
| 44 - 48 | 90 | 10 |
| This is an example and should be optimized for the specific analytes.[1] |
2. Standard and Sample Preparation
-
Standard Solutions: Prepare stock solutions of individual phenolic ester standards in methanol or another suitable solvent. From these, create a series of working standard solutions of different concentrations to establish calibration curves.
-
Sample Preparation: The extraction and preparation of the sample will depend on the matrix. A common procedure involves extraction with a suitable solvent (e.g., methanol), followed by centrifugation and filtration through a 0.2 µm filter before injection.[1]
3. Data Analysis and Quantification
-
Identify the phenolic esters in the sample chromatograms by comparing their retention times and UV-Vis spectra with those of the standards.[1]
-
Quantify the amount of each analyte by integrating the peak area and using the calibration curve generated from the standard solutions.[1][13]
Quantitative Data Summary
The following table presents example validation data for the HPLC analysis of several phenolic compounds, which is indicative of the performance that can be expected for a well-optimized method for phenolic esters.
Method Validation Parameters for Phenolic Compounds
| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Gallic Acid | 1.791 | > 0.999 | 0.01 | 0.03 | 98.33 - 101.12 |
| Catechin | 6.306 | > 0.999 | 0.02 | 0.06 | 98.33 - 101.12 |
| Caffeic Acid | 7.611 | > 0.999 | 0.03 | 0.09 | 98.33 - 101.12 |
| Syringic Acid | 7.800 | > 0.999 | 0.05 | 0.15 | 98.33 - 101.12 |
| p-Coumaric Acid | 14.356 | > 0.999 | 0.01 | 0.03 | 98.33 - 101.12 |
| Ferulic Acid | - | > 0.999 | 0.02 | 0.06 | 98.33 - 101.12 |
| Quercetin | 18.976 | > 0.999 | 0.04 | 0.12 | 98.33 - 101.12 |
| Data adapted from a validated HPLC-DAD method for the simultaneous analysis of phenolic compounds.[7][8][11] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. google.com [google.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Minimizing artifact formation during Cimicifugic acid F extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of artifacts during the extraction of Cimicifugic acid F from plant materials, primarily Cimicifuga racemosa (Black Cohosh).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process, leading to the degradation of this compound and the formation of unwanted artifacts.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: Suboptimal solvent choice or extraction time. | Use a polar solvent system such as aqueous methanol or ethanol (e.g., 60-80% alcohol content). Ensure sufficient extraction time and appropriate solid-to-solvent ratio. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to improve efficiency. |
| Degradation during Extraction: Exposure to high temperatures or extreme pH. | Maintain a low to moderate extraction temperature (ideally below 60°C). Control the pH of the extraction solvent to be in the slightly acidic to neutral range (pH 4-7). | |
| Presence of Unknown Peaks in Chromatogram (Artifacts) | Hydrolysis of Ester Bond: The ester linkage in this compound is susceptible to cleavage, especially under acidic or alkaline conditions, leading to the formation of isoferulic acid and piscidic acid. | Maintain a neutral or slightly acidic pH during extraction and storage. Avoid strong acids or bases. |
| Oxidation of Phenolic Groups: The hydroxyl groups on the aromatic rings are prone to oxidation, which can be accelerated by heat, light, and the presence of oxygen and metal ions. This can lead to the formation of quinone-type structures or other oxidation byproducts. | Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use amber glassware or protect the extraction vessel from light. Consider adding antioxidants, such as ascorbic acid, to the extraction solvent. Chelating agents like EDTA can be used to sequester metal ions that catalyze oxidation. | |
| Isomerization: The double bond in the isoferulic acid moiety can undergo cis-trans isomerization, particularly when exposed to UV light. | Protect the sample and extracts from direct light throughout the extraction and analysis process. | |
| Solvent-Induced Artifacts: If using methanol as a solvent, esterification of carboxylic acid groups on this compound or its hydrolysis products can occur, leading to the formation of methyl esters. | If methanol is used, conduct the extraction at the lowest effective temperature and for the shortest duration necessary. Consider using ethanol as an alternative solvent, which is less reactive. Always analyze a solvent blank to identify potential solvent-derived impurities. | |
| Poor Reproducibility of Results | Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material. | Use well-characterized and standardized plant material. Ensure consistent grinding and homogenization of the plant material before extraction. |
| Inconsistent Extraction Parameters: Fluctuations in temperature, extraction time, or solvent composition. | Carefully control and document all extraction parameters. Use calibrated equipment to ensure consistency between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for extracting this compound?
A1: A mixture of methanol and water (around 60:40 v/v) or ethanol and water has been shown to be effective for extracting phenolic compounds, including this compound, from Cimicifuga racemosa.[1] The choice between methanol and ethanol may depend on the subsequent analytical techniques and the potential for methanol-derived artifacts.
Q2: At what temperature should I perform the extraction to minimize degradation?
A2: It is recommended to keep the extraction temperature below 60°C. While higher temperatures may increase the extraction efficiency for total phenolics up to a certain point, they also significantly increase the risk of degradation of thermolabile compounds like this compound.[2]
Q3: How does pH affect the stability of this compound during extraction?
A3: this compound, being a phenolic ester, is most stable in a slightly acidic to neutral pH range (pH 4-7). Alkaline conditions (high pH) can lead to rapid and irreversible degradation of phenolic compounds. Acidic conditions can promote the hydrolysis of the ester bond. Therefore, maintaining the pH of your extraction solvent within the optimal range is crucial.
Q4: What are the likely degradation products of this compound that I should look out for?
A4: The primary degradation pathways for this compound are likely hydrolysis and oxidation.
-
Hydrolysis Products: Cleavage of the ester bond will yield isoferulic acid and piscidic acid.
-
Oxidation Products: The phenolic hydroxyl groups can be oxidized to form quinones and other complex polymeric structures. Dehydrocimicifugic acids have also been tentatively identified in black cohosh extracts and may be oxidative artifacts.[1]
-
Isomers: Exposure to light can cause isomerization of the double bond in the isoferulic acid moiety.
-
Solvent Adducts: If using methanol, you may observe the formation of methyl esters.
Q5: How can I confirm the identity of suspected artifacts?
A5: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the suspected artifact peaks, you can often deduce their structures. Comparison with authentic standards, if available, is the gold standard for confirmation.
Experimental Protocols
Optimized Extraction Protocol to Minimize Artifact Formation
This protocol is a general guideline and may require further optimization based on the specific plant material and analytical goals.
-
Sample Preparation:
-
Mill the dried rhizomes of Cimicifuga racemosa to a fine powder (e.g., 0.25-0.425 mm particle size) to ensure efficient extraction.[1]
-
Dry the powdered material to a constant weight to ensure accurate measurements.
-
-
Extraction:
-
Solvent: Prepare a solution of 60% methanol in deionized water (v/v). To minimize oxidation, consider de-gassing the solvent and adding an antioxidant like ascorbic acid (e.g., 0.1% w/v).
-
Solid-to-Solvent Ratio: Use a solid-to-solvent ratio of approximately 1:12.5 (e.g., 80 mg of plant material per 1 mL of solvent).[1]
-
Extraction Conditions:
-
Perform the extraction in an amber glass vessel to protect from light.
-
Maintain the temperature at or below 50°C using a temperature-controlled water bath or shaker.
-
For improved efficiency, use an ultrasonic bath for 30-60 minutes.
-
Continuously agitate the mixture during extraction.
-
-
Inert Atmosphere: If possible, conduct the extraction under a blanket of nitrogen or argon gas to prevent oxidation.
-
-
Post-Extraction Processing:
-
Separate the extract from the solid plant material by centrifugation followed by filtration through a 0.45 µm filter.
-
If the solvent is to be removed, use a rotary evaporator at a low temperature (e.g., < 40°C).
-
Store the final extract at low temperatures (-20°C or below) in an amber vial, preferably under an inert atmosphere, to prevent degradation.
-
Quantitative Data Summary
The following table summarizes recommended extraction parameters based on literature findings to maximize the yield of phenolic compounds while minimizing degradation. Specific quantitative data for this compound artifact formation is limited in the public domain; therefore, these recommendations are based on the general stability of related phenolic compounds.
| Parameter | Recommended Condition | Rationale for Minimizing Artifacts | Reference |
| Solvent | 60% Methanol in Water (v/v) | Balances polarity for efficient extraction of phenolic acids. | [1] |
| Temperature | ≤ 60°C | Minimizes thermal degradation of hydroxycinnamic acid esters. | [2] |
| pH | 4 - 7 | Phenolic compounds are generally more stable in slightly acidic to neutral conditions. | |
| Light Exposure | Minimize (use amber glassware) | Prevents light-induced isomerization and degradation. | |
| Atmosphere | Inert (Nitrogen or Argon) | Reduces oxidative degradation of phenolic hydroxyl groups. | |
| Additives | Ascorbic Acid (optional) | Acts as an antioxidant to protect phenolic compounds. | [1] |
| EDTA (optional) | Chelates metal ions that can catalyze oxidation reactions. | [1] |
Visualizations
Experimental Workflow for Minimizing Artifact Formation
References
Improving the sensitivity of mass spectrometry for Cimicifugic acid F detection
Welcome to the technical support center for the mass spectrometry-based detection of Cimicifugic acid F. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting this compound?
A1: For phenolic compounds like this compound, electrospray ionization (ESI) in negative ion mode is generally preferred.[1] This is because the acidic nature of the molecule allows for efficient deprotonation, leading to the formation of the [M-H]⁻ ion and enhanced sensitivity compared to the positive ion mode.[1] While atmospheric pressure chemical ionization (APCI) can also be used, ESI in negative mode typically provides a stronger signal for this class of compounds.
Q2: I am observing a weak signal for this compound. What are the potential causes and solutions?
A2: A weak signal can stem from several factors throughout your experimental workflow. Here's a systematic approach to troubleshooting:
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low analyte concentration. Review your extraction protocol, ensuring the solvent system is appropriate for this compound. For plasma samples, consider optimizing your solid-phase extraction (SPE) method.
-
Chromatography: Poor peak shape, such as tailing or broadening, can reduce the signal-to-noise ratio. Ensure the mobile phase pH is suitable for acidic analytes. Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can improve peak shape and ionization efficiency in negative mode.[2][3]
-
Mass Spectrometry Parameters: Suboptimal MS settings can significantly impact sensitivity. Re-optimize your source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature.[4] Ensure you are using the correct precursor and product ions for selected reaction monitoring (SRM) if performing tandem MS.
Q3: My chromatographic peaks for this compound are tailing. How can I improve the peak shape?
A3: Peak tailing for acidic compounds is a common issue in reversed-phase chromatography. Here are several strategies to improve peak shape:
-
Mobile Phase pH Adjustment: The most effective way to reduce tailing for acidic compounds is to lower the pH of the mobile phase.[3] Adding an acidic modifier like formic acid (typically 0.1%) ensures that this compound is in its neutral, un-ionized form, which interacts more consistently with the C18 stationary phase.[3]
-
Column Choice: If peak tailing persists, consider using a column with a different stationary phase or one that is specifically designed to handle polar analytes.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent can lead to peak distortion.
Q4: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
A4: Matrix effects are a significant challenge when analyzing complex samples like plant extracts or biological fluids.[5][6][7] They occur when co-eluting compounds interfere with the ionization of the target analyte.[6][7]
-
Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment.[6][8] Compare the signal intensity of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract. A lower signal in the matrix extract indicates ion suppression.[6][8]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. This can involve solid-phase extraction (SPE), liquid-liquid extraction (LLE), or other cleanup techniques.
-
Chromatographic Separation: Optimize your LC method to better separate this compound from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Ionization | Verify MS parameters. | Optimize ion source settings (capillary voltage, gas flow, temperature) in negative ESI mode.[4] |
| Check mobile phase composition. | Add a weak acid (e.g., 0.1% formic acid) to the mobile phase to enhance deprotonation.[2][3] | |
| Poor Extraction Recovery | Evaluate sample preparation. | Re-validate your extraction method. For plasma, optimize the SPE protocol (sorbent type, wash, and elution solvents). |
| Chromatography Issues | Assess peak shape and retention. | If the peak is broad or tailing, refer to the peak shape troubleshooting guide. If there is no retention, check the column and mobile phase compatibility. |
| Instrument Contamination | Check for background noise. | Clean the ion source and mass spectrometer inlet. Run a blank to check for contamination. |
Guide 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Secondary Interactions | Check mobile phase pH. | For acidic compounds like this compound, lower the mobile phase pH with an additive like formic acid to suppress silanol interactions.[3] |
| Column Overload | Inject a diluted sample. | If peak shape improves with a lower concentration, reduce the sample load. |
| Incompatible Sample Solvent | Review sample diluent. | Dissolve the sample in a solvent similar in strength to or weaker than the initial mobile phase. |
| Column Degradation | Evaluate column performance. | Flush the column with a strong solvent. If the problem persists, replace the column. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using SPE
This protocol provides a general guideline for the solid-phase extraction of this compound from human plasma. Optimization may be required based on the specific SPE sorbent and equipment used.
-
Plasma Pre-treatment: To 500 µL of plasma, add an equal volume of 0.1% formic acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol outlines a starting point for developing a quantitative LC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Precursor Ion ([M-H]⁻): Determine the exact m/z for the deprotonated molecule.
-
Product Ion(s): Determine the characteristic fragment ions from MS/MS experiments.
-
Collision Energy: Optimize for the specific precursor-product transition.
-
Source Parameters: Optimize capillary voltage, nebulizer gas flow, and desolvation temperature for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for this compound and related compounds.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |
| This compound | 431 [M-H]⁻ | 255, 237, 193 | APCI Negative | [9] |
| Cimicifugic acid E | 431 [M-H]⁻ | 255, 237, 193 | APCI Negative | [9] |
| Cimicifugic acid A | Not Specified | Not Specified | ESI Negative | [10] |
| Cimicifugic acid B | Not Specified | Not Specified | ESI Negative | [10] |
Note: Specific m/z values may vary slightly depending on the instrument and calibration.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of Cimicifugic Acid F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Cimicifugic acid F against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and a visual representation of the relevant signaling pathway to support further research and development.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory potential of this compound and comparator compounds is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) for key inflammatory mediators. Lower IC50 values indicate greater potency.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| Cimicitaiwanin F * | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 15.36 | [1] |
| Quercetin (Positive Control) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 34.58 | [1] |
| Indomethacin | Cyclooxygenase-2 (COX-2) | mCOX-2 | 0.127 | [2] |
| Dexamethasone | Interleukin-6 (IL-6) Bioactivity | IL-6-dependent hybridoma | 18.9 | [3] |
Note: Data for "Cimicitaiwanin F" from Cimicifuga taiwanensis is used as a proxy for this compound due to the close structural similarity and nomenclature. The study demonstrated potent nitric oxide inhibitory activity.[1]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound is believed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound is hypothesized to interfere with this cascade, thereby downregulating the production of these key inflammatory mediators.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate anti-inflammatory activity are provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or comparator drugs for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce inflammation.
-
After incubation, collect the cell culture supernatant.
-
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent system.
-
Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol details the quantification of the pro-inflammatory cytokines TNF-α and IL-6 released by macrophages.
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as described for the Nitric Oxide Production Assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with capture antibodies specific for mouse TNF-α or IL-6 and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add biotinylated detection antibodies specific for mouse TNF-α or IL-6.
-
Incubate, wash, and then add avidin-horseradish peroxidase (HRP) conjugate.
-
After a final wash, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: The concentrations of TNF-α and IL-6 in the samples are determined by comparison with the standard curve. The percentage of inhibition is calculated, and IC50 values are determined.
Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.
-
Enzyme and Substrate: Purified recombinant human or murine COX-2 enzyme and arachidonic acid as the substrate are used.
-
Experimental Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of this compound or comparator drugs.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction.
-
-
Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a competitive ELISA kit or by LC-MS/MS.
-
Data Analysis: The percentage of COX-2 inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
This guide provides a foundational overview for researchers interested in the anti-inflammatory potential of this compound. The provided data and protocols can serve as a starting point for further investigation and comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Cimicifugic Acid F and Isoferulic Acid
In the landscape of natural compounds with therapeutic potential, both cimicifugic acid F and isoferulic acid have garnered attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant activities, drawing upon available experimental data to offer an objective overview for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes existing data to highlight the antioxidant profiles of these two phenolic compounds.
Quantitative Antioxidant Activity
A precise, direct comparison of the antioxidant activity of this compound and isoferulic acid is challenging due to the lack of studies conducting head-to-head evaluations. However, extensive research on isoferulic acid provides a strong baseline for its antioxidant capacity across various assays. Data for this compound is less prevalent in the form of specific IC50 values for the purified compound.
Table 1: Comparison of In Vitro Antioxidant Activities
| Antioxidant Assay | This compound (IC50) | Isoferulic Acid (IC50) | Positive Control (IC50) |
| DPPH Radical Scavenging | Data not available | 4.58 ± 0.17 µg/mL[1] | Trolox, Butylated hydroxyanisole (BHA)[1] |
| ABTS Radical Scavenging | Data not available | 1.08 ± 0.01 µg/mL[1] | Trolox, BHA[1] |
| Hydroxyl Radical Scavenging | Data not available | 1.57 ± 0.2 µg/mL[1] | Trolox, BHA[1] |
| Superoxide Anion Scavenging | Data not available | 13.33 ± 0.49 µg/mL[1] | Trolox, BHA[1] |
| Lipid Peroxidation Inhibition | Data not available | 7.30 ± 0.57 µg/mL[1] | Trolox, BHA[1] |
| Fe³⁺ Reducing Power | Data not available | 8.84 ± 0.43 µg/mL[1] | Trolox, BHA[1] |
| Cu²⁺ Reducing Power | Data not available | 7.69 ± 0.39 µg/mL[1] | Trolox, BHA[1] |
Mechanisms of Antioxidant Action
The antioxidant properties of phenolic compounds like this compound and isoferulic acid are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, as well as their capacity to chelate metal ions involved in radical generation.
Isoferulic Acid
Theoretical and experimental studies have elucidated several mechanisms for isoferulic acid's antioxidant activity[1][4][5][6][7][8][9]:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.
-
Radical Adduct Formation (RAF): Isoferulic acid can react with free radicals to form a stable adduct.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, a mechanism that is particularly enhanced at higher pH where the phenolate anion is predominant[4][5][6].
-
Metal Chelation: Isoferulic acid can chelate pro-oxidant metal ions like Fe²⁺, preventing their participation in the Fenton reaction which generates highly reactive hydroxyl radicals[4][5][6].
This compound
While the specific antioxidant mechanism of this compound has not been as extensively studied as that of isoferulic acid, its chemical structure, which includes phenolic hydroxyl groups, strongly suggests that it also acts as a radical scavenger through HAT and SET mechanisms. As an ester of piscidic acid and a cinnamic acid derivative, it possesses multiple sites for potential radical quenching and metal chelation[10][11][12].
Involvement in Cellular Signaling Pathways
The antioxidant effects of these compounds can also be mediated through their interaction with cellular signaling pathways that regulate endogenous antioxidant defenses and inflammatory responses.
Isoferulic Acid
Research has indicated that isoferulic acid can modulate key signaling pathways:
-
SIRT1 Signaling Pathway: Isoferulic acid has been shown to alleviate sepsis-induced acute liver injury through the SIRT1 signaling pathway[5].
-
NF-κB Pathway: By inhibiting the activation of NF-κB, a key regulator of inflammation, isoferulic acid can suppress the expression of pro-inflammatory genes and reduce oxidative stress.
This compound
This compound is a component of Cimicifugae Rhizoma extract, which has been demonstrated to exert its antioxidant and anti-inflammatory effects by:
-
Upregulating the Nrf2/HO-1/NQO1 Pathway: This pathway is a critical cellular defense mechanism against oxidative stress[2].
-
Downregulating NF-κB Phosphorylation: Similar to isoferulic acid, this action reduces the inflammatory response[2].
While these effects are attributed to the whole extract, the presence of this compound suggests its potential contribution to the modulation of these pathways.
Experimental Protocols
The antioxidant activities presented in this guide are typically determined using a variety of standardized in vitro assays. The general principles of some of these key experimental protocols are outlined below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, which has a deep violet color.
-
The antioxidant compound is added to the DPPH solution.
-
The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This produces a blue-green solution.
-
The antioxidant compound is added to the ABTS•+ solution.
-
The antioxidant neutralizes the ABTS•+ by donating an electron or a hydrogen atom, leading to a decrease in the solution's absorbance.
-
The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).
-
The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.
Conclusion
Based on the available evidence, isoferulic acid is a well-characterized antioxidant with potent radical scavenging and metal-chelating properties, and its mechanisms of action at both the chemical and cellular levels are increasingly understood. This compound, while structurally indicative of antioxidant potential, requires further investigation to quantify its activity and elucidate its specific mechanisms and signaling pathway involvement. Researchers are encouraged to consider the distinct profiles of these compounds in the design of future studies and in the development of novel therapeutic agents targeting oxidative stress-related pathologies. Direct comparative studies are warranted to definitively establish the relative antioxidant potencies of these two promising natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Insight into Antioxidant Mechanisms of Trans-Isoferulic Acid in Aqueous Medium at Different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivities of Cimicifugic Acids A, B, and F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of three prominent members of the Cimicifugic acid family: A, B, and F. These phenylpropanoid derivatives, primarily isolated from plants of the Cimicifuga genus, have garnered significant interest for their diverse pharmacological effects. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies employed in these studies to facilitate further research and drug development endeavors.
Comparative Bioactivity Data
The following table summarizes the reported bioactivities of Cimicifugic acids A, B, and F, highlighting their varying potencies across different experimental models.
| Bioactivity | Cimicifugic Acid A | Cimicifugic Acid B | Cimicifugic Acid F |
| Antiproliferative/Cytotoxic Activity | Weak activity against MDA-MB-453 and MCF7 breast cancer cells (IC50 > 100 µM)[1] | Strong activity against C33A cervical cancer cells (IC50 ≈ 25 µM)[2] | Data not available |
| Antioxidant Activity (DPPH Assay) | IC50 ≈ 15 µM | IC50 = 21 µM[3] | Weaker radical scavenging activity than A and B |
| Anti-inflammatory Activity | Potent inhibition of collagenolytic activity (47-64% inhibition at 0.22-0.24 µM)[4][5] | Potent inhibition of collagenolytic activity (47-64% inhibition at 0.22-0.24 µM)[4][5] | Less potent inhibition of collagenolytic activity (20-37% inhibition at 0.23-0.24 µM)[4][5]; Inhibition of neutrophil elastase (IC50 = 18 µM)[6]; Strong hyaluronidase inhibitory activity[6] |
| Antiviral Activity | Active against Enterovirus A71[7] | Data not available | Data not available |
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the reported findings.
Cell Viability and Proliferation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of Cimicifugic acids A, B, or F for 24, 48, or 72 hours.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Reactive Oxygen Species (ROS) Generation Assay
The generation of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Seed cells in a 96-well black plate and treat with Cimicifugic acids for the desired time.
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS.
Cell Cycle Analysis by Flow Cytometry
Cell cycle distribution is analyzed by staining the cellular DNA with propidium iodide (PI) and subsequent flow cytometric analysis.
-
Cell Harvesting and Fixation: Treat cells with Cimicifugic acids, then harvest and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.
Apoptosis Analysis by Western Blot
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with Cimicifugic acids, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, caspases) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Workflow for assessing the bioactivity of Cimicifugic acids.
Proposed mechanism of apoptosis induction by Cimicifugic acid B.
Hypothesized inhibition of the Hedgehog pathway by Cimicifugic acid B.
References
- 1. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of fukinolic acid and cimicifugic acids from Cimicifuga species on collagenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:220618-91-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. Identification of fukinolic acid from Cimicifuga heracleifolia and its derivatives as novel antiviral compounds against enterovirus A71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Cimicifugic Acid F versus Triterpene Glycosides of Black Cohosh
For Researchers, Scientists, and Drug Development Professionals
Introduction
Black cohosh (Actaea racemosa or Cimicifuga racemosa) is a perennial plant native to North America, the rhizomes of which have been traditionally used for the management of a variety of ailments, most notably menopausal symptoms.[1] The complex phytochemical profile of black cohosh has been the subject of extensive research to identify the compounds responsible for its biological activities. Among the myriad of constituents, two major classes have garnered significant attention: the phenolic compounds, including cimicifugic acids, and the triterpene glycosides.
This guide provides a detailed comparison of Cimicifugic acid F, a representative of the phenolic constituents, and the major triterpene glycosides found in black cohosh, such as actein and 23-epi-26-deoxyactein. We will delve into their comparative biological activities, supported by available experimental data, and provide an overview of the methodologies used in these assessments.
Chemical Structures
The fundamental structural differences between cimicifugic acids and triterpene glycosides underpin their distinct physicochemical properties and biological activities.
This compound is a hydroxycinnamic acid ester.[2]
Triterpene Glycosides , such as actein and 23-epi-26-deoxyactein, are characterized by a complex cycloartane triterpenoid core linked to one or more sugar moieties.[1]
Comparative Biological Activities
While both classes of compounds contribute to the overall pharmacological profile of black cohosh, they exhibit distinct and sometimes contrasting effects in various biological assays.
Anti-inflammatory Activity
Both cimicifugic acids and triterpene glycosides have demonstrated anti-inflammatory properties. However, the available data suggests that the phenolic constituents may be more potent in this regard.
A study on an aqueous extract of Cimicifuga racemosa identified isoferulic acid, a phenolic compound structurally related to cimicifugic acids, as a prominent active principle responsible for the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated human whole blood.[3] While direct comparative data for this compound is limited, a study on new cycloartane triterpenoids from the related plant Cimicifuga taiwanensis showed potent anti-nitric oxide (NO) production activity with IC50 values ranging from 6.54 to 24.58 μM, indicating the anti-inflammatory potential of this class of compounds.[4][5]
In contrast, 23-epi-26-deoxyactein, a major triterpene glycoside, has been shown to suppress cytokine-induced nitric oxide production in brain microglial cells.[6] However, the whole black cohosh extract enhanced this pathway, suggesting a complex interplay of its various components.[6]
Table 1: Comparative Anti-inflammatory Activity
| Compound/Extract | Assay | Model | Effect | IC50/Concentration | Reference(s) |
|---|---|---|---|---|---|
| Aqueous C. racemosa Extract | Cytokine Release (IL-6, TNF-α, IFN-γ) | LPS-stimulated human whole blood | Inhibition | 3-6 µg/µL | [3] |
| Isoferulic Acid | Cytokine Release (IL-6, TNF-α, IFN-γ) | LPS-stimulated human whole blood | Inhibition | - | [3] |
| Cimicitaiwanins C-F (from C. taiwanensis) | NO Production | LPS-activated RAW 264.7 macrophages | Inhibition | 6.54 - 24.58 µM | [4][5] |
| 23-epi-26-deoxyactein | NO Production | IFNγ-induced BV-2 microglial cells | Suppression | Not specified |[6] |
Estrogenic and Anti-Estrogenic Activity
The estrogenic activity of black cohosh constituents is a subject of ongoing debate. Early studies suggested an estrogen-like effect, but more recent research indicates a more complex interaction with estrogen signaling pathways, with some compounds exhibiting selective estrogen receptor modulator (SERM)-like or even anti-estrogenic properties.
Studies have shown that a lipophilic sub-fraction of a C. racemosa extract, which would contain triterpene glycosides, was able to activate the human estrogen receptor alpha (ERα) in a yeast estrogen screen, albeit with lower potency than 17β-estradiol.[7] However, other studies have reported that black cohosh extracts do not bind to ERα or ERβ and can even inhibit the proliferation of estrogen receptor-positive breast cancer cells.[8][9] One study found that a C. racemosa extract inhibited estradiol-induced proliferation of MCF-7 cells, suggesting an anti-estrogenic effect.[8] There is a lack of specific data on the direct estrogen receptor binding affinity of this compound.
Table 2: Estrogenic/Anti-Estrogenic Activity
| Compound/Extract | Assay | Model | Effect | Reference(s) |
|---|---|---|---|---|
| Lipophilic sub-fraction of C. racemosa extract | Yeast Estrogen Screen | Human ERα | Activation | [7] |
| C. racemosa extract | ER binding assay | ERα and ERβ | No binding | [9] |
| C. racemosa extract | Cell Proliferation | MCF-7 cells | Inhibition of estradiol-induced proliferation | [8] |
| 23-epi-26-deoxyactein | - | - | No observed estrogenic hormone effects in a pharmacokinetic study. |[1][10] |
Effects on Bone Metabolism (Osteoclastogenesis)
Both cimicifugic acid derivatives and triterpene glycosides have shown promise in modulating bone metabolism, particularly in inhibiting osteoclastogenesis, the process of bone resorption.
Cimifugin, a chromone also found in Cimicifuga species, has been shown to dose-dependently inhibit RANKL-induced osteoclastogenesis in both bone marrow-derived macrophages (BMMs) and RAW264.7 cells.[6][11] This inhibition was associated with the suppression of the NF-κB signaling pathway.[6][11]
Similarly, the triterpene glycoside 25-acetylcimigenol xylopyranoside (ACCX) from black cohosh potently blocks in vitro osteoclastogenesis induced by either RANKL or TNF-α.[4] The mechanism for this effect involves the abrogation of the NF-κB and ERK pathways.[4] Another triterpene, deoxyactein, has been shown to stimulate osteoblast function and inhibit the production of osteoclast differentiation-inducing factors.
Table 3: Comparative Activity on Osteoclastogenesis
| Compound | Assay | Model | Effect | Mechanism | Reference(s) |
|---|---|---|---|---|---|
| Cimifugin | Osteoclast formation, Bone resorption | BMMs, RAW264.7 cells | Inhibition | Suppression of NF-κB signaling | [6][11] |
| 25-acetylcimigenol xylopyranoside (ACCX) | Osteoclastogenesis | RANKL or TNF-α induced | Potent inhibition | Abrogation of NF-κB and ERK pathways | [4] |
| Deoxyactein | Osteoblast function, Osteoclast differentiation factors | MC3T3-E1 cells | Stimulation of osteoblasts, Inhibition of osteoclast factors | - | |
Signaling Pathways
The biological activities of this compound and triterpene glycosides are mediated through their modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immune responses. Both cimicifugic acid derivatives and triterpene glycosides appear to converge on this pathway to exert their anti-inflammatory and anti-osteoclastogenic effects.
Cimifugin, a related compound, inhibits the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.[6] Similarly, a Cimicifugae Rhizoma extract containing this compound has been shown to suppress NF-κB phosphorylation. The triterpene glycoside ACCX also abrogates NF-κB activation.[4]
RANKL/RANK Signaling Pathway in Osteoclastogenesis
The RANKL/RANK signaling axis is critical for osteoclast differentiation and activation. Cimicifugic acid derivatives and triterpene glycosides interfere with this pathway to inhibit bone resorption.
RANKL binding to its receptor RANK on osteoclast precursors initiates a signaling cascade that involves the recruitment of TRAF6 and subsequent activation of downstream pathways, including NF-κB and MAPKs.[12][13] Cimifugin has been shown to suppress this pathway, leading to the downregulation of key osteoclastogenic transcription factors like c-Fos and NFATc1.[6] Triterpene glycosides also inhibit osteoclastogenesis by modulating RANKL signaling.[4]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and triterpene glycosides.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of test compounds on the production of nitric oxide, a pro-inflammatory mediator, in macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds (this compound or triterpene glycosides) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.
-
Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined.
Estrogenic Activity: Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the binding affinity of test compounds to the estrogen receptor.
Materials:
-
Recombinant human ERα or ERβ.
-
Radiolabeled estradiol (e.g., [3H]17β-estradiol).
-
Test compounds (this compound or triterpene glycosides).
Protocol:
-
Prepare a reaction mixture containing the estrogen receptor, a fixed concentration of radiolabeled estradiol, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the amount of receptor-bound radioactivity using liquid scintillation counting.
-
Plot the percentage of bound radiolabeled estradiol against the concentration of the test compound.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radiolabeled estradiol, is determined. The binding affinity (Ki) can be calculated from the IC50 value.
Osteoclastogenesis Inhibition Assay
Objective: To assess the ability of test compounds to inhibit the differentiation of precursor cells into mature osteoclasts.
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.
Protocol:
-
Isolate BMMs from the long bones of mice or culture RAW 264.7 cells.
-
Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.
-
Simultaneously, treat the cells with various concentrations of the test compounds (this compound or triterpene glycosides).
-
After a culture period of several days (e.g., 5-7 days), fix the cells.
-
Stain the cells for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.
-
The inhibitory effect of the compounds is determined by the reduction in the number of osteoclasts compared to the control group treated only with M-CSF and RANKL.
Conclusion
Both this compound and the triterpene glycosides from black cohosh are biologically active compounds that contribute to the plant's medicinal properties. While direct, head-to-head comparative studies are still somewhat limited, the available evidence suggests that phenolic compounds like cimicifugic acids may be more potent anti-inflammatory agents. Conversely, triterpene glycosides have well-documented effects on bone metabolism, potently inhibiting osteoclastogenesis. The effects on estrogen signaling are complex and may involve SERM-like or anti-estrogenic activities for both classes of compounds, warranting further investigation.
Understanding the distinct and overlapping mechanisms of action of these compounds is crucial for the targeted development of new therapeutics and the standardization of black cohosh extracts for clinical use. Further research employing the standardized experimental protocols outlined in this guide will be invaluable in elucidating the full therapeutic potential of these fascinating natural products.
References
- 1. Pharmacokinetics of 23-epi-26-deoxyactein in women after oral administration of a standardized extract of black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cimifugin Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen-like effect of a Cimicifuga racemosa extract sub-fraction as assessed by in vivo, ex vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Cimicifuga racemosa on the proliferation of estrogen receptor-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of 23-epi-26-deoxyactein in women following oral administration of a standardized extract of black cohosh - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functions of RANKL/RANK/OPG in bone modeling and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cimicifugic Acid F Content in Cimicifuga Species for Researchers and Drug Development Professionals
This guide provides a comparative overview of the presence of Cimicifugic acid F across various species of the genus Cimicifuga. Due to a lack of direct quantitative comparisons in the existing scientific literature, this document focuses on a qualitative assessment, alongside a detailed experimental protocol for future quantitative analysis. This information is intended to support researchers, scientists, and professionals in the field of drug development in their work with these medicinal plants.
Qualitative Comparison of this compound and Related Phenolic Compounds
This compound, a member of the hydroxycinnamic acid ester family, has been identified as a constituent of several Cimicifuga species. However, the extent of its distribution and concentration varies among species. The following table summarizes the reported presence of this compound and other related phenolic compounds in prominent Cimicifuga species based on available literature. It is important to note that the absence of a compound in this table does not definitively mean it is absent from the species, but rather that it has not been reported in the reviewed studies.
| Species | This compound | Cimicifugic Acid A & B | Caffeic Acid | Ferulic & Isoferulic Acid |
| Cimicifuga racemosa (L.) Nutt. | Present[1][2][3] | Present[4] | Present[5] | Present[6] |
| Cimicifuga dahurica (Turcz.) Maxim. | Not explicitly reported | Present[7] | Present[8] | Present[9] |
| Cimicifuga foetida L. | Not explicitly reported | Present[7] | Present[10] | Present[10] |
| Cimicifuga heracleifolia Kom. | Not explicitly reported | Present[7] | Not explicitly reported | Not explicitly reported |
| Cimicifuga simplex Wormsk. | Not explicitly reported | Present[7] | Not explicitly reported | Not explicitly reported |
| Actaea erythrocarpa (Fisch.) Kom. | Not explicitly reported | Present[11] | Present[11] | Present[11] |
Note: The genus Cimicifuga is now often included in the genus Actaea.
Experimental Protocol for Quantification of this compound
The following is a synthesized, detailed protocol for the quantitative analysis of this compound in Cimicifuga plant material, based on High-Performance Liquid Chromatography (HPLC) methods described in the literature.
1. Sample Preparation:
-
Drying and Grinding: Rhizomes of the Cimicifuga species should be dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Place the powder in a flask and add 50 mL of 70-80% methanol or ethanol.
-
Perform extraction using ultrasonication for 30-60 minutes or reflux extraction for 1-2 hours.
-
Allow the extract to cool, then filter through a 0.45 µm membrane filter before HPLC analysis.
-
2. HPLC Conditions:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically used to achieve good separation of phenolic compounds. A common mobile phase consists of:
-
Solvent A: 0.1% phosphoric acid or formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might be:
-
0-10 min: 10-20% B
-
10-30 min: 20-40% B
-
30-40 min: 40-60% B
-
40-45 min: 60-10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Phenolic acids, including this compound, show strong absorbance around 320 nm.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extracts and identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The final content is typically expressed as milligrams per gram of dry plant material (mg/g DW).
Visualizing the Experimental Workflow and Biosynthetic Pathway
To further aid in the understanding of the analytical process and the biochemical origin of this compound, the following diagrams are provided.
Conclusion and Future Directions
While this compound is a known constituent of several Cimicifuga species, there is a notable gap in the scientific literature regarding its direct quantitative comparison across the genus. The qualitative data presented here suggests potential species-specific variations in the profiles of cimicifugic acids and related phenolic compounds.
The provided experimental protocol offers a robust framework for researchers to conduct such quantitative comparisons. Future studies focusing on the systematic quantification of this compound in a wider range of Cimicifuga species are crucial. This will not only enhance our phytochemical understanding of this medicinally important genus but also provide valuable data for the standardization of herbal products and the development of new therapeutic agents. Such research will be instrumental in ensuring the quality, efficacy, and safety of Cimicifuga-based products for consumers and patients.
References
- 1. Database error - AHPA Botanical Identity References Compendium [botanicalauthentication.org]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. [Studies on the constituents of Cimicifuga species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematically identifying the anti-inflammatory constituents of Cimicifuga dahurica by UPLC-Q/TOF-MS combined with network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. systematically-identifying-the-anti-inflammatory-constituents-of-cimicifuga-dahurica-by-uplc-q-tof-ms-combined-with-network-pharmacology-analysis - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxic Effects of Cimicifugic Acids B and F on Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the cytotoxic effects of Cimicifugic acid B and Cimicifugic acid F on various cancer cell lines. The available experimental data, methodologies, and known mechanisms of action are presented to offer researchers, scientists, and drug development professionals a clear and objective overview. While substantial research is available for Cimicifugic acid B, data on the cytotoxic properties of this compound remains limited.
I. Quantitative Assessment of Cytotoxicity
The cytotoxic potential of Cimicifugic acid B has been evaluated against cervical and breast cancer cell lines, with varying efficacy. In contrast, specific inhibitory concentrations for this compound against cancer cell lines are not well-documented in the current literature.
Table 1: Comparative Cytotoxicity (IC50) of Cimicifugic Acid B
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Cimicifugic Acid B | C33A (Cervical Cancer) | 29.5 | [1] |
| Cimicifugic Acid B | MDA-MB-453 (Breast Cancer) | >100 | [2] |
| Cimicifugic Acid B | MCF7 (Breast Cancer) | >100 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that Cimicifugic acid B demonstrates notable cytotoxic activity against the C33A cervical cancer cell line, with an IC50 value of 29.5 µM.[1] However, its efficacy against MDA-MB-453 and MCF7 breast cancer cell lines is considerably lower, with IC50 values exceeding 100 µM, suggesting weak activity in these cell types.[2]
II. Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the cytotoxic effects of Cimicifugic acid B.
A. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., C33A, MCF7, MDA-MB-453) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with varying concentrations of Cimicifugic acid B (e.g., 10-50 µM for C33A) or vehicle control (DMSO) for 24 to 48 hours.[3]
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control cells.
B. Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells are treated with Cimicifugic acid B at the desired concentrations and for the specified time.
-
Cell Harvesting: Adherent cells are washed with PBS and then trypsinized. Both floating and adherent cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
C. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protein Extraction: After treatment with Cimicifugic acid B, cells are lysed using RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Smo, Gli1, and β-actin as a loading control).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
III. Mechanism of Action of Cimicifugic Acid B
Research indicates that Cimicifugic acid B exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and modulating the Hedgehog signaling pathway in cervical cancer cells.[3][4]
A. Induction of Apoptosis
Cimicifugic acid B has been shown to induce apoptosis in C33A cervical cancer cells through both intrinsic and extrinsic pathways.[3][5] Key events in this process include:
-
Increased Reactive Oxygen Species (ROS) Generation: Treatment with Cimicifugic acid B leads to a dose-dependent increase in intracellular ROS.[3]
-
Mitochondrial Depolarization: The accumulation of ROS disrupts the mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway.[3]
-
Modulation of Bcl-2 Family Proteins: Cimicifugic acid B alters the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis.[3][5]
-
Caspase Activation: The mitochondrial pathway activation leads to the cleavage and activation of executioner caspases, such as Caspase-3. The extrinsic pathway is also activated, as evidenced by the activation of Caspase-8.[5]
B. Downregulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is often aberrantly activated in various cancers.[3] Cimicifugic acid B has been found to downregulate this pathway in C33A cervical cancer cells by modulating the expression of key pathway components, Smoothened (Smo) and Glioma-associated oncogene homolog 1 (Gli1).[3][5]
C. Cell Cycle Arrest
In addition to inducing apoptosis, Cimicifugic acid B causes cell cycle arrest at the G0/G1 phase in C33A cells. This is achieved by modulating the expression of cell cycle regulatory proteins, including Cyclin D1, CDK4, and p21.[5]
IV. Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathways affected by Cimicifugic acid B.
Caption: Experimental workflow for validating the cytotoxic effects of Cimicifugic acids.
Caption: Proposed mechanism of Cimicifugic Acid B on the Hedgehog signaling pathway.
V. Conclusion and Future Directions
The available evidence strongly suggests that Cimicifugic acid B is a potent cytotoxic agent against cervical cancer cells, acting through the induction of apoptosis and downregulation of the Hedgehog signaling pathway.[3][4] Its effect on breast cancer cells appears to be significantly less pronounced.[2]
A major gap in the current understanding is the lack of data on the cytotoxic effects and mechanism of action of this compound. To provide a comprehensive comparison, future research should focus on:
-
Evaluating the cytotoxic effects of this compound across a panel of cancer cell lines to determine its IC50 values.
-
Conducting a head-to-head comparative study of Cimicifugic acid B and F to directly assess their relative potencies.
-
Investigating the molecular mechanisms underlying the potential cytotoxic effects of this compound.
Such studies are crucial for determining the therapeutic potential of these compounds in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic caffeic acid derivatives from the rhizomes of Cimicifuga heracleifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Cytochrome P450 Inhibition Landscape of Cimicifugic Acids: A Comparative Guide
For Immediate Release
A detailed comparative analysis of the inhibitory effects of various Cimicifugic acids on key Cytochrome P450 (CYP) enzymes reveals significant potential for drug-herb interactions. This guide provides researchers, scientists, and drug development professionals with essential data on the CYP inhibition profiles of these compounds, detailed experimental methodologies, and a visual representation of the assessment workflow.
Cimicifugic acids, a group of phenylpropanoid esters found in plants of the Cimicifuga genus (black cohosh), have garnered attention for their potential therapeutic properties. However, their interaction with the Cytochrome P450 system, a superfamily of enzymes crucial for the metabolism of a vast majority of clinical drugs, warrants thorough investigation to prevent adverse drug events. This guide synthesizes available in vitro data to offer a comparative perspective on the CYP-inhibitory activity of different Cimicifugic acids.
Quantitative Comparison of CYP Inhibition
Data from in vitro studies utilizing human liver microsomes have demonstrated that certain Cimicifugic acids are potent inhibitors of major CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. The half-maximal inhibitory concentrations (IC50) for these interactions are summarized below.
| Compound | CYP Isoform | IC50 (µM) | Reference |
| Cimicifugic Acid A | CYP1A2, CYP2C9, CYP2D6, CYP3A4 | 1.8 - 12.6 | [1][2] |
| Cimicifugic Acid B | CYP1A2, CYP2C9, CYP2D6, CYP3A4 | 1.8 - 12.6 | [1][2] |
| Fukinolic Acid | CYP1A2 | 1.8 | [1] |
| CYP2C9, CYP2D6, CYP3A4 | 1.8 - 12.6 | [1][2] | |
| Triterpene Glycosides (General) | CYP3A4 | 25 - 100 (Weak Inhibition) | [1][2] |
| Eight Specific Triterpene Glycosides | CYP3A4 | 2.3 - 5.1 | [3][4] |
| 75% Ethanolic Black Cohosh Extract | CYP3A4 | 16.5 µg/mL | [3][4] |
| CYP2D6 | 50.1 µg/mL | [3][4] |
These findings indicate that Cimicifugic acids A and B, along with the structurally related fukinolic acid, are significant inhibitors of key drug-metabolizing enzymes.[1][2] Notably, fukinolic acid demonstrates the most potent inhibition against CYP1A2 with an IC50 value of 1.8 µM.[1] In contrast, triterpene glycosides, another class of compounds found in black cohosh, generally exhibit weaker inhibition.[1][2]
Experimental Protocols
The determination of CYP inhibition by Cimicifugic acids is typically conducted through a series of in vitro assays using human liver microsomes as the enzyme source. A generalized protocol is outlined below.
1. Preparation of Reagents:
-
Human Liver Microsomes (HLMs): Pooled HLMs from multiple donors are used to average out inter-individual variability.
-
Cimicifugic Acids and Control Inhibitors: Stock solutions of the test compounds (Cimicifugic acids) and known specific inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, and ketoconazole for CYP3A4) are prepared in a suitable solvent like methanol or DMSO.
-
CYP Probe Substrates: Specific substrates for each isoform are used to measure enzyme activity (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4).
-
NADPH-Generating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared to initiate the metabolic reaction.
-
Phosphate Buffer: A buffer solution (e.g., 100 mM potassium phosphate, pH 7.4) is used to maintain optimal enzyme activity.
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing HLMs, phosphate buffer, and varying concentrations of the Cimicifugic acid or control inhibitor in a 96-well plate.
-
The plate is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
The specific CYP probe substrate is then added to each well.
-
The metabolic reaction is initiated by the addition of the NADPH-generating system.
-
The incubation is carried out at 37°C for a defined period (e.g., 10-30 minutes).
3. Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
The plate is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the metabolites of the probe substrate, is collected for analysis.
4. Analytical Method:
-
The concentration of the specific metabolite is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for accurate measurement.
5. Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the control (vehicle-only) wells.
-
The percentage of inhibition is calculated for each concentration of the Cimicifugic acid.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for assessing the CYP inhibition potential of Cimicifugic acids.
This comprehensive guide underscores the importance of evaluating the drug interaction potential of natural products. The significant inhibitory activity of Cimicifugic acids on major CYP enzymes highlights the need for caution when co-administering black cohosh-containing supplements with conventional medications. Further research is warranted to determine the in vivo clinical significance of these in vitro findings.
References
- 1. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fukinolic acid derivatives and triterpene glycosides from black cohosh inhibit CYP isozymes, but are not cytotoxic to Hep-G2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolic interactions between black cohosh (Cimicifuga racemosa) and tamoxifen via inhibition of cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolic interactions between black cohosh (Cimicifuga racemosa) and tamoxifen via inhibition of cytochromes P450 2D6 and 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Cimicifugic Acid F and Black Cohosh: Unraveling the Source of Serotonergic Activity
A critical analysis of experimental evidence reveals that Cimicifugic acid F is not the primary contributor to the serotonergic activity observed in black cohosh (Actaea racemosa). Instead, compelling data points towards Nω-methylserotonin as the key active constituent responsible for these effects.
Black cohosh has garnered significant attention for its potential to alleviate menopausal symptoms, with one proposed mechanism of action being the modulation of the serotonergic system.[1][2] Early investigations into the plant's rich phytochemistry logically explored its characteristic and abundant compounds, including cimicifugic acids. However, rigorous bioassay-guided fractionation and subsequent in vitro studies have systematically discounted these phenolic acids as the main drivers of serotonergic activity.
This guide provides a comparative analysis of the key compounds isolated from black cohosh and their respective serotonergic activities, supported by experimental data and detailed methodologies for the discerning researcher.
Comparative Analysis of Serotonergic Activity
Bioactivity-guided fractionation of black cohosh extracts has been instrumental in isolating and identifying compounds with an affinity for serotonin receptors. The primary assays utilized in these pivotal studies include 5-HT₇ receptor binding assays, functional assays measuring cAMP induction, and serotonin selective reuptake inhibitor (SSRI) assays.[3][4][5] The data consistently demonstrates that while cimicifugic acids are present in significant quantities, their serotonergic activity is negligible compared to that of Nω-methylserotonin.
| Compound | 5-HT₇ Receptor Binding (IC₅₀) | cAMP Induction (EC₅₀) | Serotonin Reuptake Inhibition (IC₅₀) |
| Nω-methylserotonin | 21-23 pM[3][4][5] | 22 nM[4][5] | 490 nM[4][5] |
| Cimicifugic acid A | >500 µM[4] | No activity | No activity |
| Cimicifugic acid B | >500 µM[4] | No activity | No activity |
| Cimicifugic acid E | >500 µM[4] | No activity | No activity |
| This compound | >500 µM[4] | No activity | No activity |
| Fukinolic acid | 100 µM[4] | No activity | No activity |
Table 1: Comparative in vitro serotonergic activity of compounds isolated from Black Cohosh.
Logical Flow of Investigation
The process of identifying the active serotonergic constituent in black cohosh followed a systematic, bioassay-guided approach. This involved the initial screening of crude extracts, followed by fractionation and subsequent testing of isolated compounds.
Caption: Bioassay-guided fractionation workflow for identifying serotonergic compounds in black cohosh.
Serotonergic Signaling Pathway
The serotonergic activity of Nω-methylserotonin is primarily mediated through its interaction with the 5-HT₇ receptor, a G-protein coupled receptor. Agonist binding to this receptor initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a key second messenger.
Caption: Simplified 5-HT₇ receptor signaling pathway activated by Nω-methylserotonin.
Experimental Protocols
5-HT₇ Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds to the human 5-HT₇ receptor.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human 5-HT₇ receptor.
-
Radioligand: [³H] Lysergic acid diethylamide (LSD).
-
Procedure:
-
Cell membranes from HEK-5-HT₇ cells are prepared.
-
Membranes are incubated with [³H]LSD and varying concentrations of the test compound (e.g., this compound, Nω-methylserotonin).
-
The reaction is incubated to allow for competitive binding.
-
The mixture is filtered to separate bound from unbound radioligand.
-
The radioactivity of the filter is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]LSD (IC₅₀) is calculated.
-
cAMP Induction Functional Assay
-
Objective: To assess the functional agonist or antagonist activity of test compounds at the 5-HT₇ receptor.
-
Cell Line: HEK-5-HT₇ cells.
-
Procedure:
-
HEK-5-HT₇ cells are plated and grown to confluency.
-
Cells are treated with varying concentrations of the test compound.
-
Following incubation, the cells are lysed.
-
The intracellular concentration of cAMP is measured using a competitive enzyme immunoassay kit.
-
The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.
-
Selective Serotonin Reuptake Inhibition (SSRI) Assay
-
Objective: To evaluate the ability of test compounds to inhibit the serotonin transporter (SERT).
-
Cell Line: HEK cells stably expressing the human serotonin transporter (hSERT).
-
Procedure:
-
hSERT-expressing cells are incubated with the test compound.
-
[³H]Serotonin is added to the cells.
-
After an incubation period, the uptake of [³H]serotonin is terminated by washing with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured.
-
The IC₅₀ value is calculated as the concentration of the test compound that inhibits 50% of the serotonin uptake.
-
Conclusion
The available experimental data unequivocally demonstrates that this compound, along with other related phenolic acids and triterpenes, is not responsible for the serotonergic activity of black cohosh.[3][4][5] These compounds exhibit weak binding to the 5-HT₇ receptor and lack functional activity in cAMP induction and serotonin reuptake inhibition assays.[4] In stark contrast, Nω-methylserotonin has been identified as a potent serotonergic agent within black cohosh, displaying high affinity for the 5-HT₇ receptor, acting as an agonist to induce cAMP production, and inhibiting the serotonin transporter.[3][4][5][6] Therefore, for researchers and drug development professionals investigating the therapeutic potential of black cohosh, focusing on the pharmacology of Nω-methylserotonin and its metabolic pathways is a more promising avenue than further exploration of the cimicifugic acids for serotonergic effects.
References
- 1. Black Cohosh: Insights into its Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Replicating Studies on the Estrogenic Activity of Fukinolic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the estrogenic activity of fukinolic acid and its naturally occurring derivatives. It is designed to assist researchers in replicating and expanding upon existing studies by offering detailed experimental protocols, comparative data, and an overview of the underlying signaling pathways. While research on synthetic derivatives of fukinolic acid is limited, this guide furnishes a foundation for future structure-activity relationship (SAR) studies.
Comparative Estrogenic Activity
The primary evidence for the estrogenic activity of fukinolic acid comes from in vitro studies utilizing the estrogen-responsive human breast cancer cell line, MCF-7. The proliferation of these cells is a well-established indicator of estrogenic potential.
Table 1: Comparative Proliferation of MCF-7 Cells in Response to Fukinolic Acid and Estradiol
| Compound | Concentration (M) | Proliferation (% of control) | Reference |
| Fukinolic Acid | 5 x 10⁻⁸ | 126% | [1][2] |
| Estradiol (Positive Control) | 10⁻¹⁰ | 120% | [1][2] |
Data sourced from Kruse et al. (1999).
The study by Kruse et al. (1999) demonstrated that fukinolic acid, at a concentration of 5 x 10⁻⁸ M, induced a 126% increase in the proliferation of MCF-7 cells, which was comparable to the 120% proliferation induced by the natural estrogen, estradiol, at a much lower concentration of 10⁻¹⁰ M[1][2]. This suggests that while fukinolic acid possesses estrogenic properties, it is less potent than estradiol.
Experimental Protocols
To replicate and validate the findings on the estrogenic activity of fukinolic acid and its derivatives, the following experimental protocols are crucial.
MCF-7 Cell Proliferation Assay (E-Screen Assay)
This assay is the gold standard for assessing the estrogenic activity of compounds.
Objective: To determine the proliferative effect of a test compound on estrogen-responsive MCF-7 breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), charcoal-dextran treated to remove endogenous steroids
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Test compounds (Fukinolic acid, derivatives, etc.)
-
Estradiol (positive control)
-
Vehicle control (e.g., DMSO)
-
Cell proliferation detection reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Hormone Deprivation: Prior to the assay, culture the cells in DMEM without phenol red, supplemented with charcoal-dextran treated FBS for 3-4 days to deplete endogenous hormones and synchronize the cells.
-
Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 3 x 10³ cells per well. Allow the cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh hormone-free medium containing the test compounds at various concentrations. Include a positive control (estradiol) and a vehicle control.
-
Incubation: Incubate the plates for 6 days, with a medium change on day 3.
-
Quantification of Cell Proliferation: On day 6, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Express the results as a percentage of the vehicle control. A significant increase in cell proliferation compared to the vehicle control indicates estrogenic activity.
Signaling Pathways and Experimental Workflows
The estrogenic activity of compounds like fukinolic acid is mediated through their interaction with estrogen receptors (ERs) and the subsequent activation of downstream signaling pathways.
Estrogen Receptor Signaling Pathway
Estrogenic compounds typically bind to estrogen receptors (ERα and ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it dimerizes and binds to estrogen response elements (EREs) on the DNA. This interaction initiates the transcription of estrogen-responsive genes, leading to various cellular effects, including proliferation.
Caption: Estrogen receptor signaling pathway activated by fukinolic acid derivatives.
Experimental Workflow for Assessing Estrogenic Activity
The process of evaluating the estrogenic potential of a compound involves a series of sequential steps, from initial screening to confirmation of the mechanism of action.
Caption: Workflow for the evaluation of estrogenic activity of fukinolic acid derivatives.
References
- 1. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fukinolic acid derivatives and triterpene glycosides from black cohosh inhibit CYP isozymes, but are not cytotoxic to Hep-G2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Caffeic acid phenethyl ester, a component of beehive propolis, is a novel selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Naturally Sourced Cimicifugic Acid F in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acid F, a phenylpropanoid ester found in the rhizomes of Cimicifuga species (e.g., Actaea racemosa or Black Cohosh), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1] As with many natural products, the transition from discovery to clinical application necessitates a reliable and consistent supply, often leading to the exploration of chemical synthesis as an alternative to extraction from natural sources. This guide provides a comparative overview of the known biological activities of naturally sourced this compound and outlines the key assays and experimental protocols required to evaluate and compare its performance with a synthetic counterpart. To date, a direct, peer-reviewed comparison of synthetic versus naturally sourced this compound in biological assays is not available in the public domain. This document serves as a foundational guide for researchers looking to conduct such comparative studies.
Data Presentation: Bioactivity of Naturally Sourced this compound
The following table summarizes the reported biological activities of this compound and related compounds isolated from natural sources. This data provides a benchmark for the expected performance of both natural and synthetic samples in various in vitro assays.
| Biological Activity | Assay | Cell Line / Model System | Key Findings |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | Cimicifugic acids from Cimicifuga taiwanensis exhibited potent inhibition of NO production with IC50 values ranging from 6.54 to 24.58 µM.[2][3] |
| Antioxidant | DPPH Radical Scavenging Assay | Cell-free | Cimicifugic acid B, a related compound, showed antioxidant activity with an IC50 of 21 µM.[4] Extracts of Actaea cimicifuga also demonstrated significant radical-scavenging activity.[5] |
| Cytotoxicity | Cell Viability / Proliferation | MDA-MB-453 & MCF-7 (Breast Cancer) | While some polyphenols from Cimicifuga showed weak activity, extracts containing these compounds have demonstrated growth inhibitory effects on breast cancer cell lines.[6][7] |
| Serotonergic Activity | 5-HT7 Receptor Binding | CHO cells with human 5-HT7 receptor | Purified cimicifugic acids, including F, were found to be inactive (IC50 > 500 µM), suggesting they are not responsible for the serotonergic activity of black cohosh extracts.[8] |
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound and other constituents of Cimicifuga extracts are often attributed to their modulation of key cellular signaling pathways, such as the NF-κB and Nrf2 pathways, which are central to inflammation and oxidative stress responses, respectively.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Extracts from Cimicifuga foetida have been shown to suppress breast cancer, partially by inhibiting the NF-κB signaling pathway.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cimicifugic Acid F as a Biomarker for Black Cohosh Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cimicifugic acid F as a potential biomarker for Cimicifuga racemosa (black cohosh) extracts. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Executive Summary
The authentication of botanical extracts is a critical challenge in natural product research and development. For Cimicifuga racemosa, a plant widely used for alleviating menopausal symptoms, the identification of reliable chemical markers is essential for ensuring quality, safety, and efficacy. While triterpene glycosides have traditionally been used for standardization, recent attention has turned to phenolic compounds, including cimicifugic acids. This guide focuses on the validation of this compound as a potential biomarker, comparing it with other constituents and providing the necessary analytical framework for its quantification.
Comparison of Potential Biomarkers
The primary bioactive compounds in Cimicifuga racemosa fall into two major classes: triterpene glycosides and phenolic compounds. While triterpene glycosides like actein and 23-epi-26-deoxyactein have been historically used as markers, their presence in other Actaea species can lead to adulteration issues. Phenolic compounds, such as caffeic acid and its derivatives, offer an alternative and potentially more specific chemical fingerprint.
Cimicifugic acids, including this compound, are characteristic phenylpropanoid esters found in Cimicifuga species. Their unique chemical structures make them promising candidates for species-specific biomarkers. However, quantitative data directly comparing the concentration of this compound to other established markers across various extracts is still emerging. Available data indicates that the concentration of phenolic compounds can vary significantly among different black cohosh products[1]. One study quantified several major phenolic constituents, though this compound was not among those with reported concentrations[1]. Another study successfully identified this compound in a black cohosh root extract, confirming its presence, but did not provide quantitative data[2].
| Biomarker Class | Representative Compound(s) | Advantages | Disadvantages |
| Triterpene Glycosides | Actein, 23-epi-26-deoxyactein | Historically used for standardization. | Found in other Actaea species, potential for adulteration. |
| Phenolic Acids | Caffeic acid, Ferulic acid | Abundant in C. racemosa. | Not unique to the species. |
| Cimicifugic Acids | This compound | Potentially species-specific. | Limited quantitative data currently available. |
| Alkaloids | N(omega)-methylserotonin | Potentially linked to serotonergic activity. | Present in low concentrations. |
Experimental Protocols
Accurate quantification of this compound requires validated analytical methods. High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are powerful techniques for the analysis of complex botanical extracts.
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprint Analysis
HPTLC provides a rapid and cost-effective method for the qualitative fingerprinting of Cimicifuga racemosa extracts and can be used to detect adulteration[2][3]. A validated HPTLC method for the identification of C. racemosa is detailed below.
Sample Preparation:
-
Weigh 1.0 g of powdered rhizome into a suitable flask.
-
Add 10 mL of methanol and sonicate for 10 minutes.
-
Centrifuge the extract and use the supernatant for application.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Mobile Phase: Ethyl acetate:methanol (85:15, v/v)[3].
-
Application: Apply 10 µL of the sample and standard solutions as bands.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Derivatization and Detection: Examine the plate under UV light at 254 nm and 366 nm before and after derivatization with a suitable reagent (e.g., sulfuric acid reagent) followed by heating.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification
UHPLC-MS/MS offers high sensitivity and selectivity for the precise quantification of specific compounds in complex matrices. The following is a proposed method for the quantification of this compound, based on a validated method for phenolic acids in plant materials[1].
Sample Preparation:
-
Perform a solid-liquid extraction of the plant material with a suitable solvent (e.g., methanol/water mixture).
-
Purify the extract using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.
-
Dilute the purified extract to an appropriate concentration for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Parameters for this compound (Proposed):
-
Precursor Ion (Q1): m/z 431.1
-
Product Ions (Q3): Specific product ions would need to be determined through infusion of a purified standard of this compound and collision-induced dissociation (CID) experiments. Likely fragments would correspond to the loss of the isoferulic acid or piscidic acid moieties.
-
Collision Energy: To be optimized for maximum fragmentation intensity.
-
Signaling Pathways and Mechanism of Action
Cimicifuga racemosa extracts are believed to exert their therapeutic effects through multiple signaling pathways, rather than a single mode of action. Understanding these pathways is crucial for drug development and for validating the biological relevance of a biomarker.
Anti-inflammatory Effects via NF-κB Pathway
Recent studies have highlighted the anti-inflammatory properties of Cimicifuga racemosa extracts. These effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
References
- 1. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hptlc-association.org [hptlc-association.org]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Safety Operating Guide
Personal protective equipment for handling Cimicifugic acid F
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cimicifugic acid F, including detailed operational and disposal plans. Following these procedural, step-by-step instructions will help mitigate risks and ensure the safe handling of this compound.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE and safety protocols for various scenarios.
| Scenario | Required Personal Protective Equipment (PPE) & Safety Measures |
| Routine Handling | Eyes/Face: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard. |
| Skin/Body: Laboratory coat, long pants, and closed-toe shoes. Ensure no skin is exposed. For larger quantities, consider a chemical-resistant apron. | |
| Hands: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently, especially if contaminated. | |
| Respiratory: Use in a well-ventilated area. If dust can be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is recommended. For handling large quantities or in poorly ventilated areas, a respirator with an organic vapor cartridge and a particulate pre-filter may be necessary. | |
| Accidental Release / Spill | Eyes/Face: Chemical safety goggles and a face shield. |
| Skin/Body: Chemical-resistant suit or coveralls to prevent skin contact. | |
| Hands: Heavy-duty, chemical-resistant gloves. | |
| Respiratory: A self-contained breathing apparatus (SCBA) may be required for large spills in enclosed spaces. For smaller spills, an air-purifying respirator with appropriate cartridges should be used. | |
| First Aid | Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | |
| Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | |
| Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the container.
-
Store this compound in a tightly sealed, properly labeled container.
-
The recommended storage temperature for long-term storage is -20°C, and for short-term storage is 2-8°C.[1]
-
Store in a dry, well-ventilated area away from incompatible materials.
Handling and Preparation of Solutions:
-
All handling of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing. This compound is soluble in methanol.[2]
-
Ensure all containers are clearly labeled with the chemical name, concentration, and date of preparation.
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and solutions of this compound, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Collect waste in designated, labeled, and sealed containers.
Emergency Protocol: Accidental Spill
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table for accidental release.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to contain the spill. For solid spills, carefully cover the spill with a damp cloth or paper towels to avoid generating dust.
-
Clean Up the Spill:
-
Solid Spill: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping which can generate dust.
-
Liquid Spill: Once the liquid is absorbed, carefully scoop the absorbent material into a designated hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a rinse with water.
-
Dispose of Waste: All contaminated materials, including cleaning materials and PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.
-
Report the Incident: Report the spill to the appropriate laboratory safety personnel or emergency response team, following your institution's protocols.
Visual Workflow and Emergency Plan
To further clarify the procedures, the following diagrams illustrate the safe handling workflow and the emergency response for a spill.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
